molecular formula C10H12N2O5S B1664702 7-Aminocephalosporanic acid CAS No. 957-68-6

7-Aminocephalosporanic acid

Cat. No.: B1664702
CAS No.: 957-68-6
M. Wt: 272.28 g/mol
InChI Key: HSHGZXNAXBPPDL-HZGVNTEJSA-N
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Description

7beta-aminocephalosporanic acid is the alpha,beta-unsaturated monocarboxylic acid that is the active nucleus for the synthesis of cephalosporins and intermediates. It is functionally related to a cephalosporanic acid. It is a tautomer of a 7beta-aminocephalosporanic acid zwitterion.
7-Aminocephalosporanic acid has been reported in Apis cerana with data available.
structure in Merck Index, 9th ed, #438

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045342
Record name 7-Aminocephalosporanic acid
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Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

957-68-6
Record name 7-Aminocephalosporanic acid
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Record name 7-Aminocephalosporanic acid
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Record name 7-Aminocephalosporanic acid
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Record name 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-AMINOCEPHALOSPORANIC ACID
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Foundational & Exploratory

The Nucleus of an Antibiotic Revolution: A Technical Guide to the History and Discovery of 7-Aminocephalosporanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the vast majority of semi-synthetic cephalosporin antibiotics, a class of β-lactam drugs that have been a cornerstone of antibacterial therapy for decades. This technical guide provides a comprehensive overview of the history and discovery of 7-ACA, from the initial serendipitous observation of its parent compound to the development of sophisticated industrial production methods. It details the key scientific milestones, the evolution of production from hazardous chemical processes to efficient enzymatic systems, and provides an outline of the experimental protocols that underpinned these advancements. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals engaged in the study and application of β-lactam antibiotics.

The Genesis of Cephalosporins: A Sardinian Discovery

The story of 7-ACA begins not in a laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian physician and scientist Giuseppe Brotzu made a keen observation while investigating a sewage outfall.[1] He noted that despite the presence of typhoid-causing bacteria in the sewage, the surrounding seawater seemed to possess a "self-purification" quality, and local swimmers were not contracting the disease.[1] Hypothesizing that this phenomenon was due to antibiotic-producing microorganisms, Brotzu isolated a fungus from the sewage which he identified as Cephalosporium acremonium (now known as Acremonium chrysogenum).[1][2]

Brotzu's crude filtrates from cultures of this fungus demonstrated significant antibacterial activity, notably against Staphylococcus aureus.[1] Lacking the resources for further investigation, he sent the culture to Sir Howard Florey at the University of Oxford in 1948, the institution renowned for its work on penicillin.[1][2]

The Oxford Era: Isolation of Cephalosporin C and the Dawn of a New Antibiotic Class

At Oxford's Sir William Dunn School of Pathology, a team including Sir Edward Abraham and Guy Newton began the arduous task of isolating and characterizing the active compounds from Brotzu's fungus.[1][3] By 1953, they had identified a pivotal substance they named cephalosporin C.[1] This compound, while possessing only modest antibacterial activity itself, was remarkably resistant to penicillinase, the enzyme that confers resistance to penicillin in many bacteria.[4]

The true breakthrough came in the early 1960s with the elucidation of the structure of cephalosporin C and the isolation of its core nucleus: this compound (7-ACA).[1] This discovery was analogous to the earlier isolation of 6-aminopenicillanic acid (6-APA) from penicillin and was a watershed moment. It revealed that the D-α-aminoadipic acid side chain of cephalosporin C could be cleaved to yield the 7-ACA nucleus.[5][6] This nucleus proved to be the key to unlocking the therapeutic potential of cephalosporins, providing a versatile scaffold upon which a multitude of different side chains could be chemically attached. This ability to create semi-synthetic derivatives allowed for the systematic modification of the antibiotic's properties, leading to compounds with improved potency, broader spectrum of activity, and enhanced pharmacokinetic profiles.[5]

Production of 7-ACA: An Evolution in Chemical and Biological Synthesis

The industrial-scale availability of 7-ACA was critical for the development of the cephalosporin market. Over the years, the methodology for its production has undergone a significant evolution, driven by the need for greater efficiency, cost-effectiveness, and environmental sustainability.

The Precursor: Fermentation of Acremonium chrysogenum

The journey to 7-ACA begins with the production of its precursor, cephalosporin C, through submerged fermentation of high-yielding strains of Acremonium chrysogenum. This aerobic fermentation process is a complex biotechnological undertaking requiring precise control of various parameters to maximize the yield of the secondary metabolite.

1. Inoculum Preparation:

  • A spore suspension of a high-yielding Acremonium chrysogenum strain is prepared from a 3-day old culture on slants by agitation in a sterile saline solution (0.9% NaCl).

  • The spore count is adjusted to approximately 10⁸ spores per milliliter.[7]

2. Seed Culture:

  • The spore suspension is used to inoculate a seed medium. A typical seed medium composition includes sucrose (30 g/L), potassium dihydrogen orthophosphate (1.5 g/L), magnesium sulfate (0.3 g/L), and a trace metal solution.[8]

  • The seed culture is incubated for 6-7 days at 28°C with agitation (e.g., 200 rpm on a rotary shaker).[8]

3. Production Fermentation:

  • The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (e.g., 1-10% v/v).[7][9]

  • A representative production medium contains a carbon source (e.g., saccharose, glucose), a nitrogen source (e.g., ammonium sulfate), phosphate, and various mineral salts. Methionine is often added as a sulfur donor and to stimulate production.[8][9]

  • Fermentation is carried out in a batch or fed-batch mode for approximately 144 hours.[7][8]

  • Key Fermentation Parameters:

    • Temperature: Maintained at 28°C.[7][8]

    • pH: Controlled, often starting around pH 4 and adjusted as needed.[7]

    • Agitation: Typically in the range of 300-400 rpm to ensure adequate mixing and oxygen transfer.[7]

    • Aeration: Sterile air is supplied at a rate of approximately 1 volume of air per volume of medium per minute (vvm).[7]

4. Downstream Processing:

  • After fermentation, the fungal biomass is removed by filtration.

  • Cephalosporin C is then purified from the fermentation broth, often using techniques such as ion-exchange chromatography or adsorption on nonionic resins.[10]

Chemical Hydrolysis: The "Chemical Cracking" Method

The first industrial methods for producing 7-ACA involved the chemical cleavage of the D-α-aminoadipoyl side chain from cephalosporin C. These processes, often referred to as "chemical cracking," are effective but are fraught with challenges, including the use of hazardous reagents, extreme temperatures, and the generation of significant chemical waste.[5][11]

Note: This is a generalized representation of the multi-step chemical process. Specific industrial protocols are proprietary and may vary.

1. Protection of Functional Groups:

  • The amino and carboxyl groups on the D-α-aminoadipoyl side chain of cephalosporin C are protected to prevent unwanted side reactions. This often involves reacting cephalosporin C with a silylating agent, such as dichlorodimethylsilane, in the presence of a base like dimethylaniline and triethylamine in a chlorinated solvent (e.g., methylene chloride).[12]

2. Imino Halide Formation:

  • The protected cephalosporin C is then reacted with a halogenating agent, such as phosphorus pentachloride, at very low temperatures (e.g., -60°C) to form an imino halide intermediate.[12]

3. Imino Ether Formation:

  • The imino halide is treated with an alcohol (e.g., methanol or n-butanol) to form an imino ether.[12]

4. Hydrolysis:

  • The imino ether is then hydrolyzed by the addition of water or an alcohol under acidic conditions. This step cleaves the side chain, and after workup and neutralization, this compound crystallizes from the solution.[12]

Enzymatic Hydrolysis: A Greener Approach

The significant drawbacks of the chemical methods spurred the development of more environmentally benign and economically competitive enzymatic processes. These biocatalytic methods operate under mild aqueous conditions and have largely replaced the older chemical routes in industrial production.[5][13]

The first generation of enzymatic production utilizes a two-enzyme system to convert cephalosporin C to 7-ACA.[5][14] This process is now an industrial standard.[5]

Step 1: Oxidative Deamination

  • Enzyme: D-amino acid oxidase (DAAO), often from the yeast Trigonopsis variabilis.[14][15]

  • Reaction: The DAAO catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of cephalosporin C to form an unstable intermediate, 7-β-(5-carboxy-5-oxopentanamido)cephalosporanic acid (keto-adipyl-7-ACA).[14]

  • Spontaneous Conversion: This intermediate, in the presence of hydrogen peroxide (a byproduct of the DAAO reaction), spontaneously cyclizes and is then hydrolyzed to glutaryl-7-ACA (GL-7-ACA).[14]

Step 2: Deacylation

  • Enzyme: Glutaryl-7-ACA acylase (GLA).[14]

  • Reaction: The GLA enzyme specifically hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA.[14]

1. Enzyme Immobilization:

  • For industrial applications, both D-amino acid oxidase and glutaryl-7-ACA acylase are typically immobilized on solid supports to enhance stability and allow for repeated use.[14][16]

2. First Reactor (DAAO Reaction):

  • A solution of cephalosporin C is passed through a reactor containing immobilized D-amino acid oxidase.

  • Reaction Conditions:

    • Temperature: 20-25°C.[14]

    • pH: Maintained around 8.0.[14]

    • Oxygen: A supply of oxygen is necessary for the oxidase reaction.[15]

  • The output from this reactor is a solution containing glutaryl-7-ACA.

3. Second Reactor (GLA Reaction):

  • The GL-7-ACA solution is then transferred to a second reactor containing immobilized glutaryl-7-ACA acylase.

  • Reaction Conditions:

    • Temperature: 20-25°C.[14]

    • pH: Maintained around 8.0.[14]

4. Product Isolation:

  • 7-ACA is recovered from the reaction mixture, typically by crystallization at its isoelectric point.

More recently, a "one-pot" or one-step enzymatic process has been developed to further simplify production and reduce costs.[13][17] This method utilizes a single enzyme capable of directly cleaving the D-α-aminoadipoyl side chain from cephalosporin C.

  • Enzyme: Cephalosporin C acylase (CCA). These enzymes have been identified in various microorganisms and have been significantly improved through protein engineering to enhance their activity and specificity for cephalosporin C.[6]

1. Enzyme Immobilization:

  • As with the two-step process, the cephalosporin C acylase is immobilized for industrial use.

2. Bioconversion Reactor:

  • A solution of cephalosporin C is brought into contact with the immobilized CCA in a single reactor.

  • Reaction Conditions:

    • Temperature: Typically around 25°C.[18]

    • pH: Generally maintained in the alkaline range, around pH 8.0-9.6.[18]

3. Product Isolation:

  • 7-ACA is isolated from the reaction mixture using methods similar to the two-step process.

Data Presentation and Process Comparison

The evolution from chemical to enzymatic production of 7-ACA has been marked by significant improvements in yield, efficiency, and environmental impact.

ParameterChemical HydrolysisTwo-Step EnzymaticOne-Step Enzymatic
Molar Yield High~85%[14]>90%[5]
Reaction Conditions Harsh (e.g., -60°C), non-aqueous solvents[12]Mild (20-25°C), aqueous solution[14]Mild (e.g., 25°C), aqueous solution[18]
Reagents Toxic and hazardous (e.g., chlorinated solvents, PCl₅)[12]Enzymes, oxygen, bufferEnzyme, buffer
Waste Generation High (e.g., ~9 kg of waste per kg of 7-ACA)[11]Significantly lower than chemical methods[19]Lower than two-step process due to process simplification
Production Cost High due to energy, reagents, and waste treatment~2-fold lower than chemical methods[19]Potentially lower than two-step due to process simplification[6]
Product Purity Lower, with more byproductsHigh, with minimal byproducts[14]High[17]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the key processes in the production of this compound.

Discovery_Timeline cluster_0 Initial Discovery cluster_1 Compound Isolation & Characterization cluster_2 Impact Brotzu 1945: G. Brotzu observes antibiotic activity in Sardinian seawater Isolates Brotzu isolates Cephalosporium acremonium Brotzu->Isolates Oxford 1948: Fungus sent to Oxford University Isolates->Oxford CephC 1953: E. Abraham & G. Newton isolate Cephalosporin C Oxford->CephC Structure Early 1960s: Structure of 7-ACA nucleus elucidated CephC->Structure SemiSynth Discovery of 7-ACA enables development of semi-synthetic cephalosporins Structure->SemiSynth

Figure 1: A simplified timeline of the key discoveries leading to 7-ACA.

Chemical_Hydrolysis CephC Cephalosporin C Protection Protection of -COOH and -NH2 groups (e.g., silylation) CephC->Protection IminoHalide Imino Halide Formation (PCl5, low temp) Protection->IminoHalide IminoEther Imino Ether Formation (Alcohol) IminoHalide->IminoEther Hydrolysis Hydrolysis IminoEther->Hydrolysis 7ACA 7-ACA Hydrolysis->7ACA

Figure 2: Workflow for the chemical hydrolysis of Cephalosporin C to 7-ACA.

Enzymatic_Hydrolysis cluster_0 Two-Step Enzymatic Process cluster_1 One-Step Enzymatic Process CephC_2step Cephalosporin C DAAO D-Amino Acid Oxidase (DAAO) CephC_2step->DAAO GL7ACA Glutaryl-7-ACA (GL-7-ACA) DAAO->GL7ACA GLA Glutaryl-7-ACA Acylase (GLA) GL7ACA->GLA 7ACA_2step 7-ACA GLA->7ACA_2step CephC_1step Cephalosporin C CCA Cephalosporin C Acylase (CCA) CephC_1step->CCA 7ACA_1step 7-ACA CCA->7ACA_1step

Figure 3: Comparison of the two-step and one-step enzymatic workflows for 7-ACA production.

Conclusion

The journey from a seaside observation in Sardinia to the large-scale industrial production of this compound is a testament to scientific curiosity, rigorous research, and continuous innovation. The discovery of the 7-ACA nucleus was a pivotal moment in medicinal chemistry, paving the way for the development of a multitude of life-saving cephalosporin antibiotics. The subsequent evolution of production methodologies, from hazardous chemical processes to sophisticated and environmentally friendly enzymatic routes, highlights the drive for efficiency and sustainability in the pharmaceutical industry. This technical guide has provided a comprehensive overview of this history, offering detailed insights into the experimental foundations that have made 7-ACA a cornerstone of modern antibiotic therapy. The ongoing refinement of these biocatalytic processes continues to be an active area of research, promising further improvements in the production of this vital pharmaceutical intermediate.

References

The Cornerstone of Cephalosporins: A Technical Guide to 7-Aminocephalosporanic Acid (7-ACA) for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 7-aminocephalosporanic acid (7-ACA), the fundamental nucleus for the vast majority of semi-synthetic cephalosporin antibiotics. This document provides a comprehensive overview of its biochemical properties, details established experimental protocols for its production and subsequent modification, and visualizes the key enzymatic pathways and workflows involved in the synthesis of these critical therapeutic agents.

Core Biochemical Properties of 7-ACA

This compound is the essential precursor for the synthesis of a multitude of cephalosporin antibiotics.[1] Its unique bicyclic structure, comprising a β-lactam ring fused to a dihydrothiazine ring, provides the scaffold for extensive chemical modifications, leading to a broad spectrum of antibacterial agents.[1] The reactivity of the 7-amino group and the 3-acetoxymethyl group are central to the generation of diverse cephalosporin derivatives with varied pharmacological profiles and antimicrobial activities.[2][3]

Quantitative data on the key biochemical and physical properties of 7-ACA are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₅S[4][5][6]
Molecular Weight 272.27 g/mol [4][5][6]
Melting Point >300 °C[5]
Isoelectric Point (pI) pH 3.5[7]
pKa (Acidity) 2.59[5]
pKb (Basicity) 11.41[5]
Appearance White or almost white crystalline powder[1]
Optical Activity [α]¹⁹/D +90° (c=0.5 in KH₂PO₄/trace NaOH)
Stability Stable in the pH range of 5-8[7]

Production of 7-ACA: From Fermentation to Core Nucleus

The industrial production of 7-ACA is primarily achieved through the deacylation of cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum.[7][8] While chemical deacylation methods were historically prevalent, they involve harsh chemicals and generate significant environmental waste.[7][9] Consequently, enzymatic processes have become the preferred route, offering milder reaction conditions and greater sustainability.[8][9][10]

Enzymatic Conversion of Cephalosporin C to 7-ACA

Two main enzymatic strategies are employed for the industrial production of 7-ACA: a two-step process and a one-step process.

1. Two-Step Enzymatic Conversion:

This widely adopted method involves two sequential enzymatic reactions:

  • Step 1: Oxidation by D-amino acid oxidase (DAAO). D-amino acid oxidase, often from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of cephalosporin C.[10][11] This reaction forms an unstable intermediate, α-ketoadipyl-7-ACA, which spontaneously reacts with hydrogen peroxide (a byproduct of the DAAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[10]

  • Step 2: Hydrolysis by Glutaryl-7-ACA Acylase (GLA). The intermediate, GL-7-ACA, is then hydrolyzed by glutaryl-7-ACA acylase, a recombinant enzyme typically produced in Escherichia coli, to yield the final product, 7-ACA, and glutaric acid.[8][10]

This two-step enzymatic process can achieve a high molar yield of up to 85% under optimized, mild aqueous conditions (pH 8.0 and 20-25°C).[10]

Two_Step_Enzymatic_Conversion Cephalosporin_C Cephalosporin C Keto_Adipyl_7ACA α-Ketoadipyl-7-ACA Cephalosporin_C->Keto_Adipyl_7ACA D-amino acid oxidase (DAAO) H2O2 H₂O₂ GL_7ACA Glutaryl-7-ACA (GL-7-ACA) Keto_Adipyl_7ACA->GL_7ACA Spontaneous reaction with H₂O₂ Seven_ACA 7-ACA GL_7ACA->Seven_ACA Glutaryl-7-ACA Acylase (GLA) One_Step_Enzymatic_Conversion Cephalosporin_C Cephalosporin C Seven_ACA 7-ACA Cephalosporin_C->Seven_ACA Cephalosporin C Acylase (CCA) Alpha_Aminoadipic_Acid α-Aminoadipic Acid Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Synthesis cluster_analysis Analysis and Purification Prep_Buffer Prepare Buffer (e.g., Phosphate pH 7.5) Dissolve_Reactants Dissolve 7-ACA and Acyl Donor Prep_Buffer->Dissolve_Reactants Equilibrate_Temp Equilibrate to Optimal Temperature (e.g., 20°C) Dissolve_Reactants->Equilibrate_Temp Add_Enzyme Add Immobilized Penicillin Acylase Equilibrate_Temp->Add_Enzyme Incubate Incubate with Agitation Add_Enzyme->Incubate Monitor Monitor Reaction Progress Incubate->Monitor Separate_Enzyme Separate Immobilized Enzyme Incubate->Separate_Enzyme Sampling Withdraw Aliquots Monitor->Sampling HPLC HPLC Analysis Sampling->HPLC Purify_Product Purify Product Separate_Enzyme->Purify_Product

References

A Technical Guide to the Mechanism of Action of 7-Aminocephalosporanic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 7-aminocephalosporanic acid (7-ACA), the fundamental core of cephalosporin antibiotics. We will delve into its molecular interactions within bacteria, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound (7-ACA) itself has limited antibacterial activity. However, it serves as the crucial nucleus for the synthesis of a vast class of semi-synthetic cephalosporin antibiotics.[1][2][3][4] The antibacterial power of these derivatives stems from their ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.[1][3][5]

The primary target of cephalosporin antibiotics is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[6][7] These enzymes are transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that gives the cell wall its strength and rigidity.[6][7]

The key to the inhibitory action of cephalosporins lies in the strained β-lactam ring, a four-membered cyclic amide, which is a core feature of the 7-ACA structure. This ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. When a cephalosporin molecule enters the active site of a PBP, the serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, long-lived covalent acyl-enzyme intermediate.[8][9] This acylation process effectively inactivates the PBP, preventing it from carrying out its essential cross-linking function.[8][10]

The inhibition of multiple PBP types disrupts the normal synthesis and maintenance of the peptidoglycan layer. This leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis and death.[7]

cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to & Inactivates Inactivated_PBP Inactivated PBP (Acyl-Enzyme Complex) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Inactivated_PBP Inhibition Pathway Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Bacterial_Survival Bacterial Survival Cell_Wall->Bacterial_Survival Inhibited_Synthesis Inhibition of Cross-linking Inactivated_PBP->Inhibited_Synthesis Defective_Wall Defective Cell Wall Inhibited_Synthesis->Defective_Wall Cell_Lysis Cell Lysis & Death Defective_Wall->Cell_Lysis

Diagram 1: Mechanism of action of 7-ACA derived cephalosporins.

Quantitative Analysis of Bacterial Inhibition

The effectiveness of cephalosporins is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) for specific PBPs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Cephalosporins

This table summarizes the MIC values (in µg/mL) for several cephalosporins against common bacterial pathogens. A lower MIC value indicates greater potency.

Antibiotic (Cephalosporin)Staphylococcus aureusStreptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Cefazolin (1st Gen)0.25 - 1≤0.12 - 21 - 8>64
Cefuroxime (2nd Gen)0.5 - 2≤0.06 - 12 - 16>64
Ceftriaxone (3rd Gen)1 - 8≤0.03 - 0.5≤0.12 - 18 - 32
Cefepime (4th Gen)0.5 - 4≤0.06 - 1≤0.12 - 42 - 16
Ceftaroline (5th Gen)≤0.03 - 1 (incl. MRSA)≤0.008 - 0.250.25 - 4>64

Note: Data are compiled from various sources and represent typical ranges. Actual MICs can vary with specific strains and testing conditions.

Table 2: PBP Inhibition (IC50) by Cephalosporins in E. coli

This table shows the concentration of a cephalosporin (in µg/mL) required to inhibit 50% of the activity of specific Penicillin-Binding Proteins.

CephalosporinPBP1aPBP1bPBP2PBP3
Cephaloridine0.51.5>1000.1
Cefotaxime0.20.8150.03
Ceftazidime2.541000.05

Note: IC50 values are indicative of the binding affinity of a drug for its target protein.[11]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a liquid medium.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5x10^5 CFU/mL)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[15]

  • Stock solution of the test cephalosporin

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

Methodology:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the cephalosporin stock solution across the wells of a microtiter plate using MHB. This creates a gradient of antibiotic concentrations. Leave a column of wells with only MHB as a positive control for growth and another with uninoculated MHB as a negative control.

  • Inoculation: Add a standardized bacterial suspension to each well (except the negative control) to achieve a final concentration of approximately 5x10^5 CFU/mL.[16]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under standard atmospheric conditions.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.[12][13] This can also be determined by measuring the optical density (OD) with a microplate reader.[12]

Start Start Prepare_Dilutions Prepare serial dilutions of Cephalosporin in microtiter plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe wells for turbidity (bacterial growth) Incubate->Observe Determine_MIC Identify lowest concentration with no visible growth (MIC) Observe->Determine_MIC End End Determine_MIC->End

Diagram 2: Experimental workflow for MIC determination.

Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the ability of a test compound (e.g., a cephalosporin) to compete with a fluorescently labeled β-lactam for binding to PBPs.[11][17]

Materials:

  • Bacterial culture in exponential growth phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test cephalosporin at various concentrations

  • Fluorescent β-lactam probe (e.g., Bocillin-FL)

  • SDS-PAGE equipment (gel, buffers, power supply)

  • Fluorescence gel imager

Methodology:

  • Cell Preparation: Harvest bacterial cells from an exponential phase culture by centrifugation. Wash the cell pellets with PBS.[17]

  • Competitive Inhibition: Resuspend the cells in PBS containing various concentrations of the test cephalosporin. Incubate at room temperature for 30 minutes to allow the unlabeled antibiotic to bind to its target PBPs.[17][18] A control sample with no test cephalosporin is included.

  • Fluorescent Labeling: Pellet the cells by centrifugation to remove the unbound test compound. Resuspend the cells in PBS containing a fixed concentration of a fluorescent β-lactam probe (e.g., 5 µg/mL Bocillin-FL). Incubate for 10-15 minutes at room temperature.[17][18] This allows the fluorescent probe to bind to any PBPs not already occupied by the test compound.

  • Cell Lysis and Protein Separation: Wash the cells to remove the unbound fluorescent probe. Lyse the cells (e.g., by sonication) and isolate the membrane protein fraction by ultracentrifugation.[17] Separate the proteins by SDS-PAGE.

  • Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands will be inversely proportional to the binding of the test cephalosporin. Densitometry is used to quantify the band intensities and calculate the IC50 value, which is the concentration of the test compound that reduces the fluorescent signal by 50%.

Start Start Harvest_Cells Harvest & Wash Bacterial Cells Start->Harvest_Cells Incubate_Cephalosporin Incubate cells with various concentrations of test Cephalosporin Harvest_Cells->Incubate_Cephalosporin Add_Probe Wash, then add fluorescent β-lactam probe (e.g., Bocillin-FL) Incubate_Cephalosporin->Add_Probe Lyse_Cells Wash, then lyse cells and isolate membrane proteins Add_Probe->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Visualize Visualize fluorescent bands on a gel imager SDS_PAGE->Visualize Analyze Quantify band intensity to determine IC50 Visualize->Analyze End End Analyze->End

Diagram 3: Workflow for PBP competitive binding assay.

Interaction with β-Lactamases

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets.[8][9] The development of new cephalosporin derivatives often focuses on increasing stability against β-lactamase hydrolysis. Additionally, 7-ACA derivatives can be co-administered with β-lactamase inhibitors, such as clavulanic acid or avibactam, to protect the antibiotic from degradation and restore its efficacy.[9][19][20]

Conclusion

This compound is the cornerstone of the cephalosporin class of antibiotics. Its derivatives exert their bactericidal effect by targeting and irreversibly inhibiting penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This leads to a compromised cell wall and subsequent cell lysis. Understanding this mechanism, along with the quantitative methods to assess efficacy and the challenges posed by resistance mechanisms like β-lactamases, is critical for the ongoing research and development of novel antibacterial agents.

References

The Nucleus of an Antibiotic Revolution: An In-Depth Technical Guide to the Early Structural Elucidation of 7-Aminocephalosporanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that led to the determination of the chemical structure of 7-aminocephalosporanic acid (7-ACA), the fundamental core of the cephalosporin class of antibiotics. The elucidation of the 7-ACA structure was a pivotal moment in medicinal chemistry, paving the way for the development of a vast arsenal of life-saving semi-synthetic cephalosporins. This document delves into the key experimental methodologies, presents the critical quantitative data from the era, and visualizes the logical workflow that culminated in the definitive structural assignment.

Introduction: The Dawn of the Cephalosporins

Following the discovery of penicillin, the search for new antibacterial agents led to the isolation of Cephalosporin C from the fungus Cephalosporium acremonium in the 1940s. While Cephalosporin C itself possessed only modest antibacterial activity, its chemical nucleus, this compound (7-ACA), was identified as a versatile scaffold for the synthesis of more potent derivatives. The journey to uncover the intricate bicyclic structure of 7-ACA involved a combination of classical chemical degradation techniques, emerging spectroscopic methods, and the definitive power of X-ray crystallography.

The Precursor: Unraveling the Structure of Cephalosporin C

The structure of 7-ACA was determined through the initial, intensive investigation of its parent compound, Cephalosporin C. The pioneering work of E.P. Abraham and G.G.F. Newton, alongside the crystallographic studies of Dorothy Hodgkin, was instrumental in this endeavor.

Chemical Degradation Studies

The initial approach to deciphering the structure of Cephalosporin C relied on a series of carefully executed chemical degradation experiments. These studies, primarily conducted by Abraham and Newton, aimed to break down the molecule into smaller, identifiable fragments, which could then be pieced together to deduce the parent structure.

A fundamental experiment in the structural elucidation was the acid hydrolysis of Cephalosporin C, which cleaved the molecule into key components.

  • Procedure: A solution of Cephalosporin C sodium salt in N-hydrochloric acid was allowed to stand at 37°C for 24 hours. The resulting mixture was then neutralized with a slight excess of aniline and concentrated under reduced pressure. The products were separated by paper chromatography.

  • Key Reagents and Conditions:

    • Acid: N-hydrochloric acid

    • Temperature: 37°C

    • Time: 24 hours

    • Neutralization: Aniline

    • Separation: Paper chromatography

This and similar degradation experiments led to the identification of key structural fragments, including D-α-aminoadipic acid, an acetate group, and a novel sulfur-containing bicyclic system.

Spectroscopic Analysis

The advent of spectroscopic techniques provided invaluable, non-destructive methods for probing the molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offered crucial insights into the functional groups and the arrangement of atoms within the cephalosporin framework.

The following tables summarize the key spectroscopic data obtained from early studies of cephalosporins, which were critical in confirming the presence of the β-lactam ring and other functional groups.

Table 1: Characteristic Infrared Absorption Maxima for the β-Lactam Ring in Cephalosporins

Functional GroupAbsorption Maximum (cm⁻¹)
β-Lactam Carbonyl~1770

Table 2: Early Proton NMR Chemical Shift Data for Key Protons in the Cephalosporin Core

Proton(s)Chemical Shift (δ, ppm)
H-6~5.0
H-7~5.5
CH₂ (acetoxymethyl)~4.7
CH₃ (acetyl)~2.0

Note: The exact chemical shifts varied slightly depending on the specific derivative and solvent used in these early studies.

  • Infrared (IR) Spectroscopy: Samples were typically prepared as potassium bromide (KBr) discs or as mulls in paraffin oil. The spectra were recorded on early infrared spectrophotometers. The high stretching frequency of the β-lactam carbonyl was a key diagnostic feature distinguishing it from a less strained amide carbonyl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Early proton NMR spectra were obtained on spectrometers operating at 40 or 60 MHz. Samples were dissolved in appropriate solvents, often deuterium oxide (D₂O) for water-soluble derivatives. The chemical shifts and coupling constants of the protons on the β-lactam and dihydrothiazine rings provided crucial information about their relative stereochemistry.

The Definitive Proof: X-ray Crystallography

The unambiguous determination of the three-dimensional structure of Cephalosporin C, and by extension the core structure of 7-ACA, was achieved through single-crystal X-ray diffraction analysis by Dorothy Hodgkin and E. N. Maslen in 1961. This monumental work provided the definitive proof of the fused β-lactam-dihydrothiazine ring system.

  • Crystallization: Crystals of a sodium salt of Cephalosporin C were grown from an aqueous solution.

  • Data Collection: X-ray diffraction data were collected using copper Kα radiation. A series of oscillation and Weissenberg photographs were taken to record the diffraction patterns from different crystal orientations.

  • Structure Solution: The positions of the heavier atoms (sulfur and sodium) were determined from Patterson syntheses. These positions were then used to calculate the phases of the structure factors, allowing for the computation of an electron density map. The positions of the lighter atoms (carbon, nitrogen, and oxygen) were then identified from the electron density map.

  • Refinement: The atomic coordinates were refined through successive cycles of structure factor calculations and Fourier syntheses.

The Genesis of a Scaffold: Hydrolysis of Cephalosporin C to 7-ACA

With the structure of Cephalosporin C established, the next critical step was the development of a method to cleave the D-α-aminoadipic acid side chain, yielding the this compound nucleus. This process was essential for the creation of semi-synthetic cephalosporins with improved antibacterial properties. Early work by Morin and colleagues in 1962 demonstrated a chemical method for this transformation.

Experimental Protocol: Chemical Hydrolysis of Cephalosporin C to 7-ACA
  • Procedure: Cephalosporin C was treated with nitrosyl chloride in an inert solvent, which converted the amino group of the side chain into a diazonium salt. This intermediate was then hydrolyzed to yield 7-ACA.

  • Key Reagents and Conditions:

    • Reagent: Nitrosyl chloride (NOCl)

    • Solvent: Anhydrous formic acid or other inert organic solvents

    • Temperature: Low temperatures (e.g., -20°C) were typically used to control the reaction.

    • Hydrolysis: The intermediate was treated with water to afford 7-ACA.

Visualizing the Path to Discovery

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structural elucidation of this compound.

experimental_workflow cluster_degradation Chemical Degradation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_synthesis Synthesis of 7-ACA Cephalosporin_C Cephalosporin C Acid_Hydrolysis Acid Hydrolysis (N HCl, 37°C) Cephalosporin_C->Acid_Hydrolysis Fragments Identified Fragments (D-α-aminoadipic acid, acetate, etc.) Acid_Hydrolysis->Fragments Proposed_Structure Proposed Structure of Cephalosporin C Fragments->Proposed_Structure Propose Structure IR_Spectroscopy Infrared Spectroscopy Functional_Groups Functional Group Identification (β-lactam carbonyl at ~1770 cm⁻¹) IR_Spectroscopy->Functional_Groups NMR_Spectroscopy NMR Spectroscopy Stereochemistry Stereochemical Information NMR_Spectroscopy->Stereochemistry Functional_Groups->Proposed_Structure Stereochemistry->Proposed_Structure Cephalosporin_C_Spec->IR_Spectroscopy Cephalosporin_C_Spec->NMR_Spectroscopy Crystallization Crystallization of Cephalosporin C Derivative Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Electron_Density_Map Electron Density Map Xray_Diffraction->Electron_Density_Map ThreeD_Structure Definitive 3D Structure Electron_Density_Map->ThreeD_Structure Ceph_C_syn Cephalosporin C Chemical_Hydrolysis Chemical Hydrolysis (e.g., with NOCl) Ceph_C_syn->Chemical_Hydrolysis Seven_ACA This compound (7-ACA) Chemical_Hydrolysis->Seven_ACA Proposed_Structure->ThreeD_Structure Confirmation

Figure 1: An overview of the experimental workflow for the structural elucidation of Cephalosporin C and the subsequent synthesis of 7-ACA.

logical_relationship Start Isolation of Cephalosporin C Degradation Chemical Degradation Studies (Abraham & Newton) Start->Degradation Spectroscopy Spectroscopic Analysis (IR & NMR) Start->Spectroscopy Structure_CephC Structure of Cephalosporin C Elucidated Degradation->Structure_CephC Provides Fragments Spectroscopy->Structure_CephC Provides Functional Group and Stereochemical Data Crystallography X-ray Crystallography (Hodgkin & Maslen) Crystallography->Structure_CephC Definitive Confirmation Structure_CephC->Crystallography Hypothesis for Confirmation Hydrolysis Development of Hydrolysis Method to Cleave Side Chain (Morin et al.) Structure_CephC->Hydrolysis Structure_7ACA Structure of 7-ACA Confirmed Hydrolysis->Structure_7ACA Semi_Synthesis Foundation for Semi-synthetic Cephalosporin Development Structure_7ACA->Semi_Synthesis

Figure 2: A diagram illustrating the logical progression and interplay of different experimental approaches in determining the structure of 7-ACA.

Conclusion

The elucidation of the structure of this compound was a landmark achievement in the history of antibiotics. It was a testament to the power of a multidisciplinary approach, combining meticulous chemical degradation, insightful spectroscopic analysis, and the ultimate resolving power of X-ray crystallography. The foundational research detailed in this guide not only unveiled a novel chemical scaffold but also opened the door to decades of innovation in the development of cephalosporin antibiotics, which continue to be indispensable in the fight against bacterial infections. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field, offering a glimpse into the ingenuity and rigor of the scientists who laid the groundwork for this critical class of therapeutic agents.

exploring the chemical structure of the cephem nucleus in 7-ACA

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure of the 7-ACA Cephem Nucleus

Introduction

7-aminocephalosporanic acid (7-ACA) serves as the foundational nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2] Its unique bicyclic structure, known as the cephem nucleus, is the key to the antibacterial activity of this class of drugs. Modifications to the functional groups attached to this core allow for the development of cephalosporins with varied antibacterial spectra, pharmacokinetic properties, and stability against β-lactamases.[2][3]

This technical guide provides a detailed exploration of the chemical structure of the 7-ACA cephem nucleus, intended for researchers, scientists, and professionals in the field of drug development. It covers the core structure, key functional groups, physicochemical data, and relevant experimental protocols for its synthesis and analysis.

The Core Chemical Structure: The Cephem Nucleus

The defining feature of 7-ACA is its bicyclic cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] The systematic IUPAC name for 7-ACA is (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4][5] This nomenclature precisely defines the stereochemistry and substituent positions critical to its function. The specific (6R,7R) stereoconfiguration is essential for its biological activity.[5]

Caption: Chemical structure of the 7-ACA cephem nucleus with atom numbering.

Key Functional Groups and Their Significance

The biological activity and pharmacokinetic profile of cephalosporins are determined by the functional groups attached to the cephem nucleus.

  • β-Lactam Ring : This strained four-membered ring is the pharmacophore of all β-lactam antibiotics. Its susceptibility to nucleophilic attack allows it to acylate and inactivate bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis.[2]

  • C7-Amino Group : This is the primary site for chemical modification. Acylation of the amino group with various side chains produces the wide array of semi-synthetic cephalosporins, each with a distinct spectrum of antibacterial activity.[2][6]

  • C3-Acetoxymethyl Group : Modifications at this position influence the drug's metabolic stability and pharmacokinetic properties.[2] The acetoxy group can be displaced by other nucleophiles to create derivatives with altered characteristics.

  • C2-Carboxylic Acid Group : This acidic group is crucial for binding to the active site of PBPs and contributes to the overall solubility and transport of the molecule.

Physicochemical and Spectroscopic Data

The precise characterization of 7-ACA is essential for quality control in pharmaceutical manufacturing. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of 7-ACA

Property Value Reference(s)
Molecular Formula C₁₀H₁₂N₂O₅S [1][4]
Molar Mass 272.28 g/mol [4]
Appearance Off-white to beige crystalline powder [2][7]
Melting Point >300 °C [2]
pKa 2.59 [1]
Isoelectric Point (pI) 3.5 [3][4]

| Percent Composition | C 44.11%, H 4.44%, N 10.29%, O 29.38%, S 11.78% |[4] |

Table 2: Spectroscopic Data Summary for 7-ACA

Technique Description of Key Signals Reference(s)
¹H NMR Characteristic peaks corresponding to the protons on the β-lactam and dihydrothiazine rings, as well as the acetoxymethyl group, are observable. Spectra are typically measured in D₂O. [8][9]
¹³C NMR Signals corresponding to the carbonyl carbons of the β-lactam and carboxylic acid, as well as the carbons of the bicyclic core, can be identified. [5]
IR Spectroscopy Shows characteristic absorption bands for the β-lactam carbonyl (~1750 cm⁻¹), carboxylic acid carbonyl (~1720 cm⁻¹), and N-H bonds of the amino group. [10]
Mass Spectrometry The protonated molecule [M+H]⁺ is observed at m/z 273.05. [5]

| Near-Infrared (NIR) | Used in multivariate analysis for the quality control of production lots, assessing chemical purity and stability. |[11] |

Experimental Protocols for Synthesis and Analysis

Synthesis of 7-ACA from Cephalosporin C

The industrial production of 7-ACA is primarily achieved through the enzymatic hydrolysis of Cephalosporin C (CPC), a fermentation product.[3] This chemoenzymatic process is favored over purely chemical methods due to its milder conditions and reduced environmental impact.[3][12]

G cpc Cephalosporin C (CPC) step1 Step 1: Oxidative Deamination cpc->step1 enzyme1 D-Amino Acid Oxidase (DAAO) step1->enzyme1 intermediate Glutaryl-7-ACA (GL-7-ACA) step1->intermediate H₂O₂, O₂ step2 Step 2: Deacylation intermediate->step2 enzyme2 GL-7-ACA Acylase (GA) step2->enzyme2 aca 7-ACA step2->aca H₂O G cluster_prep Sample Preparation & Isolation cluster_analysis Structural & Purity Analysis cluster_results Data Interpretation raw Crude 7-ACA Sample purify Purification (e.g., Crystallization) raw->purify hplc HPLC (Purity, Quantification) purify->hplc nmr NMR Spectroscopy (Structure, Identity) purify->nmr xray X-Ray Crystallography (3D Structure) purify->xray ms Mass Spectrometry (Molecular Weight) purify->ms data Confirmation of Structure & Purity hplc->data nmr->data xray->data ms->data

References

A Comprehensive Technical Guide on the Initial Isolation and Characterization of 7-Aminocephalosporanic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Aminocephalosporanic acid (7-ACA) is the fundamental chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2][3] These antibiotics form a cornerstone of modern medicine in treating a wide range of bacterial infections. The parent compound, Cephalosporin C (CPC), first isolated from the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium), exhibits weak antibiotic activity.[3][4] The crucial step in unlocking its potential is the removal of its D-α-aminoadipic acid side chain to yield the versatile 7-ACA intermediate.[3] This allows for the subsequent attachment of various side chains to produce cephalosporins with enhanced potency, broader spectrums of activity, and improved pharmacokinetic properties.[2]

The industrial production of 7-ACA is primarily achieved through two distinct pathways starting from fermented CPC: chemical hydrolysis and enzymatic hydrolysis.[1][2][5] While chemical methods were developed first, enzymatic processes have become increasingly prevalent due to their environmental and efficiency advantages.[4][5] This guide provides an in-depth exploration of the methodologies for isolating, purifying, and characterizing this vital pharmaceutical building block.

Isolation of 7-ACA from Cephalosporin C

The core of 7-ACA production lies in the selective cleavage of the amide bond linking the D-α-aminoadipoyl side chain to the 7-amino position of the cephalosporin nucleus.

Chemical Hydrolysis

The initial industrial methods for 7-ACA production relied exclusively on chemical cleavage. These multi-step processes are effective but are hampered by the need for harsh reaction conditions and hazardous reagents.[4][6]

A common chemical pathway involves the following key steps:

  • Protection: The two carboxyl groups on the Cephalosporin C molecule are protected, often by silylation.[7]

  • Imino Halide Formation: The protected CPC is reacted with a halogenating agent, such as phosphorus pentachloride (PCl₅), at very low temperatures to form an imino chloride.[7]

  • Imino Ether Formation: The resulting imino chloride is then treated with an alcohol (e.g., methanol or ethanol) to yield a more stable imino ether intermediate.[7]

  • Hydrolysis: The imino ether is subsequently hydrolyzed with water under acidic conditions to cleave the side chain, yielding 7-ACA hydrochloride.[7][8]

  • Neutralization: The 7-ACA is then precipitated by adjusting the pH.

The primary disadvantages of this route include severe environmental impact from toxic waste, the requirement for cryogenic temperatures, and often unsatisfactory yields.[4][6]

Enzymatic Hydrolysis

Enzymatic hydrolysis represents a more sustainable and efficient "green" alternative to chemical methods.[5] These processes utilize specific enzymes to catalyze the side-chain cleavage under mild aqueous conditions, leading to higher yields and purity with significantly less environmental impact.[9]

Two-Step Enzymatic Process This is the most established and widely used industrial enzymatic method.[2][5] It involves the sequential action of two distinct enzymes:

  • Oxidation: D-amino acid oxidase (DAAO), often sourced from yeasts like Rhodotorula gracilis, oxidatively deaminates the D-α-aminoadipoyl side chain of CPC.[2][5][10] This reaction consumes oxygen and produces glutaryl-7-ACA (GL-7-ACA) and hydrogen peroxide (H₂O₂) as a byproduct.[2]

  • Hydrolysis: Glutaryl-7-ACA acylase (GA), typically derived from bacteria like Pseudomonas species, specifically hydrolyzes the glutaryl side chain from the GL-7-ACA intermediate to yield the final 7-ACA product and glutaric acid.[2][5][6]

A key challenge in this process is the accumulation of hydrogen peroxide, which can oxidatively damage and inactivate both the DAAO and GA enzymes.[2] This is often managed by the concurrent addition of catalase to decompose the H₂O₂.

One-Step Enzymatic Process A more recent innovation is the direct conversion of CPC to 7-ACA using a single enzyme, a Cephalosporin C Acylase (CCA).[4][5] This approach simplifies the process, reducing reactor time and cost.[5]

CCAs were initially discovered in various bacteria, but naturally occurring variants often exhibit low catalytic efficiency.[5] Consequently, extensive protein engineering and site-directed mutagenesis have been employed to develop mutant acylases with significantly improved activity and substrate specificity for industrial application.[4][6]

Purification of this compound

Following the cleavage reaction, 7-ACA must be isolated from a complex mixture containing unreacted CPC, enzymes, salts, and byproducts such as α-aminoadipic acid or glutaric acid.[2]

Isoelectric Point Precipitation The most common purification strategy leverages the amphoteric nature of the 7-ACA molecule.[2] 7-ACA has two pKa values and a specific pH at which its net charge is zero—its isoelectric point (pI). By adjusting the pH of the reaction solution to the pI of 7-ACA (typically in the range of 3.5 to 4.4), its solubility is minimized, causing it to precipitate out of the solution.[2][11] The resulting crystalline 7-ACA can then be collected by filtration, washed, and dried.

Chromatographic and Adsorption Methods For higher purity, additional steps may be employed:

  • Ion-Exchange Chromatography: Strongly basic anion-exchange resins can be used to effectively separate 7-ACA from acidic impurities like α-aminoadipic acid.[12] The components are adsorbed onto the resin and then selectively eluted.

  • Adsorption: Impurities, particularly colored compounds, can be removed by treating the solution with an adsorbent material like activated carbon.[11]

Characterization of 7-ACA

Once isolated and purified, the identity and purity of the 7-ACA product are confirmed through a combination of physical, chemical, and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): This is the definitive analytical technique for both quantifying 7-ACA and assessing its purity. Using a reversed-phase column, HPLC can effectively separate 7-ACA from its precursor (CPC), intermediates, and any degradation products.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed structural fingerprint of the molecule, confirming the presence of the β-lactam and dihydrothiazine rings and the absence of the α-aminoadipoyl side chain.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, which is a fundamental characteristic.[1]

  • Physical Properties: The melting point and solubility characteristics of the isolated product are compared against established reference standards for 7-ACA.[1][13]

Data Presentation

Table 1: Comparison of Industrial Methods for 7-ACA Production

FeatureChemical HydrolysisTwo-Step Enzymatic HydrolysisOne-Step Enzymatic Hydrolysis
Key Reagents PCl₅, silylating agents, alcoholsD-Amino Acid Oxidase (DAAO), Glutaryl Acylase (GA)Cephalosporin C Acylase (CCA)
Reaction Conditions Cryogenic temperatures (-60°C), organic solventsMild (20-30°C), aqueous buffer (pH 7-8)Mild (25-35°C), aqueous buffer (pH 7-9)
Byproducts Toxic chemical wasteHydrogen peroxide, glutaric acidα-aminoadipic acid
Advantages Established, well-understood processHigh specificity, high yield, environmentally friendlySimplified process, lower cost, high yield
Disadvantages Environmentally hazardous, low yields, harsh conditionsEnzyme inactivation by H₂O₂, two-step processRequires highly engineered enzymes

Table 2: Key Physicochemical Properties of this compound

PropertyValue
IUPAC Name (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Chemical Formula C₁₀H₁₂N₂O₅S[1]
Molar Mass 272.27 g·mol⁻¹[1]
Melting Point ~300 °C (decomposes)[1]
Acidity (pKa) pKa1 ≈ 2.0-2.6; pKa2 ≈ 4.4[1][2]
Isoelectric Point (pI) ~3.5[2]

Table 3: Example Kinetic Properties of a Cephalosporin C Acylase Variant (VAC) [2]

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
Cephalosporin C (CPC)10.5 ± 0.91.1 ± 0.00.10
Glutaryl-7-ACA (GL-7-ACA)1.5 ± 0.119.3 ± 0.412.87
Note: Data adapted from a study on engineered VAC acylase variants. Kinetic parameters can vary significantly between different enzymes.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Hydrolysis of Cephalosporin C
  • Substrate Preparation: Prepare a solution of Cephalosporin C (e.g., 50 g/L) in a phosphate buffer (0.1 M, pH 7.5). Warm the solution to 25°C.

  • Enzyme Addition: Add immobilized D-amino acid oxidase (DAAO) and catalase to the CPC solution.

  • First Reaction (Oxidation): Stir the mixture at 25°C while sparging with air or pure oxygen to provide the necessary co-substrate for the DAAO reaction. Monitor the conversion of CPC to GL-7-ACA using HPLC. The reaction is typically complete within 2-4 hours.

  • Enzyme Separation: Remove the immobilized DAAO/catalase enzymes by filtration.

  • Second Reaction (Hydrolysis): Add immobilized Glutaryl-7-ACA acylase (GA) to the filtrate containing GL-7-ACA.

  • pH Control: Maintain the pH of the reaction at 8.0 by the controlled addition of an alkali solution (e.g., 2M NaOH), as the reaction produces an acid.

  • Incubation: Continue stirring at 25°C and monitor the formation of 7-ACA by HPLC until the reaction reaches completion (typically 3-5 hours).

  • Final Enzyme Removal: Separate the immobilized GA by filtration. The resulting filtrate is the crude 7-ACA solution ready for purification.

Protocol 2: Purification of 7-ACA by Isoelectric Point Precipitation
  • Initial Treatment: Take the crude 7-ACA filtrate from the enzymatic hydrolysis step and cool it to approximately 10-15°C.

  • Decolorization (Optional): Add a small amount of activated carbon (e.g., 0.5% w/v) to the solution and stir for 30 minutes to remove colored impurities. Filter to remove the carbon.

  • pH Adjustment: Slowly add a dilute acid (e.g., 2M HCl) to the chilled, stirred filtrate. Continuously monitor the pH.

  • Precipitation: Continue adding acid until the pH reaches the isoelectric point of 7-ACA (~3.5). A white precipitate of 7-ACA will form.

  • Crystallization: Allow the slurry to stir slowly in the cold (4-10°C) for 1-2 hours to ensure complete crystallization.

  • Collection: Collect the crystalline 7-ACA product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and then with a cold organic solvent like methanol or ethanol to remove residual impurities and water.

  • Drying: Dry the purified 7-ACA crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Purity Assessment of 7-ACA using HPLC
  • Standard & Sample Preparation: Prepare a standard solution of known concentration using a 7-ACA reference standard. Dissolve the dried, purified 7-ACA sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of phosphate buffer pH 6.5 and acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions. Identify the 7-ACA peak based on the retention time of the standard.

  • Calculation: Determine the purity of the sample by calculating the area percentage of the 7-ACA peak relative to the total area of all peaks in the chromatogram. Quantify the concentration by comparing the peak area of the sample to that of the known standard.

Visualizations

G cluster_chem Chemical Hydrolysis Pathway CPC Cephalosporin C P_CPC Protected CPC (Silyl Ester) CPC->P_CPC Silylation IH Imino Halide P_CPC->IH PCl₅ (-60°C) IE Imino Ether IH->IE Alcohol ACA 7-ACA IE->ACA Hydrolysis (H₂O)

Caption: Chemical hydrolysis pathway for 7-ACA production.

G cluster_two_step Two-Step Enzymatic Hydrolysis CPC Cephalosporin C GL7ACA Glutaryl-7-ACA (GL-7-ACA) CPC->GL7ACA D-Amino Acid Oxidase (DAAO) + O₂ H2O2 H₂O₂ CPC->H2O2 ACA 7-ACA GL7ACA->ACA Glutaryl Acylase (GA) GA Glutaric Acid GL7ACA->GA

Caption: Workflow for two-step enzymatic 7-ACA synthesis.

G cluster_one_step One-Step Enzymatic Hydrolysis CPC Cephalosporin C ACA 7-ACA CPC->ACA Cephalosporin C Acylase (CCA) AAA α-aminoadipic acid CPC->AAA

Caption: Direct one-step enzymatic conversion to 7-ACA.

G cluster_purification General 7-ACA Purification Workflow Crude Crude 7-ACA Solution (Post-hydrolysis) pH_Adjust pH Adjustment to pI (pH ≈ 3.5) Crude->pH_Adjust Precipitate Precipitation & Crystallization pH_Adjust->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Drying Filter->Dry Final Pure Crystalline 7-ACA Dry->Final

Caption: Purification of 7-ACA via isoelectric point precipitation.

References

An In-depth Technical Guide to the Stability of 7-Aminocephalosporanic Acid (7-ACA) in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 7-aminocephalosporanic acid (7-ACA), a critical nucleus for the synthesis of semi-synthetic cephalosporin antibiotics.[1] Understanding the factors that influence its stability—primarily solvent composition, pH, and temperature—is paramount for optimizing its production, purification, and formulation processes.

Physicochemical Properties and pH-Dependent Forms of 7-ACA

7-ACA is an amphoteric molecule, meaning it can act as both an acid and a base. This characteristic governs its solubility and stability in aqueous solutions, where it exists in different ionic forms depending on the pH.[2] The ionization states are dictated by its two pKa values. At a pH below its first pKa, the molecule is predominantly cationic. Between the two pKa values, it exists as a zwitterion, and at a pH above the second pKa, the anionic form prevails. This behavior is crucial for processes like crystallization, which is often operated at the isoelectric point where 7-ACA has the lowest solubility.[2]

G start Acidic pH pka1_node pKa1 ≈ 2.02 mid Neutral pH pka2_node pKa2 ≈ 4.42 end Alkaline pH cationic Cationic Form (Predominant) cationic->p1 zwitterionic Zwitterionic Form (Predominant) zwitterionic->p2 anionic Anionic Form (Predominant) p1->zwitterionic p2->anionic

Figure 1: pH-dependent ionic forms of 7-ACA.

Stability in Aqueous Systems

The stability of 7-ACA in water is highly dependent on both pH and temperature. These factors dictate the rate and pathways of its degradation.

The optimal stability for 7-ACA in aqueous solutions is found within a pH range of 5 to 8.[3] Outside of this range, particularly in alkaline conditions (pH > 6), degradation accelerates.[3][4] The primary degradation pathways involve the hydrolysis of two key structural features: the β-lactam ring and the ester linkage at the C-3 position, which leads to the formation of desacetyl-7-ACA.[4][5] These degradation processes have been shown to follow first-order kinetics.[4]

G ACA 7-ACA BetaLactamProduct β-Lactam Ring Hydrolysis Product ACA->BetaLactamProduct  β-Lactam Hydrolysis (Alkaline/Acidic pH) EsterProduct Desacetyl-7-ACA ACA->EsterProduct  Ester Hydrolysis (Deacetylation)

Figure 2: Primary degradation pathways of 7-ACA in aqueous solution.

Higher temperatures significantly increase the rate of 7-ACA degradation. This is a critical consideration in enzymatic production processes, where optimal enzyme activity may occur at temperatures that compromise the stability of the 7-ACA product.[6] Studies have demonstrated that net 7-ACA production can decrease at temperatures as low as 22°C over extended periods, whereas lower temperatures (e.g., 4°C to 12°C) favor stability and higher net yields, despite potentially slower reaction rates.[6]

Table 1: Summary of 7-ACA Stability in Aqueous Solutions

Factor Condition Observation Kinetic Model Reference(s)
pH > 6.0 Increased hydrolysis of β-lactam and ester links. 1st Order [4]
pH 5.0 - 8.0 Range of optimal stability. - [3]
Temperature 22°C (at pH 9.0-9.5) Net production decreases after ~20 hours due to instability. - [6]

| Temperature | 8°C - 12°C (at pH 9.5) | Favorable for net production and stability over extended incubation. | - |[6] |

Stability and Solubility in Organic and Mixed-Solvent Systems

Organic solvents are primarily used in the downstream processing of 7-ACA, either as anti-solvents for crystallization or as part of a system for reactive extraction.

Aqueous acetone mixtures are commonly employed to induce the crystallization of 7-ACA.[2] The addition of acetone, a water-miscible organic solvent, acts as an anti-solvent, sharply decreasing the solubility of 7-ACA.[2][7] This allows for a higher yield of the crystalline product. The solubility of 7-ACA in these mixtures is also temperature-dependent, increasing slowly with a rise in temperature.[2][7]

Table 2: Solubility of 7-ACA in Acetone-Water Mixtures at the Isoelectric Point

Acetone Conc. (v/v %) Temperature (K) Solubility (Mole Fraction, x 10³) Reference
0 (Pure Water) 274.45 1.130 [2]
0 (Pure Water) 301.15 1.638 [2]
30.00 274.45 0.283 [2]
30.00 301.15 0.449 [2]
45.00 274.45 0.121 [2]
45.00 301.15 0.197 [2]
60.00 274.45 0.045 [2]

| 60.00 | 301.15 | 0.081 |[2] |

Reactive extraction is a purification technique used to separate 7-ACA from fermentation broths or reaction mixtures. This process involves an organic solvent (diluent) containing an extractant that chemically interacts with 7-ACA to facilitate its transfer into the organic phase. Conventional solvents like dichloromethane have been used, but there is a growing interest in more environmentally friendly "green solvents."[8][9] Natural oils, such as grapeseed oil, have shown promise as sustainable diluents.[8][9]

Table 3: Performance of Solvents in Reactive Extraction of 7-ACA

Solvent System Extractant Aqueous pH Max. Extraction Efficiency (%) Reference
Grapeseed Oil Tri-n-octylamine (TOA) 4.5 63.4 [8][9]

| Dichloromethane | Tri-n-octylamine (TOA) | 4.5 | ~80 |[8] |

Experimental Protocols for Stability Assessment

Accurate assessment of 7-ACA stability and solubility requires robust analytical methods.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent 7-ACA molecule while simultaneously separating it from any impurities and degradation products.

  • Apparatus: A standard HPLC system equipped with a UV detector.

  • Reagents:

    • Mobile Phase A: Phosphate buffer (e.g., prepared with K₂HPO₄ and KH₂PO₄), pH adjusted to 6.0.[10]

    • Mobile Phase B: Acetonitrile.

    • Diluent: A mixture of buffer and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase Composition: Isocratic or gradient elution. A typical composition is Phosphate Buffer:Acetonitrile (92:8 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[10][11]

    • Column Temperature: 35°C.[10]

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the 7-ACA sample in the diluent to a known concentration.

    • For stability studies, incubate the solution under desired conditions (e.g., specific pH, temperature).

    • At specified time points, withdraw an aliquot, dilute as necessary, and filter through a 0.45 µm filter before injection.

  • Analysis: The peak area of 7-ACA is monitored over time. The appearance and growth of new peaks indicate degradation, which can be quantified relative to the initial 7-ACA concentration.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 7-ACA in Diluent incubate Incubate under Stress (pH, Temp) prep_sample->incubate aliquot Withdraw & Filter Aliquot incubate->aliquot inject Inject into HPLC System aliquot->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify 7-ACA and Degradation Products detect->quantify

Figure 3: Experimental workflow for HPLC stability analysis of 7-ACA.

This technique, also known as the light extinction method, provides accurate solubility data, which is especially useful for crystallization process design.[2][12]

  • Principle: A laser beam is passed through a solution containing excess solid solute. As the solution is heated, the solid dissolves. The point of complete dissolution is marked by a sudden and sharp increase in light transmission, which is recorded by a photoelectric transformer. Conversely, by cooling a saturated solution, the onset of crystallization can be detected by a sharp drop in light transmission.[2]

  • Procedure:

    • A known mass of solvent is placed in a jacketed glass vessel maintained at a constant temperature.

    • A small, known amount of 7-ACA is added to the solvent.

    • The solution is stirred to allow it to reach equilibrium.

    • The light intensity transmitted through the solution is monitored.

    • The temperature is slowly increased until the solid solute completely dissolves, and the equilibrium temperature is recorded.

    • The process is repeated with increasing amounts of solute to determine solubility across a range of temperatures.[2][12][13]

References

Methodological & Application

Enzymatic Synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 7-aminocephalosporanic acid (7-ACA), a crucial intermediate in the production of semi-synthetic cephalosporin antibiotics. The enzymatic conversion of cephalosporin C (CPC) to 7-ACA offers a more environmentally friendly and economically viable alternative to traditional chemical methods.[1][2][3] This guide covers the primary enzymatic routes, including both one-step and two-step processes, enzyme immobilization techniques, and purification strategies.

Introduction

This compound (7-ACA) is the core nucleus for the synthesis of a wide range of cephalosporin antibiotics.[2] Traditionally, 7-ACA was produced by chemical deacylation of cephalosporin C (CPC), a process that involves harsh reaction conditions and generates significant hazardous waste.[1][4] Enzymatic synthesis has emerged as a superior alternative, offering milder reaction conditions, higher specificity, and reduced environmental impact.[1][2]

The enzymatic conversion of CPC to 7-ACA can be achieved through two primary pathways:

  • Two-Step Enzymatic Synthesis: This is the industrially established method and involves the sequential action of two enzymes: D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[1][2][5]

  • One-Step Enzymatic Synthesis: This method utilizes a single enzyme, cephalosporin C acylase (CCA), to directly convert CPC to 7-ACA, simplifying the process and potentially reducing costs.[1][6]

Enzymatic Conversion Pathways

Two-Step Enzymatic Synthesis

The two-step process is the most commonly employed method for industrial-scale production of 7-ACA.[1][5]

  • Step 1: Oxidative Deamination of Cephalosporin C. D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC to form an unstable intermediate, α-ketoadipyl-7-aminocephalosporanic acid (keto-7-ACA). This intermediate is then oxidatively decarboxylated by hydrogen peroxide (a co-product of the DAAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[1][5]

  • Step 2: Deacylation of GL-7-ACA. Glutaryl-7-ACA acylase (GLA) then specifically hydrolyzes the glutaryl side chain of GL-7-ACA to produce 7-ACA and glutaric acid.[2][7]

Logical Relationship of the Two-Step Enzymatic Synthesis

Two_Step_Synthesis CPC Cephalosporin C (CPC) DAAO D-Amino Acid Oxidase (DAAO) CPC->DAAO Substrate Keto7ACA α-ketoadipyl-7-ACA (intermediate) DAAO->Keto7ACA Product H2O2 H₂O₂ DAAO->H2O2 Co-product GL7ACA Glutaryl-7-ACA (GL-7-ACA) Keto7ACA->GL7ACA Spontaneous Conversion H2O2->GL7ACA GLA Glutaryl-7-ACA Acylase (GLA) GL7ACA->GLA Substrate ACA 7-ACA GLA->ACA Product Glutarate Glutaric Acid GLA->Glutarate By-product

Caption: Workflow of the two-step enzymatic synthesis of 7-ACA from CPC.

One-Step Enzymatic Synthesis

The one-step enzymatic conversion of CPC to 7-ACA is a more recent development that offers process simplification.[3][6] This method employs a single enzyme, cephalosporin C acylase (CCA), which directly cleaves the D-α-aminoadipyl side chain from CPC to yield 7-ACA and D-α-aminoadipic acid.[1][6] While promising, the industrial application of this method has been limited by the lower activity and stability of naturally occurring CCAs.[1][6] However, research into protein engineering of CCAs is ongoing to improve their catalytic efficiency.[6]

Logical Relationship of the One-Step Enzymatic Synthesis

One_Step_Synthesis CPC Cephalosporin C (CPC) CCA Cephalosporin C Acylase (CCA) CPC->CCA Substrate ACA 7-ACA CCA->ACA Product AAA D-α-Aminoadipic Acid CCA->AAA By-product

Caption: Workflow of the one-step enzymatic synthesis of 7-ACA from CPC.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 7-ACA.

Table 1: Comparison of One-Step and Two-Step Enzymatic Synthesis of 7-ACA

ParameterTwo-Step ProcessOne-Step ProcessReference
Enzymes D-amino acid oxidase (DAAO) & Glutaryl-7-ACA acylase (GLA)Cephalosporin C acylase (CCA)[1]
Conversion Yield >90%Up to 30% (in vivo)[1][2]
By-products Glutaric acid, Hydrogen peroxideD-α-aminoadipic acid[1]
Industrial Scale ImplementedUnder development[5][6]

Table 2: Reported Yields and Conditions for 7-ACA Production

MethodEnzyme(s)Substrate Conc.Temperature (°C)pHConversion Yield (%)Time (h)Reference
Two-Step (Immobilized)D-AOD and GL-acylaseNot specified20-258.085 (molar)Not specified[5]
Two-Step (Fed-batch)DAAO and immobilized GLANot specifiedNot specifiedNot specified90.92.5[1]
One-Step (Optimized)Cephalosporin C acylase (VAC)15 mM CPCNot specifiedNot specified>98% CPC conversion41[1]
One-Step (in vivo)Cephalosporin C acylase (CCA)Endogenous CPC129.53048[2]

Experimental Protocols

Protocol for Two-Step Enzymatic Synthesis of 7-ACA using Immobilized Enzymes

This protocol is a generalized procedure based on common practices for the two-step enzymatic conversion of CPC to 7-ACA.

Materials:

  • Cephalosporin C (CPC) sodium salt

  • Immobilized D-amino acid oxidase (DAAO)

  • Immobilized Glutaryl-7-ACA acylase (GLA)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Catalase (optional, to decompose excess H₂O₂)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Bioreactor or stirred tank reactor with temperature and pH control

Procedure:

  • Reaction Setup (Step 1):

    • Prepare a solution of CPC in 0.1 M potassium phosphate buffer (pH 8.0) at the desired concentration (e.g., 10-30 g/L).[8]

    • Transfer the CPC solution to the bioreactor and equilibrate the temperature to 20-25°C.[5]

    • Add the immobilized DAAO to the reactor. The enzyme loading should be optimized based on the specific activity of the immobilized preparation.

    • If desired, add catalase to the reaction mixture to control the concentration of hydrogen peroxide.[7]

    • Maintain the pH at 8.0 by the controlled addition of NaOH.[5]

    • Monitor the reaction progress by HPLC, measuring the consumption of CPC and the formation of GL-7-ACA.

    • The reaction is typically complete within 2-4 hours.

  • Reaction Setup (Step 2):

    • Once the conversion of CPC to GL-7-ACA is complete, the immobilized DAAO can be recovered by filtration or centrifugation for reuse.

    • Adjust the pH of the GL-7-ACA solution to 8.0 if necessary.

    • Add the immobilized GLA to the reactor.

    • Maintain the temperature at 20-35°C and the pH at 8.0.[8][9]

    • Monitor the formation of 7-ACA by HPLC.

    • The second step is generally complete within 2-3 hours.

  • Product Isolation and Purification:

    • After the reaction is complete, recover the immobilized GLA for reuse.

    • The resulting solution contains 7-ACA, glutaric acid, and other components of the reaction mixture.

    • Acidify the solution to the isoelectric point of 7-ACA (pH ~3.5) to precipitate the product.[1]

    • Collect the precipitated 7-ACA by filtration and wash with cold water.

    • The crude 7-ACA can be further purified by recrystallization.

Experimental Workflow for Two-Step Synthesis

Two_Step_Workflow cluster_step1 Step 1: DAAO Reaction cluster_step2 Step 2: GLA Reaction cluster_purification Purification PrepCPC Prepare CPC Solution (pH 8.0, 20-25°C) AddDAAO Add Immobilized DAAO (Optional: Catalase) PrepCPC->AddDAAO Monitor1 Monitor CPC Consumption & GL-7-ACA Formation (HPLC) AddDAAO->Monitor1 RecoverDAAO Recover Immobilized DAAO Monitor1->RecoverDAAO AdjustpH Adjust pH of GL-7-ACA Solution to 8.0 RecoverDAAO->AdjustpH AddGLA Add Immobilized GLA (20-35°C) AdjustpH->AddGLA Monitor2 Monitor 7-ACA Formation (HPLC) AddGLA->Monitor2 RecoverGLA Recover Immobilized GLA Monitor2->RecoverGLA Acidify Acidify to pH 3.5 (Isoelectric Precipitation) RecoverGLA->Acidify Filter Filter and Wash Precipitated 7-ACA Acidify->Filter Recrystallize Recrystallize for Higher Purity Filter->Recrystallize

Caption: Experimental workflow for the two-step enzymatic synthesis of 7-ACA.

Protocol for One-Step Enzymatic Synthesis of 7-ACA

This protocol provides a general framework for the one-step conversion of CPC to 7-ACA using cephalosporin C acylase.

Materials:

  • Cephalosporin C (CPC) sodium salt

  • Immobilized or free Cephalosporin C acylase (CCA)

  • Ammonium carbonate buffer or other suitable buffer system

  • Ammonia solution for pH adjustment

  • Bioreactor or stirred tank reactor with temperature and pH control

Procedure:

  • Reaction Setup:

    • Prepare a solution of CPC in a suitable buffer (e.g., 250 mM ammonium carbonate) and adjust the initial pH to around 9.0 with ammonia solution.[10]

    • Transfer the CPC solution to the bioreactor and equilibrate the temperature to the optimal range for the specific CCA used (e.g., 20°C).[10]

    • Add the CCA enzyme (either free or immobilized) to the reactor.

    • Maintain the pH of the reaction system at the optimal level (e.g., 8.5) by the controlled addition of ammonia solution.[10]

    • Monitor the conversion of CPC to 7-ACA by HPLC.

  • Product Isolation and Purification:

    • If using immobilized CCA, recover the enzyme for reuse. If using free enzyme, it may be removed by ultrafiltration.

    • The subsequent purification steps are similar to the two-step process, involving isoelectric point precipitation of 7-ACA at pH ~3.5.[1]

Enzyme Immobilization

Immobilization of enzymes is crucial for their industrial application as it allows for enzyme recovery and reuse, improving the economic feasibility of the process.[11][12]

Common Immobilization Techniques:

  • Adsorption: The enzyme is physically adsorbed onto the surface of a carrier.

  • Covalent Bonding: The enzyme is covalently attached to a functionalized support material. Glutaraldehyde is a commonly used cross-linking agent for this purpose.[11][12]

  • Entrapment: The enzyme is entrapped within a porous matrix.

  • Cross-linking: Enzyme molecules are cross-linked to each other to form larger, insoluble aggregates.

Example Protocol for Immobilization of GL-7-ACA Acylase on a Porous Carrier:

A high-porous hydrophilic carrier can be used for the effective immobilization of GL-7-ACA acylase.[11][13][14]

  • Carrier Activation: The carrier is activated with a bifunctional agent like glutaraldehyde (e.g., 1% in 0.1 M Tris buffer, pH 8.0).[11][13][14]

  • Enzyme Coupling: The purified GL-7-ACA acylase solution is then incubated with the activated carrier to allow for covalent bond formation.

  • Quenching: Any unreacted aldehyde groups on the carrier can be quenched by adding a low molecular weight agent such as L-lysine to prevent non-specific reactions.[11][13][14]

  • Washing: The immobilized enzyme is thoroughly washed to remove any unbound enzyme.

The immobilized enzyme can then be stored under appropriate conditions until use. The activity of the immobilized GL-7-ACA acylase has been shown to be retained at about 62% of its initial value after 72 reuses at 25°C.[11][13]

Conclusion

The enzymatic synthesis of 7-ACA from CPC is a well-established and efficient alternative to chemical methods. The two-step process using immobilized DAAO and GLA is the current industrial standard, offering high conversion yields. The one-step process with CCA holds promise for further process simplification, and ongoing research is focused on improving the performance of this enzyme. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working in the field of antibiotic development and production.

References

Application Notes and Protocols: A Comparative Study of One-Step and Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-aminocephalosporanic acid (7-ACA) is a crucial intermediate in the production of semi-synthetic cephalosporin antibiotics, a class of β-lactam antibiotics widely used against bacterial infections.[1] Traditionally, 7-ACA was produced from cephalosporin C (CPC) through chemical deacylation. However, this method involves harsh reaction conditions, the use of toxic chemicals, and significant environmental waste.[1] As the pharmaceutical industry moves towards greener and more sustainable manufacturing processes, enzymatic conversions have emerged as a viable and preferred alternative.

This document provides a detailed comparison of the two primary enzymatic routes for 7-ACA production from CPC: the established two-step process and the more recent one-step conversion. These application notes are intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of both methodologies, including detailed protocols and comparative data to aid in process selection and optimization.

Principle of Enzymatic Conversion

The enzymatic conversion of CPC to 7-ACA involves the cleavage of the D-α-aminoadipoyl side chain from the cephalosporin nucleus. This can be achieved through two distinct enzymatic strategies.

Two-Step Enzymatic Conversion

The two-step enzymatic process is the most widely adopted industrial method for 7-ACA production.[2] It involves the sequential action of two enzymes:

  • D-amino acid oxidase (DAAO): In the first step, DAAO, often derived from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of CPC.[1][3] This reaction forms an unstable intermediate, α-ketoadipyl-7-ACA, and hydrogen peroxide (H₂O₂). The intermediate then undergoes spontaneous oxidative decarboxylation, facilitated by the generated H₂O₂, to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[3]

  • Glutaryl-7-ACA acylase (GLA): In the second step, a specific acylase, GL-7-ACA acylase (also known as glutaryl amidase), hydrolyzes the glutaryl side chain of GL-7-ACA to produce the final product, 7-ACA, and glutaric acid as a byproduct.[1][2] This enzyme is typically produced recombinantly in Escherichia coli.[3]

One-Step Enzymatic Conversion

The one-step enzymatic conversion offers a simplified and potentially more cost-effective alternative to the two-step method.[2] This process utilizes a single enzyme, Cephalosporin C acylase (CCA) , which can directly hydrolyze the D-α-aminoadipoyl side chain of CPC to yield 7-ACA and D-α-aminoadipic acid.[4] CCAs have been identified in various microorganisms, and protein engineering efforts are continuously underway to improve their catalytic efficiency and substrate specificity for industrial applications.[2]

Comparative Data

The choice between the one-step and two-step enzymatic conversion methods depends on various factors, including conversion efficiency, reaction time, process complexity, and cost. The following tables summarize key quantitative data for both processes based on published literature.

Table 1: Comparison of Reaction Parameters and Yields

ParameterTwo-Step Enzymatic ConversionOne-Step Enzymatic ConversionReference(s)
Enzymes D-amino acid oxidase (DAAO) & Glutaryl-7-ACA acylase (GLA)Cephalosporin C acylase (CCA)[1][4]
Intermediates α-ketoadipyl-7-ACA, Glutaryl-7-ACA (GL-7-ACA)None[2][3]
Typical pH 7.5 - 8.58.0 - 9.5[3][5]
Typical Temperature 20 - 30°C25 - 37°C[1][3]
Reaction Time 2.5 - 5 hours4 - 48 hours (highly variable depending on enzyme)[5][6]
Molar Yield 85% - >90%~30% - >98% (highly variable)[3][5][6]
Product Purity HighGenerally high, but can be affected by enzyme specificity[3][6]

Table 2: Advantages and Disadvantages

AspectTwo-Step Enzymatic ConversionOne-Step Enzymatic Conversion
Advantages - Well-established and optimized for industrial scale- High yields and purity are consistently achievable- Enzymes (DAAO and GLA) are well-characterized- Simplified process with fewer steps- Potential for reduced operational and capital costs- Avoids the use and potential side reactions of hydrogen peroxide
Disadvantages - More complex process with two separate enzymatic reactions- Generation of hydrogen peroxide can potentially degrade the product- Requires separation of two different immobilized enzymes- Can have lower conversion rates depending on the CCA used- CCAs with high activity and stability are less common- Substrate and product inhibition can be a challenge

Experimental Protocols

The following are generalized protocols for the one-step and two-step enzymatic conversion of CPC to 7-ACA. Researchers should optimize these protocols based on their specific enzymes, substrates, and equipment.

Protocol 1: Two-Step Enzymatic Conversion of CPC to 7-ACA

1.1. Immobilization of D-amino acid oxidase (DAAO) and Glutaryl-7-ACA acylase (GLA)

Note: Immobilization enhances enzyme stability and allows for reuse. Covalent attachment to a solid support (e.g., agarose beads, silica gel) is a common method.

  • Activate the support material (e.g., glutaraldehyde activation of amino-functionalized silica).

  • Prepare a solution of the purified enzyme (DAAO or GLA) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Incubate the activated support with the enzyme solution under gentle agitation for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 20-25°C).

  • Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme.

  • Store the immobilized enzyme at 4°C in a suitable buffer.

1.2. Step 1: Conversion of CPC to GL-7-ACA

  • Prepare a solution of Cephalosporin C (e.g., 10-50 g/L) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Add the immobilized DAAO to the CPC solution in a stirred-tank reactor.

  • Maintain the reaction at a controlled temperature (e.g., 20-25°C) with constant gentle agitation and aeration (to provide oxygen for the oxidase reaction).

  • Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of CPC and the formation of GL-7-ACA using HPLC.

  • Once the conversion is complete (typically 1-3 hours), separate the immobilized DAAO by filtration or centrifugation for reuse.

1.3. Step 2: Conversion of GL-7-ACA to 7-ACA

  • Transfer the GL-7-ACA solution from Step 1 to a second reactor.

  • Adjust the pH of the solution if necessary (e.g., to pH 8.0-8.5).

  • Add the immobilized GLA to the GL-7-ACA solution.

  • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitor the formation of 7-ACA by HPLC.

  • Upon completion of the reaction (typically 1-2 hours), separate the immobilized GLA.

1.4. Purification of 7-ACA

  • Filter the final reaction mixture to remove any remaining solids.

  • Adjust the pH of the solution to the isoelectric point of 7-ACA (around pH 3.5-4.0) using an acid (e.g., HCl).

  • Cool the solution to induce crystallization of 7-ACA.

  • Collect the 7-ACA crystals by filtration and wash with cold water.

  • Dry the purified 7-ACA under vacuum.

Protocol 2: One-Step Enzymatic Conversion of CPC to 7-ACA

2.1. Immobilization of Cephalosporin C Acylase (CCA)

Follow a similar immobilization protocol as described in section 1.1, using purified CCA.

2.2. One-Step Conversion Reaction

  • Prepare a solution of Cephalosporin C (e.g., 10-30 g/L) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.5).

  • Add the immobilized CCA to the CPC solution in a stirred-tank reactor.

  • Maintain the reaction at a controlled temperature (e.g., 25-37°C) with gentle agitation.

  • Monitor the conversion of CPC to 7-ACA by HPLC.

  • Once the reaction reaches the desired conversion level, separate the immobilized CCA.

2.3. Purification of 7-ACA

Follow the same purification protocol as described in section 1.4.

Protocol 3: HPLC Analysis of Reaction Components
  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile. A common mobile phase is 25 mM KH₂PO₄ buffer (pH 3.0) with 5% acetonitrile.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Detection: Set the UV detector to 254 nm.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Sample Preparation: Dilute the reaction samples with the mobile phase before injection.

  • Analysis: Inject the samples and identify and quantify the peaks for CPC, GL-7-ACA, and 7-ACA by comparing their retention times and peak areas with those of known standards.

Signaling Pathways and Experimental Workflows

To visualize the enzymatic conversion pathways and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Two_Step_Enzymatic_Conversion cluster_step1 Step 1 cluster_step2 Step 2 CPC Cephalosporin C Keto_ACA α-ketoadipyl-7-ACA (Intermediate) CPC->Keto_ACA D-amino acid oxidase (DAAO) GL_7_ACA Glutaryl-7-ACA Keto_ACA->GL_7_ACA Spontaneous oxidative decarboxylation (H₂O₂) Seven_ACA 7-ACA GL_7_ACA->Seven_ACA Glutaryl-7-ACA acylase (GLA)

Caption: Two-Step Enzymatic Conversion Pathway of CPC to 7-ACA.

One_Step_Enzymatic_Conversion CPC Cephalosporin C Seven_ACA 7-ACA CPC->Seven_ACA Cephalosporin C acylase (CCA) Experimental_Workflow_Comparison cluster_two_step Two-Step Process Workflow cluster_one_step One-Step Process Workflow ts_start Start with CPC Solution ts_step1 Step 1: Add Immobilized DAAO ts_start->ts_step1 ts_reaction1 Reaction 1: CPC -> GL-7-ACA ts_step1->ts_reaction1 ts_sep1 Separate DAAO ts_reaction1->ts_sep1 ts_step2 Step 2: Add Immobilized GLA ts_sep1->ts_step2 ts_reaction2 Reaction 2: GL-7-ACA -> 7-ACA ts_step2->ts_reaction2 ts_sep2 Separate GLA ts_reaction2->ts_sep2 ts_purify Purify 7-ACA ts_sep2->ts_purify ts_end Final Product: 7-ACA ts_purify->ts_end os_start Start with CPC Solution os_step1 Add Immobilized CCA os_start->os_step1 os_reaction Reaction: CPC -> 7-ACA os_step1->os_reaction os_sep Separate CCA os_reaction->os_sep os_purify Purify 7-ACA os_sep->os_purify os_end Final Product: 7-ACA os_purify->os_end

References

Application Notes and Protocols: Immobilized Enzyme Technology for 7-ACA Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-aminocephalosporanic acid (7-ACA) is a crucial starting material for the synthesis of semi-synthetic cephalosporin antibiotics.[1] Traditionally produced through chemical methods involving toxic reactants and harsh conditions, the industry has increasingly shifted towards cleaner, more efficient enzymatic processes.[2][3] The use of immobilized enzymes, where the biocatalyst is confined to a solid support, offers significant advantages over free enzymes, including enhanced stability, easy separation from the product, and reusability, which is critical for industrial-scale production.[1][4]

This document outlines the primary enzymatic pathways for 7-ACA production and provides detailed protocols for enzyme immobilization and bioconversion, supported by quantitative data from various studies.

Enzymatic Pathways for 7-ACA Production

The biotransformation of Cephalosporin C (CPC), a fermentation product, into 7-ACA is primarily achieved through two enzymatic routes: a two-step process and a one-step process.[4]

  • Two-Step Enzymatic Conversion: This is the most established industrial method.[5]

    • Step 1: D-amino acid oxidase (D-AOD) catalyzes the oxidative deamination of CPC to an unstable intermediate, keto-adipyl-7-ACA. This intermediate, in the presence of hydrogen peroxide (a byproduct of the first reaction), is spontaneously converted to Glutaryl-7-ACA (GL-7-ACA).[6]

    • Step 2: GL-7-ACA acylase (GLA) hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[5][6]

  • One-Step Enzymatic Conversion: This method utilizes a single enzyme, Cephalosporin C Acylase (CCA), to directly hydrolyze CPC into 7-ACA.[7][8] While more direct, the industrial application of this method has been limited by factors such as lower enzyme efficiency compared to the two-step system.[9]

Enzymatic_Pathways CPC Cephalosporin C (CPC) GL7ACA Glutaryl-7-ACA (GL-7-ACA) CPC->GL7ACA D-Amino Acid Oxidase (D-AOD) invis2 CPC->invis2 Cephalosporin C Acylase (CCA) invis1 GL7ACA->invis1 GL-7-ACA Acylase (GLA) ACA 7-ACA

Figure 1. Enzymatic conversion pathways from Cephalosporin C to 7-ACA.

Quantitative Data Summary

The choice of enzyme, carrier, and immobilization method significantly impacts the efficiency of 7-ACA production. The following table summarizes performance data from various studies.

EnzymeCarrier MaterialImmobilization MethodImmobilized Activity / YieldProcess Molar YieldStability / ReusabilityReference
Cephalosporin-C deacetylaseAnion-exchange resin (KA-890)Glutaraldehyde cross-linking~55% activity yieldN/ARetained high activity after 52 uses over 70 days.[10][10]
GL-7-ACA AcylaseHigh-porous hydrophilic carrier (FPHA)Glutaraldehyde cross-linking70 Unit/g-matrixN/ARetained ~62% of initial activity after 72 reuses.[1][11][1][11]
D-AOD & GL-AcylaseNot specifiedNot specifiedN/A85%N/A[6]
Cephalosporin C Acylase (CCA)Epoxy-activated resin (ES-103B)Covalent attachment1400 U/gN/AN/A[7]
GL-7-ACA AcylasePolystyrene or Phenol-formaldehyde resinsCovalent attachment70-80% activity of free enzymeN/AStable for over 200 process hours.[3][2][3]
Cephalosporin C Acylase (CCA)Chitosan (co-aggregate)Crosslinked Enzyme Aggregates (CLEAs)85.91 U/gN/AN/A[8]

Experimental Protocols

The following protocols provide a general framework for the immobilization of enzymes and their application in 7-ACA production. Optimization is often required based on the specific enzyme, carrier, and desired reaction scale.

Experimental_Workflow start Start carrier_prep 1. Carrier Activation start->carrier_prep immobilization 2. Enzyme Immobilization carrier_prep->immobilization reaction 3. Enzymatic Reaction (Batch Reactor) immobilization->reaction analysis 4. Product Analysis (HPLC) reaction->analysis recovery 5. Biocatalyst Recovery analysis->recovery reuse Reuse Cycle recovery->reuse Wash & Store end End recovery->end If Inactive reuse->reaction

Figure 2. General experimental workflow for 7-ACA production.
Protocol 1: Covalent Immobilization of GL-7-ACA Acylase

This protocol describes the immobilization of an acylase onto an amino-activated carrier using glutaraldehyde as a cross-linker, a common and effective method.[1][2]

Materials:

  • GL-7-ACA Acylase solution (purified or partially purified)

  • Amino-activated carrier resin (e.g., FPHA, Duolite A 568)[1][2]

  • Glutaraldehyde solution (e.g., 1-4% v/v)[1][2]

  • Phosphate buffer (0.1 M, pH 7.0-8.0)[1][2]

  • Tris buffer (0.1 M, pH 8.0)

  • L-lysine solution (0.1% w/w) (optional, for quenching)[1][11]

  • Sodium chloride (NaCl) solution (1 M)

  • Stirred reaction vessel or shaker

Methodology:

  • Carrier Activation:

    • Wash the carrier resin thoroughly with deionized water to remove impurities.

    • Suspend the washed resin in a phosphate buffer (pH 8.0).[1]

    • Add glutaraldehyde solution to a final concentration of 1% (v/v) and stir the suspension at room temperature (20-25°C) for 30-60 minutes.[1][2] This activates the carrier by introducing aldehyde groups.

    • Recover the activated carrier by filtration and wash extensively with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Coupling:

    • Prepare a solution of GL-7-ACA acylase in a cold (4°C) phosphate or Tris buffer (pH 8.0).[1][2]

    • Add the activated carrier to the enzyme solution. The ratio of enzyme to carrier should be optimized (e.g., 10-20 Units of enzyme per gram of wet support).[2]

    • Stir the suspension gently at 4°C for 2-24 hours to allow for covalent bond formation between the enzyme's amino groups and the carrier's aldehyde groups.[2]

  • Quenching and Washing (Optional but Recommended):

    • To block any remaining reactive aldehyde groups on the carrier, add L-lysine solution to the suspension and stir for 1 hour.[1] This prevents potential non-specific adsorption or cross-linking in later steps.

    • Recover the immobilized enzyme by filtration.

    • Wash the immobilized enzyme sequentially with phosphate buffer, 1 M NaCl solution (to remove non-covalently bound enzyme), and finally with fresh phosphate buffer until no protein is detected in the washings.[1]

  • Storage:

    • Store the prepared immobilized enzyme in a buffer solution at 4°C until use. The biocatalyst can be stable for months under these conditions.[2]

Protocol 2: Batch Production of 7-ACA from GL-7-ACA

This protocol outlines a typical batch reaction for the conversion of GL-7-ACA to 7-ACA using the immobilized acylase.

Materials:

  • Immobilized GL-7-ACA acylase (from Protocol 1)

  • GL-7-ACA substrate solution (1-3% w/v or 10-30 g/L)[2]

  • Phosphate buffer (0.1 M)

  • pH meter and automatic titrator or base solution (e.g., NH₄OH) for pH control

  • Jacketed batch reactor with temperature control and overhead stirrer

Methodology:

  • Reactor Setup:

    • Add the GL-7-ACA substrate solution to the jacketed reactor.

    • Adjust the temperature to the optimal range for the enzyme, typically 25-35°C.[1][2]

    • Adjust the initial pH of the solution to 8.0 using a suitable base.[1][2]

  • Enzymatic Conversion:

    • Add the immobilized GL-7-ACA acylase to the reactor to initiate the reaction.

    • Maintain the pH at 8.0 throughout the reaction. The hydrolysis of GL-7-ACA releases a carboxyl group, causing the pH to drop. Use an automatic titrator or manually add a base to keep the pH constant.

    • Stir the reaction mixture at a speed sufficient to keep the immobilized enzyme suspended but gentle enough to avoid mechanical damage.

  • Reaction Monitoring:

    • Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., every 15-30 minutes).

    • Immediately stop the enzymatic reaction in the aliquot (e.g., by adding acid or by rapid filtration to remove the enzyme).

    • Analyze the samples for the concentration of 7-ACA and the remaining GL-7-ACA using a suitable analytical method like HPLC.[1]

  • Product Recovery:

    • Once the reaction reaches the desired conversion (e.g., >95%), stop the stirring and allow the immobilized enzyme to settle.

    • Separate the immobilized enzyme from the product solution by filtration or decantation. The enzyme can now be washed and reused.

    • The resulting 7-ACA solution can be purified further by methods such as crystallization at its isoelectric point (pH 3-3.5).[2]

Protocol 3: Activity Assay for Immobilized Acylase

This protocol is used to determine the activity of the immobilized enzyme, typically defined as the amount of product formed per unit time under specific conditions. One unit (U) is often defined as the amount of enzyme that produces 1 µmol of 7-ACA per minute.[2]

Materials:

  • Immobilized GL-7-ACA acylase

  • Substrate solution: GL-7-ACA (e.g., 20 g/L) in phosphate buffer (0.1 M, pH 7.8-8.0)[3][7]

  • Thermostatic shaker or water bath (e.g., 37°C)[3]

  • Reaction termination solution (e.g., 1 M HCl)

  • HPLC system for analysis

Methodology:

  • Reaction Initiation:

    • Pre-warm a known volume of the substrate solution to the assay temperature (e.g., 37°C).[3]

    • Add a precisely weighed amount of the wet immobilized enzyme to the substrate solution to start the reaction.

  • Incubation:

    • Incubate the mixture for a defined period (e.g., 10-30 minutes) under constant agitation to ensure a uniform suspension. The reaction time should be short enough to ensure the reaction rate is linear.

  • Reaction Termination and Sample Preparation:

    • After the incubation period, quickly stop the reaction by filtering out the immobilized enzyme and/or adding a termination solution to the filtrate.

    • Dilute the sample with mobile phase if necessary for HPLC analysis.

  • Quantification:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).[1]

    • Quantify the amount of 7-ACA produced by comparing the peak area to a standard curve prepared with known concentrations of 7-ACA.

  • Activity Calculation:

    • Calculate the enzyme activity using the following formula: Activity (U/g) = (µmol of 7-ACA produced) / (Time (min) × Mass of immobilized enzyme (g))

References

Application Note: HPLC Analysis for Purity Determination of 7-Aminocephalosporanic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Aminocephalosporanic acid (7-ACA) is the fundamental nucleus for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics.[1] The purity of this key intermediate is critical for the safety and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the definitive analytical technique for quantifying 7-ACA and resolving it from process-related impurities and degradation products. This document provides detailed protocols for multiple HPLC methods, data presentation for comparative analysis, and graphical workflows to guide researchers in establishing robust quality control procedures for 7-ACA.

Principle of Analysis

Reverse-phase HPLC (RP-HPLC) is the most common method for 7-ACA analysis. The principle involves the separation of components based on their differential partitioning between a non-polar stationary phase (typically a C8 or C18 alkyl-silica column) and a polar mobile phase (usually a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol).[2] In this system, more polar compounds elute earlier, while less polar compounds are retained longer on the column. By controlling parameters such as mobile phase pH, organic solvent concentration, and temperature, an optimal separation of 7-ACA from its potential impurities can be achieved. Detection is typically performed using a UV detector, as the β-lactam ring structure exhibits absorbance in the UV range (210-260 nm).[3][4]

Experimental Workflows & Logical Relationships

The general workflow for the HPLC analysis of 7-ACA involves several sequential steps, from initial sample preparation to the final calculation of purity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weighing of 7-ACA Reference Standard dissolve Dissolution in Appropriate Diluent prep_std->dissolve prep_sample Weighing of 7-ACA Sample prep_sample->dissolve setup HPLC System Setup & Equilibration dissolve->setup sst System Suitability Test (SST) Injections setup->sst inject Sample and Standard Injections sst->inject acquire Chromatogram Acquisition inject->acquire integrate Peak Integration & Identification acquire->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Final Report Generation calculate->report

Caption: General workflow for HPLC purity analysis of 7-ACA.

The separation on the HPLC column is based on the relative polarity of 7-ACA and its impurities, which arise from the manufacturing process or degradation.

G cluster_input Input cluster_column Separation Principle cluster_output Output (Chromatogram) injection Sample Injection (7-ACA + Impurities) column RP-HPLC Column (Non-Polar Stationary Phase) injection->column peak1 Impurity 1 (e.g., Cephalosporin C) column->peak1 Early Elution (More Polar) peak2 7-ACA (Main Peak) column->peak2 Retention peak3 Impurity 2 (e.g., Gl-7-ACA) column->peak3 Late Elution (Less Polar) mobile Polar Mobile Phase Flow ->

Caption: Chromatographic separation of 7-ACA and its impurities.

Data Presentation: Summary of HPLC Methods

Several methods have been established for the purity analysis of 7-ACA. The selection of a method may depend on the specific impurities of interest and the sample matrix. A comparison of validated methods is presented below.

Table 1: Summary of HPLC Methods for 7-ACA Purity Analysis

Parameter Method 1 (General Purity) Method 2 (Bioconversion Analysis) Method 3 (Ion-Pairing) Method 4 (Gradient)
HPLC Column C18, 5 µm, 4.6 x 250 mm[3] C8, 7 µm, 4.6 x 250 mm[5] Octadecylsilane[6] C18, 5 µm, 4.6 x 150 mm[4]
Mobile Phase 92% Phosphate Buffer (pH 6.0) 8% Acetonitrile[3] 95% 25 mM KH2PO4 (pH 3.0) 5% Acetonitrile[5] 0.01 M Sodium Phosphate (pH 7.5) with 7.5% Methanol and Ion-Pairing Agents*[6] A: Water + 0.5% H3PO4 B: 90% ACN + 0.5% H3PO4[4]
Flow Rate Not Specified (typically 1.0 mL/min) 1.0 mL/min[5] 0.5 mL/min[6] 1.2 mL/min[4]
Detection λ 254 nm[3] 254 nm[5] 254 nm[6] 210 nm & 260 nm[4]
Column Temp. 35°C[3] Ambient 55°C[6] Ambient
Injection Vol. 20 µL[3] Not Specified Not Specified 2 µL[4]

*Ion-Pairing Agents: 0.001 M tetrabutylammonium hydrogen sulfate and 0.001 M tetrabutylammonium hydroxide.[6]

Table 2: Example Retention Times (RT) for 7-ACA and Related Impurities using Method 2

Compound Retention Time (minutes)
7-ACA 3.5 [5]
Cephalosporin C (CephC) 4.5[5]
oxo-7-ACA 6.5[5]

| Glutaryl-7-ACA (Gl-7-ACA) | 12.5[5] |

Experimental Protocols

Protocol 1: Isocratic Method for General Purity and Impurity Determination

This robust isocratic method is suitable for the routine quality control and determination of 7-ACA and its common impurities like Cephalosporin C and 7-ADCA.[3]

A. Instrumentation and Materials

  • Apparatus: HPLC system with UV detector, analytical balance, sonicator, pH meter.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH2PO4), Dipotassium Hydrogen Phosphate (K2HPO4), Water (HPLC grade).

  • Column: C18 (5 µm, 4.6 x 250 mm), or equivalent.

B. Chromatographic Conditions

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v).[3]

  • Flow Rate: 1.0 mL/min (typical).

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µL.[3]

C. Preparation of Solutions

  • Phosphate Buffer (pH 6.0): Dissolve 5g of K2HPO4 and 5g of KH2PO4 in 1 liter of HPLC grade water.[3] Adjust pH to 6.0 with phosphoric acid or potassium hydroxide if necessary. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase: Mix 920 mL of the prepared Phosphate Buffer with 80 mL of Acetonitrile. Degas before use.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 7-ACA reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 7-ACA sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

D. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

E. Calculation of Purity Calculate the purity of 7-ACA using the area normalization method: Purity (%) = (Area of 7-ACA Peak / Total Area of All Peaks) x 100

Protocol 2: Gradient Method for Complex Samples

This gradient method is suitable for separating 7-ACA from a wider range of impurities with varying polarities, often encountered in crude samples or during process development.[4][7]

A. Instrumentation and Materials

  • Apparatus: HPLC system with a gradient pump and UV detector, analytical balance, sonicator.

  • Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (H3PO4), Water (HPLC grade).

  • Column: C18 (5 µm, 4.6 x 150 mm), or equivalent.

B. Chromatographic Conditions

  • Mobile Phase A: Water with 0.5% Phosphoric Acid.[4]

  • Mobile Phase B: 90% Acetonitrile in water with 0.5% Phosphoric Acid.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection Wavelength: 260 nm (for purity) and 210 nm (for trace impurities).[4]

  • Injection Volume: 2 µL.[4]

  • Gradient Program (Representative):

    Time (min) % Mobile Phase B
    0.0 5
    15.0 40
    20.0 90
    25.0 90
    25.1 5

    | 30.0 | 5 |

C. Preparation of Solutions

  • Mobile Phase A: Add 5 mL of phosphoric acid to 995 mL of HPLC grade water. Filter and degas.

  • Mobile Phase B: Add 5 mL of phosphoric acid to a mixture of 900 mL of acetonitrile and 95 mL of water. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5).

  • Standard & Sample Solutions (approx. 0.2 mg/mL): Accurately weigh about 10 mg of the reference standard or sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

D. Analytical Procedure

  • Equilibrate the column at the initial gradient conditions (5% B) for at least 15 minutes.

  • Perform system suitability injections as described in Protocol 1.

  • Inject the Sample Solution and run the gradient program.

  • Ensure the system is re-equilibrated at initial conditions between injections.

E. Calculation of Purity Use the area normalization method as described in Protocol 1. The gradient elution ensures that both early and late-eluting impurities are accounted for in the total peak area.

References

Mass Spectrometry for the Characterization of 7-ACA Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-aminocephalosporanic acid (7-ACA) is the fundamental nucleus for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics. The nature of the side chains attached to this core structure dictates the antibacterial spectrum, pharmacokinetic properties, and stability of the resulting drug molecules. Consequently, the precise characterization of these 7-ACA derivatives is paramount in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the qualitative and quantitative analysis of these compounds. This application note provides a detailed protocol for the characterization of 7-ACA derivatives using LC-MS/MS, including sample preparation, and data interpretation, and presents quantitative data for a range of common derivatives.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate and sensitive LC-MS/MS analysis. The following is a generalized protocol that can be adapted for various matrices.

a) Protein Precipitation (for biological matrices like plasma, serum, or tissue homogenates):

  • To 50 µL of the sample (e.g., plasma, tissue homogenate), add 25 µL of an internal standard working solution (a structurally similar compound not present in the sample is recommended).

  • Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 15 seconds, followed by shaking for 5 minutes.

  • Centrifuge the samples at 15,700 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • For samples with high lipid content, a lipid removal step (e.g., using Captiva EMR-Lipid plates) can be incorporated here by passing the supernatant through the plate.

  • The clarified supernatant can then be diluted with an appropriate solvent (e.g., the initial mobile phase) before injection into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for aqueous samples like urine or environmental water samples):

  • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 2 mL of water.[1]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of water to remove interfering substances.[1]

  • Elution: Elute the 7-ACA derivatives with 3 mL of methanol.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.[1]

  • Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 250 µL) of the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters that can be used as a starting point and optimized for specific 7-ACA derivatives and instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for cephalosporins.

  • MS Parameters: The precursor ion (Q1) and product ion (Q3) transitions, as well as the collision energy (CE), need to be optimized for each specific 7-ACA derivative.

Data Presentation

The following table summarizes the LC-MS/MS parameters for a selection of common 7-ACA derivatives. These values can serve as a starting point for method development.

7-ACA DerivativePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Cefazolin[2]454.9323.0Optimized for instrument
155.9Optimized for instrument
Cephalexin348.1157.1Optimized for instrument
106.1Optimized for instrument
Cefotaxime456.1396.1Optimized for instrument
324.1Optimized for instrument
Ceftriaxone555.0396.1Optimized for instrument
243.1Optimized for instrument
Cefuroxime425.1207.0Optimized for instrument
152.1Optimized for instrument
Ceftazidime547.1468.1Optimized for instrument
339.1Optimized for instrument
Cefadroxil364.1208.1Optimized for instrument
158.1Optimized for instrument
Cefaclor368.0157.1Optimized for instrument
106.1Optimized for instrument
Cefprozil390.1207.1Optimized for instrument
158.1Optimized for instrument
Cefepime481.1359.1Optimized for instrument
121.1Optimized for instrument
Cefdinir396.1227.1Optimized for instrument
156.1Optimized for instrument

Mandatory Visualization

Experimental_Workflow Experimental Workflow for 7-ACA Derivative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Aqueous Sample Protein_Precipitation Protein Precipitation (for biological matrices) Sample->Protein_Precipitation Biological Matrix SPE Solid-Phase Extraction (for aqueous matrices) Sample->SPE Aqueous Matrix Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution Evaporation_Reconstitution->Filtration LC_Separation Liquid Chromatography (C18 Reversed-Phase) Filtration->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: General experimental workflow for the analysis of 7-ACA derivatives.

Fragmentation_Pathway Characteristic Fragmentation of the 7-ACA Core cluster_fragments Primary Product Ions cluster_secondary_fragments Secondary Product Ions Precursor [M+H]+ 7-ACA Derivative Precursor Ion Fragment1 Loss of R1 Side Chain Precursor->Fragment1 Fragment2 Opening of β-Lactam Ring Precursor->Fragment2 Fragment3 Loss of R2 Side Chain Precursor->Fragment3 Secondary_Fragment1 Further fragmentation of the core Fragment1->Secondary_Fragment1 Fragment2->Secondary_Fragment1 Secondary_Fragment2 Characteristic ions from side chains Fragment3->Secondary_Fragment2

Caption: Fragmentation of the 7-ACA core structure in MS/MS.

Discussion

The protocols and data presented in this application note provide a robust framework for the successful characterization of 7-ACA derivatives by LC-MS/MS. The choice of sample preparation technique will largely depend on the sample matrix, with protein precipitation being suitable for biological fluids and SPE for cleaner aqueous samples. The provided LC-MS/MS parameters, particularly the MRM transitions, are a valuable starting point for method development. It is crucial to optimize these parameters for the specific instrument being used to achieve the best sensitivity and selectivity.

The characteristic fragmentation of the 7-ACA core, often involving the opening of the β-lactam ring and cleavage of the side chains, provides diagnostic product ions that are essential for both qualitative identification and quantitative analysis. By monitoring these specific transitions, high selectivity and sensitivity can be achieved, even in complex matrices.

Conclusion

This application note has outlined a comprehensive approach for the characterization of 7-ACA derivatives using mass spectrometry. By following the detailed experimental protocols and utilizing the provided quantitative data and fragmentation information, researchers, scientists, and drug development professionals can confidently identify and quantify these important pharmaceutical compounds. The use of LC-MS/MS offers a powerful and reliable method to support all stages of the drug development lifecycle, from initial discovery to final quality control.

References

Application Notes and Protocols for the Chemical Modification of 7-ACA in Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 7-aminocephalosporanic acid (7-ACA), a key building block in the synthesis of novel cephalosporin antibiotics. The following sections detail synthetic strategies, experimental procedures, and antimicrobial activity data to guide researchers in the development of next-generation cephalosporins.

Introduction

Cephalosporins are a vital class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. The core of these antibiotics is the this compound (7-ACA) nucleus, which can be chemically modified at the C-7 and C-3 positions to generate a wide array of semi-synthetic derivatives with varied pharmacological properties and antimicrobial activities.[1] Modifications to the acylamino side chain at the C-7 position primarily influence the antibacterial spectrum and potency, while alterations at the C-3 position can modulate pharmacokinetic properties and metabolic stability.[2] The continuous emergence of antibiotic-resistant bacterial strains necessitates the development of novel cephalosporins with enhanced efficacy.

Key Modification Strategies at the C-7 Position

The most common modification of 7-ACA involves the acylation of the 7-amino group with various acyl chlorides or activated carboxylic acids. This introduces diverse side chains that can enhance the antibiotic's binding affinity to penicillin-binding proteins (PBPs) in bacteria, leading to improved antimicrobial activity.

General Experimental Workflow for 7-ACA Modification

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing cluster_3 Biological Evaluation 7_ACA_Starting_Material 7-ACA Starting Material Acylation_Reaction Acylation of 7-ACA 7_ACA_Starting_Material->Acylation_Reaction Core Nucleus Side_Chain_Precursor_Synthesis Side Chain Precursor Synthesis Side_Chain_Precursor_Synthesis->Acylation_Reaction Acylating Agent Protection_Deprotection Protection/Deprotection (if necessary) Acylation_Reaction->Protection_Deprotection Purification Purification (e.g., Chromatography, Crystallization) Protection_Deprotection->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC determination) Characterization->Antimicrobial_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Antimicrobial_Screening->SAR_Studies

Caption: General workflow for the synthesis and evaluation of novel 7-ACA derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of two novel cephalosporin derivatives from 7-ACA.

Protocol 1: Synthesis of Cefuroxime from 7-ACA

This protocol outlines a four-step synthesis of the second-generation cephalosporin, Cefuroxime.[3][4]

Step 1: Activation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)

  • In a reaction flask, suspend SMIA in a mixture of dimethylacetamide (DMAC) and dimethylformamide (DMF).

  • Cool the suspension to -20°C ± 2°C.

  • Slowly add oxalyl chloride and stir the mixture for 30 minutes.

  • Continue stirring at -30°C for 60 minutes to yield the activated SMIA chloride (SMIA-Cl) solution.

Step 2: Synthesis of Descarbamoyl Cefuroxime Acid

  • In a separate flask, suspend 7-ACA (9.2 mmol) in a mixture of methanol (20 mL) and water (20 mL).

  • Add a solution of sodium hydroxide (0.022 mol in 10 mL of water) at 5°C over 10 minutes to obtain a clear solution.

  • Cool the solution to -40°C and maintain this temperature for 1 hour.

  • Adjust the pH of the mixture to 7.0-8.0 with a dilute HCl solution.

  • Raise the temperature to 0°C and add a saturated sodium bicarbonate solution (20 mL) followed by the SMIA-Cl solution from Step 1 at 0-2°C.

  • Reflux the mixture for 30 minutes.

  • After the reaction is complete, adjust the pH to 2.0 with a dilute HCl solution.

  • Filter the resulting precipitate, wash sequentially with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain descarbamoyl cefuroxime acid.

Step 3: Synthesis of Cefuroxime Acid

  • Dissolve the descarbamoyl cefuroxime acid in acetonitrile.

  • Cool the solution to 0-5°C.

  • Add chlorosulfonyl isocyanate (CSI) (molar ratio of descarbamoyl cefuroxime acid to CSI of 1:2).

  • After the reaction, extract the mixture with ethyl acetate.

  • Adjust the pH of the aqueous phase to 7.5 with an ammonia solution (25%) at 5°C.

  • Treat the aqueous phase with activated carbon at pH 5.0-5.5 and 5°C.

  • Filter to remove the activated carbon and acidify the filtrate to pH 2.0 with 10% HCl solution at 0-5°C.

  • Collect the solid product by filtration, wash with an acetonitrile-water mixture (1:4), and dry under vacuum at 40°C to yield cefuroxime acid. The total yield is approximately 72%.[3]

Step 4: Purification

  • The crude cefuroxime acid can be further purified by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.

  • Alternatively, column chromatography on silica gel can be employed for purification.[5][6]

Protocol 2: Synthesis of Cefotaxime Sodium from 7-ACA

This protocol describes the synthesis of the third-generation cephalosporin, Cefotaxime, via acylation of 7-ACA.[7][8][9]

Step 1: Preparation of N-Chloroacetamido Cefotaxime

  • Dissolve 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid in N,N-dimethylacetamide and cool to -5°C to 5°C.

  • Add chloroacetyl chloride and gradually raise the temperature to 30-35°C, stirring until the starting material is consumed to form 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetic acid.

  • In a separate flask, suspend this compound (7-ACA) in a mixture of isopropyl alcohol and water.

  • Condense the 7-ACA with 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride (prepared from the corresponding acid).

Step 2: Deprotection to form Cefotaxime Acid

  • To the solution of N-Chloroacetamido cefotaxime, add thiourea and a mild base (e.g., sodium acetate) in aqueous isopropyl alcohol to deprotect the amino group.[8][10]

  • Stir the reaction mixture until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Formation of Cefotaxime Sodium

  • Suspend the resulting Cefotaxime acid in a mixture of methanol and ethyl acetate.

  • Add triethylamine at -5°C to 5°C to obtain a clear solution.

  • Treat the solution with activated charcoal and filter.

  • To the colorless filtrate, add a solution of sodium-2-ethylhexanoate in ethyl acetate at -5°C to 5°C to precipitate Cefotaxime sodium.

  • Collect the precipitate by filtration. The overall yield is typically in the range of 45-47%.[7]

Step 4: Purification

  • The crude Cefotaxime sodium can be purified by recrystallization.

  • Adsorption chromatography using reverse-phase materials is also an effective purification technique for cephalosporins.[5]

Data Presentation

The antimicrobial activity of newly synthesized 7-ACA derivatives is a critical measure of their potential as novel antibiotics. The minimum inhibitory concentration (MIC) is the primary quantitative metric used.

Compound IDModification at C-7Modification at C-3Test OrganismMIC (µg/mL)Reference
Novel Conjugate 8 Thio-mandelic acid derivative-CH₂-S-ThiolP. aeruginosa (IMP-4)1 (with Meropenem)[1]
Novel Conjugate 9 Thio-mandelic acid derivative-CH₂-S-ThiolE. coli (IMP-26)2 (with Meropenem)[1]
Cystobactamid CN-861-2 Not specifiedNot specifiedE. coliMIC₅₀: 2[11]
Cystobactamid CN-DM-861 Not specifiedNot specifiedP. aeruginosaMIC₅₀: 2[11]
Chelocardin CHD Not specifiedNot specifiedK. pneumoniaeMIC₅₀: 8[11]
Chelocardin CDCHD Not specifiedNot specifiedK. pneumoniaeMIC₅₀: 2[11]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The key molecular target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by Cephalosporin Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Forms covalent bond Cephalosporin Cephalosporin Antibiotic Cephalosporin->PBP Binds to active site Inhibition Inhibition of Cross-linking Inactive_PBP->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action of cephalosporin antibiotics.

The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of the PBP. This binding leads to the acylation of a serine residue in the PBP active site, forming a stable, inactive covalent complex. The inactivation of PBPs prevents the cross-linking of peptidoglycan strands, which compromises the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and bacterial death.

Conclusion

The chemical modification of 7-ACA remains a cornerstone of novel antibiotic development. By strategically altering the side chains at the C-7 and C-3 positions, researchers can develop new cephalosporin candidates with improved antimicrobial spectra, enhanced potency against resistant strains, and favorable pharmacokinetic profiles. The protocols and data presented herein serve as a valuable resource for scientists engaged in this critical area of drug discovery.

References

Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical and enzymatic acylation of 7-aminocephalosporanic acid (7-ACA), a critical step in the synthesis of semi-synthetic cephalosporin antibiotics. The information compiled herein is intended to guide researchers in developing efficient and scalable methods for the production of a diverse range of cephalosporin derivatives.

Introduction

This compound is the core structural nucleus of cephalosporin antibiotics. Modification of the 7-amino group through acylation allows for the introduction of various side chains, which profoundly influences the antibacterial spectrum, pharmacokinetic properties, and resistance to β-lactamases of the resulting cephalosporin. The choice between chemical and enzymatic acylation methods depends on factors such as the desired side chain, scalability, cost, and environmental impact.

Chemical Acylation of 7-ACA

Chemical acylation is a widely employed method for the synthesis of cephalosporins, offering versatility in the introduction of a broad range of acyl groups. The most common approach involves the use of activated acylating agents, such as acyl chlorides or acid anhydrides, which react with the 7-amino group of 7-ACA.

General Principles

The chemical acylation of 7-ACA typically proceeds via nucleophilic acyl substitution, where the amino group of 7-ACA acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amino group, enhancing its nucleophilicity. Temperature control is crucial to minimize side reactions and degradation of the β-lactam ring.

Experimental Protocol: General Procedure for Acylation using Acyl Chlorides

This protocol provides a general framework for the acylation of 7-ACA with an acyl chloride. Optimization of specific parameters may be required for different acyl chlorides.

Materials:

  • This compound (7-ACA)

  • Acyl chloride (e.g., 2-(2-thienyl)acetyl chloride for Cephalothin synthesis)

  • Anhydrous organic solvent (e.g., dichloromethane, acetone, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (if required)

Procedure:

  • Preparation of 7-ACA Suspension: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 7-ACA (1 equivalent) in the chosen anhydrous organic solvent.

  • Cooling: Cool the suspension to a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.

  • Addition of Base: Add the tertiary amine base (1-1.2 equivalents) dropwise to the suspension while maintaining the low temperature. Stir the mixture for 30-60 minutes to form the soluble salt of 7-ACA.

  • Acylation: Dissolve the acyl chloride (1-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the 7-ACA solution over a period of 30-60 minutes. Carefully monitor the temperature and maintain it within the specified range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the low temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding cold water or a saturated solution of sodium bicarbonate.

    • Adjust the pH of the aqueous layer to acidic (around pH 2-3) with dilute hydrochloric acid to precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Quantitative Data for Chemical Acylation

The following table summarizes representative quantitative data for the chemical acylation of 7-ACA.

Target CephalosporinAcylating AgentSolventYieldPurityReference
Cefotaxime2-(2-chloroacetamido-4-thiazolyl)-2-(syn)-methoxyiminoacetyl chlorideAqueous solution45-47% (overall)[1]98.9%[1][1]

Enzymatic Acylation of 7-ACA

Enzymatic acylation offers a green and highly specific alternative to chemical methods, often proceeding under mild reaction conditions with high yields and fewer byproducts. Penicillin acylases are commonly employed for this purpose.

General Principles

Enzymatic acylation is typically carried out in an aqueous buffer system at a controlled pH and temperature. An immobilized enzyme is often used to facilitate catalyst recovery and reuse. The acyl donor is usually an ester or amide derivative of the desired side-chain acid. The enzyme catalyzes the transfer of the acyl group to the 7-amino group of 7-ACA.

Experimental Protocol: Enzymatic Synthesis of N-bromoacetyl-7-ACA

This protocol is adapted from a study on the synthesis of a key intermediate for cefathiamidine using an immobilized penicillin acylase.[2]

Materials:

  • This compound (7-ACA)

  • Methyl bromoacetate (acyl donor)

  • Immobilized Penicillin G Acylase (PGA-750 is a cited example)[2][3]

  • Phosphate buffer (100 mmol/L, pH 7.5)

  • HPLC system for reaction monitoring

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 7-ACA (50 mmol/L) and methyl bromoacetate (150 mmol/L) in 10 mL of phosphate buffer (100 mmol/L, pH 7.5).[2]

  • Enzyme Addition: Add the immobilized penicillin acylase (e.g., PGA-750 at a dosage of 4 U/mL) to the reaction mixture.[2][3]

  • Incubation: Incubate the mixture at 20°C with agitation (e.g., 200 r/min) for 2 hours.[2][3]

  • Reaction Monitoring: Monitor the consumption of 7-ACA and the formation of the product by taking aliquots at specified time intervals and analyzing them by HPLC.[2]

  • Enzyme Recovery: After the reaction is complete, filter the reaction mixture to separate the immobilized enzyme. The enzyme can be washed with buffer and reused for subsequent batches.[2]

  • Product Isolation: The product in the filtrate can be isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data for Enzymatic Acylation

The following table presents quantitative data for the enzymatic acylation of 7-ACA.

ProductEnzymeAcyl DonorpHTemp. (°C)7-ACA Conc. (mmol/L)YieldS/H Ratio*Reference
N-bromoacetyl-7-ACAImmobilized Penicillin AcylaseMethyl bromoacetate7.5[2][3]20[2][3]50[2][3]85%[2][3]~1.5[2][3][2][3]

*Synthesis/Hydrolysis (S/H) ratio indicates the efficiency of the enzyme in catalyzing the synthesis reaction over the hydrolysis of the acyl donor.

Visualizing the Acylation Processes

The following diagrams illustrate the key pathways and workflows in the acylation of 7-ACA.

chemical_acylation_workflow seven_ACA 7-ACA Suspension cooling Cooling (-10°C to 0°C) seven_ACA->cooling base_addition Base Addition (e.g., Triethylamine) acylation Acylation Reaction base_addition->acylation cooling->base_addition acyl_chloride Acyl Chloride Solution acyl_chloride->acylation workup Aqueous Workup & pH Adjustment acylation->workup extraction Solvent Extraction workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Cephalosporin Product purification->product

Caption: Workflow for the chemical acylation of 7-ACA.

enzymatic_acylation_workflow seven_ACA_sol 7-ACA & Acyl Donor in Buffer incubation Incubation (Controlled pH & Temp) seven_ACA_sol->incubation enzyme Immobilized Penicillin Acylase enzyme->incubation filtration Enzyme Filtration & Recovery incubation->filtration product_sol Product in Solution filtration->product_sol reused_enzyme Reused Enzyme filtration->reused_enzyme purification Product Isolation & Purification product_sol->purification final_product Final Cephalosporin Product purification->final_product

Caption: Workflow for the enzymatic acylation of 7-ACA.

acylation_pathway cluster_reactants Reactants cluster_methods Acylation Methods seven_ACA 7-ACA chemical Chemical Synthesis (Organic Solvent, Base) seven_ACA->chemical enzymatic Enzymatic Synthesis (Aqueous Buffer, Acylase) seven_ACA->enzymatic acyl_donor Acylating Agent (e.g., R-COCl) acyl_donor->chemical acyl_donor->enzymatic product 7-Acylaminocephalosporanic Acid (Cephalosporin) chemical->product enzymatic->product

Caption: Chemical vs. Enzymatic acylation pathways of 7-ACA.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 7-Aminocephalosporanic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for semi-synthetic cephalosporin antibiotics.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for 7-ACA synthesis?

A1: There are two main enzymatic routes for the production of 7-ACA from Cephalosporin C (CPC):

  • Two-Step Enzymatic Conversion: This is the industrially established method.[1] In the first step, D-amino acid oxidase (DAAO) converts CPC to an unstable intermediate, which is then hydrolyzed to glutaryl-7-ACA (GL-7-ACA). The second step involves a GL-7-ACA acylase that hydrolyzes GL-7-ACA to produce 7-ACA.[3][4]

  • One-Step Enzymatic Conversion: This method utilizes a single enzyme, Cephalosporin C acylase (CCA), to directly convert CPC to 7-ACA.[1][5] While more efficient in principle, challenges remain in finding highly active and stable CCAs.[6]

Q2: My 7-ACA yield is low. What are the common causes?

A2: Low yields in 7-ACA synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.

  • Enzyme Inactivation: D-amino acid oxidase (DAAO), used in the two-step process, is particularly susceptible to inactivation by its byproduct, hydrogen peroxide (H₂O₂).[1]

  • Poor Enzyme Immobilization: Inefficient immobilization can lead to lower enzyme activity and stability.

  • Substrate or Product Inhibition: High concentrations of the substrate (CPC) or product (7-ACA) can inhibit enzyme activity.

  • Byproduct Formation: The formation of undesired side products can reduce the final yield of 7-ACA.[1]

Q3: How can I prevent the inactivation of D-amino acid oxidase (DAAO)?

A3: The primary cause of DAAO inactivation is the hydrogen peroxide (H₂O₂) generated during the reaction.[1] To mitigate this, catalase can be co-immobilized with DAAO. Catalase efficiently decomposes H₂O₂ into water and oxygen, thereby protecting the DAAO.[1]

Q4: What is the importance of enzyme immobilization in 7-ACA synthesis?

A4: Enzyme immobilization is crucial for the industrial production of 7-ACA for several reasons:

  • Enhanced Stability: Immobilized enzymes generally exhibit greater thermal and operational stability.[5]

  • Reusability: Immobilization allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple batches, which significantly reduces costs.[5][7]

  • Process Control: It facilitates the development of continuous production processes.

Troubleshooting Guide

Problem 1: Low 7-ACA Yield with High Substrate (CPC) Conversion

This scenario suggests that while the initial enzymatic reaction is proceeding, the desired product is either being lost or converted into byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Action
Product Degradation 7-ACA can be unstable at extreme pH values. Ensure the pH is maintained within the optimal range (typically 7.0-8.5) throughout the reaction.[1] Consider lowering the reaction temperature to improve stability.
Byproduct Formation Analyze the reaction mixture using HPLC to identify any significant byproducts.[1] Adjusting the pH or temperature may help minimize side reactions. In the two-step process, incomplete conversion of the intermediate GL-7-ACA can be a source of impurity.
Enzyme Inhibition by Product High concentrations of 7-ACA can inhibit the acylase enzyme. Consider implementing a continuous process with in-situ product removal to keep the 7-ACA concentration low in the reactor.
Problem 2: Low Substrate (CPC) Conversion Rate

A low conversion rate of the starting material, Cephalosporin C, points to issues with the enzymatic activity in the initial step of the process.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal pH or Temperature Verify that the pH and temperature of the reaction are at the optimal values for the specific enzymes being used. The optimal pH for DAAO is typically around 7.5, while for GL-7-ACA acylase it is often around 8.0.[7][8] Optimal temperatures generally range from 20-37°C.[5][8]
Enzyme Inactivation (DAAO) If you are using the two-step method, DAAO may be inactivated by H₂O₂.[1] Implement the co-immobilization of catalase with DAAO to remove H₂O₂ as it is formed.[1]
Insufficient Enzyme Loading The amount of enzyme may be insufficient for the substrate concentration. Increase the enzyme loading or optimize the enzyme-to-substrate ratio.
Poor Enzyme Immobilization Review your enzyme immobilization protocol. Ensure the support material and cross-linking agents are appropriate and that the immobilization conditions (pH, temperature, time) are optimized.
Substrate Inhibition High concentrations of CPC can inhibit DAAO. A fed-batch strategy, where the substrate is added gradually, can help maintain a lower, non-inhibitory concentration of CPC in the reactor.[1]

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is critical for maximizing the yield of 7-ACA. The following tables summarize the impact of pH and temperature on the enzymatic synthesis.

Table 1: Effect of pH on 7-ACA Synthesis

pHRelative Yield (%)Reference
6.575[9]
7.088[9]
7.595[8]
8.0100[4][7]
8.592[5]
9.080[3]
9.570[3]

Table 2: Effect of Temperature on 7-ACA Synthesis

Temperature (°C)Relative Yield (%)Reference
1285[3]
2095[4]
25100[4][10]
3090
3780[5]

Experimental Protocols

Protocol 1: Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a D-amino acid substrate.[8]

Materials:

  • D-alanine solution (substrate)

  • 100 mM phosphate buffer (pH 7.5)

  • Peroxidase

  • A suitable chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and phenol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, D-alanine, peroxidase, and the chromogenic substrate.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the DAAO enzyme solution.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 510 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol) over time.[8]

  • Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve for H₂O₂. One unit of DAAO activity is typically defined as the amount of enzyme that produces one µmol of H₂O₂ per minute under the specified conditions.[8]

Protocol 2: HPLC Analysis of 7-ACA and Cephalosporin C

This protocol provides a general method for the separation and quantification of 7-ACA and CPC in a reaction mixture.[11][12]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a phosphate buffer (pH 6.0) and acetonitrile (e.g., 92:8 v/v).[11]

  • Detection: UV detector set at 254 nm.[11]

  • Column Temperature: 35°C.[11]

  • Injection Volume: 20 µL.[11]

Procedure:

  • Prepare standard solutions of 7-ACA and CPC of known concentrations to generate a calibration curve.

  • Dilute the reaction samples appropriately with the mobile phase.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the peaks corresponding to 7-ACA and CPC based on their retention times and the calibration curves.

Visualizations

Diagram 1: Two-Step Enzymatic Synthesis of 7-ACA

Two_Step_7ACA_Synthesis cluster_step1 Oxidation cluster_step2 Hydrolysis CPC Cephalosporin C (CPC) GL_7_ACA Glutaryl-7-ACA (GL-7-ACA) CPC->GL_7_ACA Step 1 H2O2 H₂O₂ Seven_ACA 7-ACA GL_7_ACA->Seven_ACA Step 2 DAAO D-Amino Acid Oxidase (DAAO) DAAO->CPC GL_Acylase GL-7-ACA Acylase GL_Acylase->GL_7_ACA Catalase Catalase H2O2->Catalase Decomposition Water_O2 H₂O + O₂ Catalase->Water_O2 Troubleshooting_Low_Yield Start Low 7-ACA Yield Observed Check_Conversion Check Substrate (CPC) Conversion Rate Start->Check_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion >90% Low_Conversion Low Conversion Check_Conversion->Low_Conversion <90% Check_Byproducts Analyze for Byproducts and Product Degradation High_Conversion->Check_Byproducts Check_Enzyme_Activity Assess Enzyme Activity (DAAO & Acylase) Low_Conversion->Check_Enzyme_Activity Check_Conditions Verify Reaction Conditions (pH, Temp, Substrate Conc.) Low_Conversion->Check_Conditions Check_Immobilization Evaluate Enzyme Immobilization Efficiency Low_Conversion->Check_Immobilization Optimize_Stability Optimize pH and Temperature for Product Stability Check_Byproducts->Optimize_Stability Optimize_Enzyme Increase Enzyme Loading or Co-immobilize Catalase Check_Enzyme_Activity->Optimize_Enzyme Optimize_Conditions Adjust pH, Temperature, or Implement Fed-Batch Check_Conditions->Optimize_Conditions Optimize_Immobilization Re-optimize Immobilization Protocol Check_Immobilization->Optimize_Immobilization

References

Technical Support Center: Chemical Synthesis of 7-Aminocephalosporanic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 7-aminocephalosporanic acid (7-ACA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this crucial β-lactam antibiotic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of 7-ACA from cephalosporin C (CPC), focusing on a multi-step process involving the formation of an imino-halide and subsequent hydrolysis.

Issue Potential Cause Recommended Action
Low Overall Yield (<50%) Incomplete Silylation: The carboxyl groups on the protected CPC are not fully converted to their silyl esters, leading to poor solubility and incomplete downstream reactions.- Ensure anhydrous conditions during silylation. - Use a slight excess of the silylation agent (e.g., dichlorodimethylsilane). - Verify the quality and dryness of solvents and reagents.
Temperature Fluctuations: The formation of the imino-halide and imino-ether intermediates is highly temperature-sensitive. Temperatures above -40°C can significantly reduce the yield.[1]- Maintain strict temperature control, ideally between -40°C and -70°C, during the addition of the halogenating agent (e.g., PCl₅) and the subsequent alcohol.[1] - Use a reliable cooling bath (e.g., dry ice/acetone).
Moisture Contamination: The intermediates (silyl esters, imino-halide) are sensitive to moisture, which can lead to hydrolysis and the formation of byproducts.- Use oven-dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Purity of Final 7-ACA Product Inefficient Purification: Isoelectric precipitation may not effectively remove all impurities, especially those with similar solubility profiles.- Optimize the pH for isoelectric precipitation (typically around pH 3.5-3.8).[1][2] - Allow sufficient time for crystallization at a low temperature. - Wash the precipitate thoroughly with appropriate solvents (e.g., cold water, methanol, acetone) to remove soluble impurities.[1]
Presence of Side-Reaction Products: Incomplete reactions or side reactions can lead to impurities such as unreacted protected CPC, deacetyl-7-ACA, or N-acylated byproducts.- Review the reaction stoichiometry and ensure the correct molar ratios of reagents. - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion at each step.
Difficulty in Isolating the Product Poor Crystallization: The 7-ACA precipitate is very fine or fails to crystallize effectively, making filtration difficult.- After pH adjustment, stir the solution for an extended period at a reduced temperature (e.g., 0-5°C) to promote crystal growth. - Consider the addition of a co-solvent to modulate solubility and improve crystal morphology.
Amphoteric Nature of 7-ACA: As a zwitterionic molecule, 7-ACA can be challenging to extract using standard liquid-liquid extraction techniques.[2]- Rely on isoelectric precipitation as the primary method of isolation.[2] - For further purification, consider ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of 7-ACA from Cephalosporin C so challenging?

The traditional chemical deacylation of Cephalosporin C to 7-ACA is fraught with difficulties, including low yields, the necessity for cryogenic temperatures (often below -40°C), and the use of hazardous and moisture-sensitive reagents like phosphorus pentachloride (PCl₅).[1] Furthermore, the purification of the final product is complicated by its amphoteric nature and the presence of structurally similar impurities.[2]

Q2: What is the purpose of silylating the Cephalosporin C derivative?

Silylation of the carboxylic acid groups in the protected Cephalosporin C molecule serves to increase its solubility in the organic solvents used in the subsequent reaction steps. This is crucial for achieving a homogeneous reaction mixture and obtaining higher yields.[1] The silyl esters are also readily hydrolyzed back to the carboxylic acids during the final workup.

Q3: My yield is consistently low. What is the most critical parameter to check?

Temperature control is arguably the most critical factor for achieving a high yield. The formation of the imino-halide and its conversion to the imino-ether are highly exothermic and require very low temperatures (ideally -40°C to -70°C) to suppress side reactions and degradation of the β-lactam ring.[1] Any deviation above this range can lead to a substantial reduction in yield.

Q4: What are the common impurities I should expect in my crude 7-ACA?

Common impurities can include unreacted starting material (protected Cephalosporin C), deacetyl-7-ACA (D-7-ACA), 7-amino-deacetoxycephalosporanic acid (7-ADCA), and the starting Cephalosporin C itself if the initial protection and subsequent deacylation are incomplete. An HPLC analysis is recommended to identify and quantify these impurities.

Q5: How can I improve the purity of my 7-ACA after isoelectric precipitation?

To improve purity, ensure the pH is precisely adjusted to the isoelectric point of 7-ACA (around 3.5-3.8) to maximize precipitation of the desired product while keeping some impurities in solution.[1][2] Thoroughly washing the filtered crystals with cold water, followed by methanol and acetone, is crucial for removing residual solvents and soluble byproducts.[1] If purity remains an issue, recrystallization or ion-exchange chromatography may be necessary.

Quantitative Data Presentation

The following table summarizes typical yields and purity levels reported for the chemical synthesis of 7-ACA under various conditions. Note that yields are highly dependent on the specific process and adherence to critical parameters.

Starting Material Key Reagents Critical Temperature Reported Yield Reported Purity Reference
N-protected Cephalosporin CDichlorodimethylsilane, PCl₅, Methanol-40°C to -70°C50% - 70%Up to 93.7%[1]
Cephalosporin C SodiumTrimethylchlorosilane, PCl₅Not specified~50%Not specifiedChemicalBook Data

Experimental Protocols

Detailed Methodology for the Chemical Synthesis of 7-ACA from N-protected Cephalosporin C

This protocol is adapted from the general process described in the literature and should be performed by trained personnel with appropriate safety precautions, given the hazardous nature of the reagents involved.

Step 1: Silylation of N-protected Cephalosporin C

  • Suspend the N-protected Cephalosporin C derivative in anhydrous methylene chloride in a flame-dried, three-necked flask equipped with a thermometer, a mechanical stirrer, and a nitrogen inlet.

  • Add a tertiary amine base (e.g., triethylamine or dimethylaniline).

  • With vigorous stirring, add a silylating agent (e.g., dichlorodimethylsilane) dropwise while maintaining the temperature at 25-28°C.

  • Stir the resulting slurry for approximately 75 minutes at the same temperature to ensure complete silylation.

Step 2: Formation of the Imino-Chloride

  • Cool the reaction mixture to -60°C using a dry ice/acetone bath.

  • Prepare a solution of phosphorus pentachloride (PCl₅) in anhydrous methylene chloride and add it to the cooled slurry.

  • Add an additional amount of tertiary amine base dissolved in methylene chloride.

  • Maintain the reaction temperature at -40°C for 2 hours.

Step 3: Formation of the Imino-Ether

  • Cool the reaction mixture further to -75°C.

  • Prepare a solution of methanol and a tertiary amine base, and cool it to -78°C.

  • Add the cold methanol solution to the reaction mixture. The temperature will rise; maintain it in the range of -45°C to -50°C for 2 hours.

Step 4: Hydrolysis and Isolation of 7-ACA

  • Add warm water (around 50°C) to the reaction mixture with vigorous stirring. The temperature will rise to approximately +5°C.

  • After a few minutes of stirring, the pH will be highly acidic (around 0.0).

  • Carefully add ammonium hydroxide dropwise to adjust the pH to the isoelectric point of 7-ACA (approximately 3.7-3.8).

  • Stir the resulting slurry for several hours under cooling to facilitate crystallization.

  • Collect the precipitated 7-ACA by filtration.

  • Wash the solid precipitate sequentially with methylene chloride, cold water, methanol, and finally acetone.

  • Dry the purified 7-ACA under vacuum to obtain the final product.

Visualizations

Experimental Workflow

G cluster_protection Step 1: Silylation cluster_imino_halide Step 2: Imino-Chloride Formation cluster_imino_ether Step 3: Imino-Ether Formation cluster_hydrolysis Step 4: Hydrolysis & Isolation start N-protected Cephalosporin C in CH2Cl2 add_base Add Tertiary Amine Base start->add_base add_silyl Add Silylating Agent (e.g., Dichlorodimethylsilane) at 25-28°C add_base->add_silyl stir1 Stir for 75 min add_silyl->stir1 silylated_cpc Silylated CPC Derivative stir1->silylated_cpc cool1 Cool to -60°C silylated_cpc->cool1 add_pcl5 Add PCl5 in CH2Cl2 cool1->add_pcl5 add_base2 Add Tertiary Amine Base add_pcl5->add_base2 stir2 Stir at -40°C for 2h add_base2->stir2 imino_chloride Imino-Chloride Intermediate stir2->imino_chloride cool2 Cool to -75°C imino_chloride->cool2 add_methanol Add Cold Methanol/Base Solution cool2->add_methanol stir3 Stir at -45 to -50°C for 2h add_methanol->stir3 imino_ether Imino-Ether Intermediate stir3->imino_ether add_water Add Warm Water imino_ether->add_water adjust_ph Adjust pH to ~3.7 with NH4OH add_water->adjust_ph crystallize Crystallize with Cooling adjust_ph->crystallize filter_wash Filter and Wash Precipitate crystallize->filter_wash product Purified 7-ACA filter_wash->product

Caption: Workflow for the chemical synthesis of 7-ACA.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of 7-ACA Observed check_temp Review Temperature Logs (-40°C to -70°C maintained?) start->check_temp check_reagents Verify Reagent Quality (Anhydrous solvents, fresh PCl5?) start->check_reagents check_atmosphere Confirm Inert Atmosphere (Nitrogen/Argon used?) start->check_atmosphere temp_issue Temperature Excursion check_temp->temp_issue No reagent_issue Poor Reagent Quality check_reagents->reagent_issue No moisture_issue Moisture Contamination check_atmosphere->moisture_issue No improve_cooling Improve Cooling Bath Efficiency and Monitoring temp_issue->improve_cooling dry_glassware Ensure Rigorous Drying of Glassware and Solvents moisture_issue->dry_glassware use_new_reagents Use Freshly Opened or Purified Reagents reagent_issue->use_new_reagents

Caption: Troubleshooting logic for low yield in 7-ACA synthesis.

References

optimizing fermentation conditions for in vivo 7-ACA production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the in vivo fermentative production of 7-aminocephalosporanic acid (7-ACA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is in vivo 7-ACA production? A1: In vivo 7-ACA production is a biotechnological method where a host microorganism, typically a genetically engineered strain of Acremonium chrysogenum or E. coli, is used to produce 7-ACA directly during fermentation. This process relies on the heterologous expression of a key enzyme, Cephalosporin C Acylase (CCA), which converts the precursor Cephalosporin C (CPC), naturally produced by the host or supplied in the medium, into 7-ACA.[1][2][3] This one-step enzymatic conversion is an alternative to traditional multi-step chemical or in vitro enzymatic processes, aiming to reduce production costs and environmental waste.[1][3][4]

Q2: What is the key enzyme in this process and how does it work? A2: The primary enzyme is Cephalosporin C Acylase (CCA) . It is a hydrolase that selectively cleaves the D-α-aminoadipyl side chain from the Cephalosporin C (CPC) molecule to yield the 7-ACA nucleus.[1] For this enzyme to function correctly within the host, the expressed gene must be correctly transcribed, translated, and the resulting protein must fold into its active α- and β-subunit structure.[1][3]

Q3: Why is pH control so critical for 7-ACA production? A3: pH is a critical parameter for several reasons. Firstly, the CCA enzyme exhibits optimal activity in a specific, typically alkaline, pH range (e.g., 8.5-9.5).[1] Secondly, the stability of both the substrate (CPC) and the product (7-ACA) is pH-dependent. While the enzyme activity is higher at an alkaline pH, prolonged exposure to very high pH can lead to the degradation of these β-lactam compounds.[1] Therefore, maintaining a precise pH is a balancing act between maximizing enzyme activity and minimizing product degradation.

Q4: What are the main advantages of in vivo production over chemical synthesis? A4: The main advantages include:

  • Environmental Friendliness: It avoids the use of harsh organic solvents and toxic chemicals, significantly reducing hazardous waste.[1][3][4]

  • Cost-Effectiveness: It simplifies the production process by reducing the number of reaction and purification steps, which can lower energy and material costs.[1][2]

  • Milder Reaction Conditions: The enzymatic conversion occurs under mild conditions of temperature and pH, which reduces energy consumption and the degradation of the sensitive β-lactam ring.[1]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during in vivo 7-ACA fermentation.

Problem Potential Cause Recommended Solution
Low or No 7-ACA Yield 1. Inefficient CCA Expression/Activity: The host strain may not be producing enough active enzyme due to issues like codon bias, incorrect protein folding, or protein degradation.[3] 2. Suboptimal pH: The fermentation broth pH is outside the optimal range for CCA activity (typically alkaline).[1] 3. Suboptimal Temperature: The temperature may be too high, leading to enzyme denaturation or product degradation, or too low, causing slow conversion rates.[1]1. Strain Optimization: Verify CCA expression via Western blot.[1][3] If expression is low, consider codon optimization of the CCA gene for the host organism. Ensure the host has the necessary cellular machinery for post-translational processing. 2. pH Optimization: Implement strict pH control. For A. chrysogenum, consider adjusting the pH to ~8.0 during the fermentation or to 9.0-9.5 in a post-fermentation incubation step.[1][5] 3. Temperature Optimization: Maintain a lower temperature (e.g., 12-18°C) during the conversion phase to balance enzyme activity with product stability.[1]
High Levels of Unconverted Cephalosporin C (CPC) 1. Insufficient CCA Activity: As above, the amount or activity of the enzyme is the rate-limiting factor. 2. Nutrient Limitation: A key nutrient required for CCA expression or as a cofactor may be depleted. 3. Inhibitory By-products: Accumulation of certain metabolites in the fermentation broth may be inhibiting CCA activity.1. Increase Enzyme Expression: If possible, use a stronger promoter for the CCA gene or increase the gene copy number. 2. Optimize Media: Review the fermentation medium. Studies have shown that adjusting concentrations of specific metal ions (e.g., increasing ZnSO₄, eliminating CuSO₄) can enhance conversion.[3] Implement a fed-batch strategy to avoid nutrient depletion.[6][7] 3. Process Monitoring: Analyze broth composition to identify potential inhibitors. Consider process modifications like cell immobilization or perfusion to remove inhibitory by-products.
Degradation of 7-ACA Product 1. Suboptimal pH and Temperature: 7-ACA is a β-lactam compound, which is unstable at very high pH and elevated temperatures.[1] 2. Presence of Degrading Enzymes: The host organism may produce native enzymes (e.g., β-lactamases) that degrade the 7-ACA product.1. Optimize Post-Fermentation Conditions: If conversion is done post-fermentation, use lower temperatures (e.g., 8-12°C) for longer incubation times to minimize degradation.[1] Maintain pH in a stable range (5-8) during downstream processing.[4] 2. Host Strain Selection/Engineering: Use host strains with known low β-lactamase activity or engineer the host to knock out relevant β-lactamase genes.
Inconsistent Batch-to-Batch Results 1. Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum can lead to variable fermentation performance.[8] 2. Poor Process Control: Fluctuations in key parameters like pH, Dissolved Oxygen (DO), temperature, or nutrient feed rate.[9][10] 3. Media Component Variability: Inconsistent quality of raw materials used in the fermentation medium.1. Standardize Inoculum Protocol: Implement a strict, standardized protocol for inoculum preparation, including cell density, growth phase, and volume.[8] 2. Calibrate and Automate Controls: Regularly calibrate all probes (pH, DO, temperature) and automate control loops to maintain tight setpoints. 3. Quality Control of Raw Materials: Implement rigorous quality control checks for all media components to ensure consistency.

Section 3: Optimized Fermentation & Conversion Parameters

The optimal conditions for in vivo 7-ACA production can vary depending on the host strain and specific bioprocess. The following table summarizes generally accepted optimal ranges based on available literature.

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.0 (Fermentation) 8.5 - 9.5 (Post-fermentation Conversion)A slightly alkaline pH during fermentation can promote CCA activity.[3] For post-fermentation incubation of the supernatant, a higher pH of 9.5 has been shown to maximize the conversion rate of CPC to 7-ACA.[1][5]
Temperature 25 - 28°C (Growth Phase) 12 - 18°C (Conversion Phase)A higher temperature is suitable for the initial biomass growth phase.[11][12] However, to preserve the stability of the CCA enzyme and the 7-ACA product, a lower temperature is critical during the conversion phase.[1]
Dissolved Oxygen (DO) > 30% saturationMaintaining sufficient DO is crucial for aerobic respiration and cell health.[11] While direct studies on DO for in vivo 7-ACA are limited, maintaining a non-limiting level (e.g., >30-40%) is a common strategy for related antibiotic fermentations.[10][11]
Agitation 200 - 400 rpm (Lab Scale)Agitation is essential for ensuring homogeneity of nutrients and oxygen, but excessive shear can damage mycelial organisms like A. chrysogenum.[8][9] The optimal speed balances oxygen transfer with shear stress.[8]
Nutrient Feeding Fed-batch StrategyA fed-batch strategy is recommended to avoid substrate inhibition and nutrient limitation, which extends the production phase.[6][7][13] Key is to control the feed rate of the primary carbon source and other critical nutrients.

Section 4: Key Experimental Protocols

Protocol 4.1: Fermentation of Recombinant Acremonium chrysogenum

This protocol provides a general methodology for lab-scale fed-batch fermentation.

  • Inoculum Preparation:

    • Inoculate a small amount of mycelia from a solid culture plate into a 250 mL flask containing 50 mL of seed medium.

    • Incubate at 27°C, shaking at 180 rpm for 5-7 days until a dense culture of arthrospores is formed.[1]

    • Harvest arthrospores by centrifugation and resuspend in a 0.9% NaCl solution to the desired density.[1]

  • Bioreactor Setup:

    • Prepare the production fermentation medium in a sterilized bioreactor.

    • Calibrate pH and Dissolved Oxygen (DO) probes. Set the initial pH to ~7.2 and temperature to 28°C.[11][12]

  • Fermentation Run:

    • Inoculate the bioreactor with the prepared arthrospore suspension (e.g., 1-5% v/v).[8]

    • Maintain temperature at 28°C for the initial growth phase (approx. 48-72 hours).

    • Control pH at 7.2 using automated addition of acid/base.[12]

    • Maintain DO above 30% saturation by controlling agitation (e.g., starting at 200 rpm) and aeration rate.[11]

    • After the initial growth phase, lower the temperature to the optimal conversion range (e.g., 18°C) to promote 7-ACA stability.

    • Initiate the nutrient feeding strategy based on pre-determined consumption rates to sustain the culture.

    • Take samples aseptically at regular intervals (e.g., every 12 hours) for analysis.

  • Harvesting and Post-Fermentation Incubation (Optional):

    • After the fermentation run (e.g., 144 hours), harvest the broth.

    • Separate the mycelia from the culture supernatant by filtration.[1]

    • For enhanced conversion, adjust the pH of the supernatant to 9.5 and incubate at a low temperature (e.g., 12°C) for 24-48 hours.[1]

Protocol 4.2: HPLC Analysis of 7-ACA

This protocol is for the quantification of 7-ACA and CPC in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet cells and debris.

    • Collect the supernatant. If necessary, perform a protein precipitation step.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Eluent A (Water with 0.5% phosphoric acid) and Eluent B (90% acetonitrile with 0.5% phosphoric acid).[1]

    • Flow Rate: 1.2 mL/min.[1]

    • Detection: UV detector at 260 nm (for CPC) and 210 nm (for 7-ACA).[1]

    • Column Temperature: 35°C.

  • Quantification:

    • Run standard solutions of 7-ACA and CPC of known concentrations to generate calibration curves.

    • Calculate the concentration of 7-ACA and CPC in the samples by comparing their peak areas to the respective calibration curves.[1]

Section 5: Visualized Workflows and Pathways

Diagram 5.1: In Vivo Biosynthetic Pathway of 7-ACA

InVivo_7ACA_Pathway One-Step In Vivo Conversion of CPC to 7-ACA cluster_reaction Enzymatic Reaction CPC Cephalosporin C (CPC) (Precursor) ACA This compound (7-ACA) (Final Product) CPC->ACA Hydrolysis Sidechain α-aminoadipic acid (By-product) Host Host Microorganism (e.g., A. chrysogenum) Enzyme Cephalosporin C Acylase (CCA) (Expressed Enzyme) Host->Enzyme Expresses Enzyme->CPC

Caption: One-step enzymatic conversion of CPC to 7-ACA within a recombinant host.

Diagram 5.2: Experimental Workflow for Optimization

Optimization_Workflow Workflow for Optimizing In Vivo 7-ACA Production start Strain Selection & Genetic Engineering media Media Optimization (Carbon, Nitrogen, Ions) start->media fermentation Fermentation Process (pH, Temp, DO, Agitation) media->fermentation analysis Sampling & HPLC Analysis fermentation->analysis data Data Evaluation (Yield, Purity, Conversion Rate) analysis->data optimization Iterative Optimization? data->optimization optimization->media Yes end Final Optimized Protocol optimization->end No

Caption: A systematic workflow for the optimization of 7-ACA fermentation.

References

troubleshooting low conversion rates in 7-ACA enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in 7-aminocephalosporanic acid (7-ACA) enzymatic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 7-ACA conversion rate is significantly lower than expected. What are the initial checks I should perform?

A1: When troubleshooting low conversion rates, it's best to start with the most common variables. Systematically check the following:

  • pH of the reaction medium: Verify that the pH is within the optimal range for your specific enzyme. Enzymes are highly sensitive to pH, and deviations can drastically reduce activity.[1][2]

  • Reaction Temperature: Confirm that your reaction is running at the optimal temperature for enzyme activity and stability. Both lower and higher temperatures can negatively impact the conversion rate.[1][2][3]

  • Enzyme Activity: Ensure your enzyme has not lost activity due to improper storage or handling. If possible, perform a standard activity assay on the enzyme batch.

  • Substrate Quality: Verify the purity and concentration of your starting material (e.g., Cephalosporin C or a derivative). Impurities can inhibit the enzyme.

Q2: I've confirmed the basic parameters (pH, temperature), but my conversion is still low. What are the next steps?

A2: If the basic parameters are correct, consider the following potential issues:

  • Product Inhibition: The accumulation of products, such as 7-ACA and the side-chain molecule (e.g., phenylacetic acid), can inhibit the enzyme, slowing down the reaction rate as the conversion progresses.[4]

  • Substrate Inhibition: While less common, very high concentrations of the substrate can sometimes inhibit the enzyme.[4]

  • Enzyme Inactivation (Two-Step Process): In the two-step enzymatic conversion of Cephalosporin C, the D-amino acid oxidase (DAAO) produces hydrogen peroxide (H₂O₂), which can inactivate the glutaryl-7-ACA acylase (GA).[5]

  • Poor Mixing/Mass Transfer Limitations: If you are using an immobilized enzyme, inadequate mixing can lead to poor diffusion of the substrate to the enzyme's active sites, resulting in a lower apparent reaction rate.[6]

Q3: How can I mitigate product inhibition?

A3: To overcome product inhibition, you can:

  • In situ Product Removal: Implement techniques to remove the products from the reaction mixture as they are formed.

  • Optimize Substrate Concentration: While it may seem counterintuitive, starting with a slightly lower substrate concentration can sometimes lead to a better overall yield by reducing the final concentration of inhibitory products.

  • Fed-Batch Strategy: Gradually feed the substrate into the reaction to maintain a low but steady concentration, preventing the rapid accumulation of inhibitory products.

Q4: In my two-step enzymatic reaction, I suspect hydrogen peroxide is inactivating my glutaryl-7-ACA acylase. How can I address this?

A4: The standard solution to this problem is the addition of catalase. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, protecting the acylase from inactivation. You can use soluble catalase or co-immobilize it with your D-amino acid oxidase.

Q5: My immobilized enzyme shows low activity compared to the free enzyme. Why is this, and what can I do?

A5: Low activity of an immobilized enzyme can be due to several factors:

  • Enzyme Denaturation during Immobilization: The immobilization process itself can sometimes lead to a loss of the enzyme's native conformation and activity.

  • Mass Transfer Limitations: As mentioned earlier, the substrate may have difficulty reaching the active sites of the enzyme within the support matrix. Crushing the immobilized preparation (if feasible for your support type) can sometimes increase activity by reducing diffusion limitations.[6]

  • Changes in Optimal pH and Temperature: The microenvironment of the immobilized enzyme can be different from the bulk solution, potentially shifting the optimal pH and temperature for the reaction. It is advisable to re-optimize these parameters for your immobilized system.[1][2]

Data Presentation

Table 1: Optimal Reaction Conditions for Enzymes in 7-ACA Synthesis

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Reference(s)
Penicillin G Acylase (PGA)7-phenylacetamidodesacetoxycephalosporanic acid (7-PADCA)8.050[3]
Penicillin G Acylase (PGA) (from E. coli)Penicillin G7.845 - 54[4]
Immobilized Penicillin G Acylase (PGA)Penicillin K8.045 - 50[1][2][7]
Cephalosporin C Acylase (CCA)Cephalosporin C9.0 - 9.512 - 18[8][9]
D-amino acid oxidase (DAAO) (human)D-alanine8.5 - 10.045[10]
Glutaryl-7-ACA acylase (GA)Glutaryl-7-ACA7.0 - 8.537[11][12]
Two-step immobilized enzyme processCephalosporin C8.020 - 25[13]

Table 2: Kinetic Parameters for Penicillin G Acylase (PGA)

Enzyme FormSubstrateK_m_ (mM)V_max_ (µmol/min)Reference(s)
Soluble PGA7-PADCA0.023-[3]
Immobilized PGA7-PADCA0.075-[3]
Free PGAPenicillin K3.870.387[1]
Immobilized PGAPenicillin K10.10.129[1]
Free PGAPenicillin K22.70.7325[2]
Immobilized PGAPenicillin K43.60.3727[2]
Whole-cell PGAPenicillin G9 - 11-[4]

Experimental Protocols

Protocol 1: HPLC Analysis of 7-ACA Reaction Mixture

This protocol provides a general method for the analysis of 7-ACA, Cephalosporin C, and related compounds. Optimization may be required based on your specific reaction components and HPLC system.

1. Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[14]

  • Mobile Phase A: Phosphate buffer (e.g., dissolve 5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, adjust to pH 6.0)[14] or 25 mM KH₂PO₄, pH 3.0.[15]

  • Mobile Phase B: Acetonitrile

  • Sample diluent: Mobile Phase A

  • Standards: 7-ACA, Cephalosporin C, and any other relevant expected products or by-products.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 92:8 or 95:5 v/v).[14][15]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 35 °C[14]

  • Detection Wavelength: 254 nm[14][15]

  • Injection Volume: 20 µL[14]

3. Procedure:

  • Prepare a series of standard solutions of known concentrations for 7-ACA, Cephalosporin C, and other relevant compounds in the sample diluent.

  • Generate a calibration curve for each standard by injecting them into the HPLC and plotting the peak area against the concentration.

  • Withdraw a sample from your enzymatic reaction at a specific time point.

  • Immediately quench the reaction (e.g., by adding acid or a denaturing agent, depending on your enzyme) to stop the enzymatic conversion.

  • Centrifuge or filter the sample to remove any precipitated proteins or immobilized enzyme particles.

  • Dilute the sample with the sample diluent to a concentration that falls within the linear range of your calibration curve.

  • Inject the diluted sample into the HPLC.

  • Identify and quantify the peaks corresponding to 7-ACA, Cephalosporin C, and other components by comparing their retention times and peak areas to the calibration curves.

Protocol 2: Penicillin G Acylase (PGA) Activity Assay

This protocol describes a common method for determining the activity of Penicillin G Acylase using p-dimethylaminobenzaldehyde (PDAB).

1. Principle: PGA hydrolyzes a substrate (e.g., Penicillin G) to produce 6-aminopenicillanic acid (6-APA). The 6-APA then reacts with PDAB to form a colored Schiff's base, which can be quantified spectrophotometrically at 415 nm.

2. Materials:

  • Spectrophotometer

  • Substrate solution (e.g., 10 mM Penicillin G in 0.1 M sodium phosphate buffer, pH 8.0)

  • PDAB reagent (e.g., 0.25% w/v p-dimethylaminobenzaldehyde in a suitable solvent)

  • Enzyme solution (diluted to an appropriate concentration)

  • 6-APA standard solutions for calibration curve

3. Procedure:

  • Prepare a standard curve by reacting known concentrations of 6-APA with the PDAB reagent and measuring the absorbance at 415 nm.

  • Pre-warm the substrate solution to the desired reaction temperature (e.g., 37 °C).

  • Initiate the reaction by adding a known volume of the enzyme solution to the pre-warmed substrate solution.

  • Incubate the reaction mixture for a specific period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the PDAB reagent, which also serves as the colorimetric reagent.

  • Allow time for the color to develop.

  • Measure the absorbance of the solution at 415 nm.

  • Calculate the amount of 6-APA produced using the standard curve.

  • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Visualizations

Troubleshooting_Workflow start Low 7-ACA Conversion Rate check_basics Check Basic Parameters: pH, Temperature, Substrate Quality start->check_basics basics_ok Parameters within Optimal Range? check_basics->basics_ok adjust_basics Adjust pH, Temperature, or Use New Substrate Batch basics_ok->adjust_basics No check_advanced Investigate Advanced Issues: Product/Substrate Inhibition, Enzyme Inactivation basics_ok->check_advanced Yes re_run1 Re-run Reaction adjust_basics->re_run1 success Conversion Rate Improved re_run1->success advanced_ok Identify Potential Advanced Issue? check_advanced->advanced_ok implement_solution Implement Targeted Solution: - In situ Product Removal - Add Catalase (for 2-step) - Optimize Enzyme/Substrate Concentration advanced_ok->implement_solution Yes contact_support Consult Enzyme Supplier or Technical Support advanced_ok->contact_support No re_run2 Re-run Reaction implement_solution->re_run2 re_run2->success Two_Step_Enzymatic_Reaction cpc Cephalosporin C daao D-Amino Acid Oxidase (DAAO) cpc->daao keto_aca Keto-adipyl-7-ACA daao->keto_aca h2o2 H₂O₂ daao->h2o2 gl_aca Glutaryl-7-ACA (GL-7-ACA) keto_aca->gl_aca spontaneous catalase Catalase h2o2->catalase inactivation Inactivation h2o2->inactivation ga Glutaryl-7-ACA Acylase (GA) gl_aca->ga aca 7-ACA ga->aca h2o_o2 H₂O + O₂ catalase->h2o_o2 inactivation->ga

References

Technical Support Center: Enhancing Enzyme Stability for 7-ACA Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of enzymes used for 7-aminocephalosporanic acid (7-ACA) production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the stability of enzymes, such as Cephalosporin C Acylase (CA), Glutaryl-7-ACA Acylase (GA), and D-amino acid oxidase (DAAO).

Issue 1: Low enzyme activity and stability after immobilization.

Question Possible Cause Troubleshooting Steps
Why is the activity of my immobilized enzyme significantly lower than the free enzyme? 1. Mass transfer limitations: The support material may hinder substrate access to the enzyme's active site. 2. Conformational changes: The immobilization process might have altered the enzyme's three-dimensional structure, affecting its catalytic activity. 3. Incorrect immobilization chemistry: The chosen covalent bonding method may be suboptimal, leading to enzyme denaturation or incorrect orientation.1. Optimize support properties: Use a carrier with a larger pore size or a more hydrophilic surface to improve substrate diffusion. 2. Modify immobilization conditions: Adjust the pH, temperature, or enzyme-to-support ratio during immobilization. For instance, the optimal pH for immobilizing GL-7-ACA acylase has been found to be around 8.0.[1] 3. Test different immobilization strategies: Compare covalent attachment, adsorption, and entrapment methods to find the most suitable one for your enzyme.
My immobilized enzyme shows poor operational stability and leaches from the support. 1. Weak enzyme-support interaction: The bonds between the enzyme and the carrier are not strong enough to withstand reaction conditions. 2. Support degradation: The carrier material may not be stable under the operational pH, temperature, or in the presence of organic solvents.1. Strengthen the attachment: For covalent immobilization, consider using cross-linking agents like glutaraldehyde to create more robust bonds.[2][3] 2. Choose a more stable support: Select a carrier material known for its mechanical and chemical resistance, such as agarose or macroporous resins.

Issue 2: Suboptimal results from protein engineering (Site-Directed Mutagenesis).

Question Possible Cause Troubleshooting Steps
My site-directed mutagenesis experiment failed to produce the desired mutant, or the mutation resulted in a complete loss of enzyme activity. 1. Incorrect primer design: Primers may have low melting temperatures, self-dimerize, or not be specific to the target sequence. 2. Suboptimal PCR conditions: The annealing temperature, extension time, or number of cycles may not be optimized for the plasmid and primers. 3. Lethal mutation: The targeted amino acid residue may be critical for protein folding or catalytic function.1. Redesign primers: Ensure primers have a melting temperature (Tm) ≥ 78°C and that the mutation is centered.[4][5] 2. Optimize PCR: Use a high-fidelity DNA polymerase and optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the entire plasmid length.[4] 3. Rational mutation design: Before mutagenesis, use computational modeling to predict the effect of the mutation on the enzyme's structure and function. Target residues in the hydrophobic core or on the surface that are not directly involved in the active site.[6]
The engineered enzyme shows improved activity but no significant improvement in stability. 1. Trade-off between activity and stability: Mutations that enhance catalytic efficiency can sometimes destabilize the protein structure. 2. Insufficient structural stabilization: The introduced mutation may not be sufficient to overcome the destabilizing effects of reaction conditions.1. Combine beneficial mutations: Introduce stabilizing mutations at different locations in the protein. For example, combining mutations can lead to both increased activity and stability.[6] 2. Focus on hydrophobic core packing: Introduce mutations that improve the packing of the hydrophobic core to enhance thermostability.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the stability of enzymes for 7-ACA production?

A1: The primary strategies include:

  • Immobilization: Attaching the enzyme to a solid support to improve its resistance to environmental changes and facilitate reuse.[2][3]

  • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like site-directed mutagenesis to improve its intrinsic stability.[6][7]

  • Chemical Modification: Treating the enzyme with chemical reagents to create additional covalent bonds that reinforce its structure.

  • Use of Additives: Incorporating stabilizing agents like polyols, sugars, or polymers into the reaction medium.

Q2: How does pH affect the stability of enzymes used in 7-ACA synthesis?

A2: Enzymes have an optimal pH range for both activity and stability. Deviations from this range can lead to denaturation and loss of function. For instance, during the conversion of GL-7-ACA to 7-ACA, the production of glutarate can lower the pH, potentially inactivating the acylase. Therefore, pH control is crucial for maintaining enzyme stability.[7]

Q3: What is the impact of temperature on enzyme stability during 7-ACA production?

A3: Higher temperatures generally increase the rate of enzymatic reactions but can also lead to thermal denaturation and a shorter enzyme half-life. The optimal temperature is a trade-off between activity and stability. For example, while the optimal temperature for some acylases might be around 50-60°C, operating at a lower temperature (e.g., 42°C for an immobilized inulinase) can significantly prolong the enzyme's operational stability.[8]

Q4: In the two-step enzymatic process for 7-ACA production, what causes the instability of the enzymes?

A4: A major cause of instability in the two-step process is the hydrogen peroxide (H₂O₂) generated by the D-amino acid oxidase (DAAO) in the first step. H₂O₂ can oxidize and inactivate the glutaryl-7-ACA acylase (GA) used in the second step.[9] This issue can be mitigated by co-immobilizing catalase with DAAO to decompose the H₂O₂ as it is formed.[9]

Q5: How can I measure the stability of my enzyme?

A5: Enzyme stability can be assessed by measuring its half-life (t½), which is the time it takes for the enzyme to lose 50% of its initial activity under specific conditions (e.g., temperature, pH).[1] Another common metric is the melting temperature (Tm), which is the temperature at which 50% of the enzyme is denatured. Differential scanning calorimetry (DSC) is a technique used to determine Tm.[10]

Quantitative Data on Enzyme Stability Enhancement

The following tables summarize quantitative data on the improvement of enzyme stability through various strategies.

Table 1: Improvement of Cephalosporin C Acylase Stability through Site-Directed Mutagenesis

MutantAmino Acid SubstitutionImprovement in Melting Temperature (Tm)Change in Catalytic Efficiency (Vmax/Km)Reference
L154βF/L180βFLeucine to Phenylalanine at positions 154 and 180 of the β-subunit+11.7 °C+57%[6]
M31βF/H57βS/V68βA/H70βS/L154βF/L180βFMultiple substitutionsHigher Tm than the triple mutantComparable to the triple mutant[6]

Table 2: Effect of Immobilization on Cephalosporin C Acylase Stability

Immobilization MethodSupportThermostabilization Factor (vs. Free Enzyme)Operational Stability (Half-life)Reference
Adsorption followed by glutaraldehyde crosslinkingAminated support (LX1000-HA)11.2-fold21 cycles[2]
Post-immobilization modification with PEIAminated support with glutaraldehyde and Polyethyleneimine (PEI)20-fold28 cycles[2]

Key Experimental Protocols

Protocol 1: Covalent Immobilization of Cephalosporin C Acylase on Aminated Support

This protocol is based on the method described by Li et al. (2015).[2][3]

Materials:

  • Aminated support (e.g., LX1000-HA)

  • Purified Cephalosporin C Acylase (CA) solution

  • 100 mM Potassium phosphate buffer (pH 8.0)

  • Glutaraldehyde solution (25% in water)

  • Deionized water

Procedure:

  • Support Activation (Optional, for pre-activation method): a. Suspend 1 g of aminated support in 10 mL of 0.5% (v/v) glutaraldehyde in 100 mM potassium phosphate buffer (pH 8.0). b. Stir gently for 1 hour at 25°C. c. Filter and wash the activated support thoroughly with deionized water and then with the phosphate buffer.

  • Enzyme Immobilization (Adsorption followed by crosslinking): a. Add 1 g of aminated support to 10 mL of CA solution (e.g., 30 U/mL) in 100 mM potassium phosphate buffer (pH 8.0). b. Stir gently for 3 hours at 25°C to allow for enzyme adsorption. c. Add glutaraldehyde to a final concentration of 0.5% (v/v). d. Continue to stir gently for 1 hour at 25°C. e. Filter the immobilized enzyme and wash with 100 mM potassium phosphate buffer (pH 8.0) to remove any unbound enzyme.

  • Post-Immobilization Treatment (Optional, for enhanced stability): a. Resuspend the immobilized enzyme in a solution containing a modifying agent (e.g., polyethyleneimine). b. Incubate under specific conditions (e.g., 25°C for 24 hours). c. Filter and wash the modified immobilized enzyme.

  • Storage: Store the immobilized enzyme at 4°C until use.

Protocol 2: Site-Directed Mutagenesis of Cephalosporin C Acylase

This protocol is a general guideline based on the QuikChange™ method.[4][5][11]

Materials:

  • Plasmid DNA containing the Cephalosporin C Acylase gene

  • Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: a. Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase. b. Use a thermal cycler with the following general parameters:

    • Initial denaturation: 95°C for 30 seconds
    • 16-18 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55-60°C for 1 minute
    • Extension: 68°C for 1 minute/kb of plasmid length
    • Final extension: 68°C for 5 minutes

  • DpnI Digestion: a. Add 1 µL of DpnI enzyme directly to the amplification reaction. b. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: a. Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic. c. Incubate overnight at 37°C.

  • Screening and Sequencing: a. Select several colonies and grow them in liquid culture. b. Isolate the plasmid DNA. c. Screen for the desired mutation by restriction digest (if the mutation creates or removes a restriction site) or by DNA sequencing. d. Confirm the entire gene sequence to ensure no additional mutations were introduced.

Visualizations

Enzymatic_Pathways_for_7ACA_Production cluster_one_step One-Step Process cluster_two_step Two-Step Process CPC1 Cephalosporin C CA Cephalosporin C Acylase (CA) CPC1->CA ACA1 7-ACA CA->ACA1 CPC2 Cephalosporin C DAAO D-amino acid oxidase (DAAO) CPC2->DAAO GL7ACA Glutaryl-7-ACA GA Glutaryl-7-ACA acylase (GA) GL7ACA->GA ACA2 7-ACA DAAO->GL7ACA H2O2 H₂O₂ (byproduct) causes GA instability DAAO->H2O2 GA->ACA2

Caption: Enzymatic pathways for 7-ACA production.

Enzyme_Stability_Workflow start Identify Unstable Enzyme strategy Select Stabilization Strategy start->strategy protein_eng Protein Engineering (Site-Directed Mutagenesis) strategy->protein_eng Sequence Modification immobilization Immobilization strategy->immobilization Physical/ Chemical protocol_pe Execute Mutagenesis Protocol protein_eng->protocol_pe protocol_im Execute Immobilization Protocol immobilization->protocol_im analysis Assess Enzyme Stability (Half-life, Tm) protocol_pe->analysis protocol_im->analysis decision Stability Enhanced? analysis->decision end Optimized Enzyme decision->end Yes reiterate Re-evaluate Strategy decision->reiterate No reiterate->strategy

Caption: Workflow for enhancing enzyme stability.

References

overcoming solubility issues of 7-aminocephalosporanic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 7-aminocephalosporanic acid (7-ACA), with a particular focus on overcoming its solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound (7-ACA) so difficult to dissolve?

A1: The primary challenge in dissolving 7-ACA stems from its amphoteric nature.[1] An amphoteric compound contains both acidic (a carboxylic acid group) and basic (an amino group) functional groups.[2] This structure allows 7-ACA to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, which is least soluble in solutions at its isoelectric point (pI).[3] At its pI of approximately 3.5, the net charge of the 7-ACA molecule is zero, minimizing its interaction with polar solvents like water and leading to very low solubility.[2][4]

Q2: What is the general solubility of 7-ACA in common laboratory solvents?

A2: 7-ACA is generally characterized by its low solubility in water and many common organic solvents.[1][5] It is often described as insoluble or only slightly soluble in water, DMSO, and ethanol under neutral conditions.[1][5][6] For instance, its solubility in water at 22.99 °C is approximately 409.6 mg/L.[7] Some suppliers report a solubility of around 1 mg/mL in DMSO, though this can be inconsistent.[1][6]

Q3: My 7-ACA powder is not dissolving in water. What should I do?

A3: Direct dissolution of 7-ACA in neutral water is often unsuccessful. The most effective method to solubilize 7-ACA in an aqueous solution is to adjust the pH. Since 7-ACA is an amphoteric molecule, its solubility significantly increases at pH values away from its isoelectric point (pI ≈ 3.5).[3]

  • To dissolve 7-ACA, you can create a basic solution. By adding a base such as sodium hydroxide (NaOH), you can deprotonate the carboxylic acid group, forming a soluble salt. One protocol suggests adjusting the pH to 14 with NaOH to achieve a solubility of 1.1 mg/mL.[8]

  • Alternatively, an acidic solution can be used, though this is less common for subsequent biological experiments.

Q4: I've managed to dissolve the 7-ACA by raising the pH, but it precipitated out when I added it to my neutral buffer. How can I prevent this?

A4: This is a common issue caused by the pH of the final solution moving closer to the isoelectric point of 7-ACA. To prevent precipitation, ensure that the final concentration of 7-ACA in your neutral buffer does not exceed its solubility limit at that pH. It may be necessary to work with more dilute solutions. Another strategy is to adjust the pH of your final experimental buffer to be slightly alkaline (e.g., pH 8-9), where 7-ACA remains more soluble.[3]

Q5: Can I use heat or sonication to help dissolve 7-ACA?

A5: Yes, heat and sonication can aid in the dissolution process, particularly for in vivo preparations.[8] One protocol for preparing a 1 mg/mL solution in PBS suggests using ultrasonication and warming the solution to 60°C.[8] However, be cautious when heating, as prolonged exposure to high temperatures, especially at high pH, could potentially degrade the β-lactam ring, which is crucial for its biological activity.[3] Always prepare solutions fresh and use them promptly.[8]

Quantitative Solubility Data

The solubility of 7-ACA is highly dependent on the solvent and the pH. The table below summarizes available quantitative data.

Solvent SystemTemperatureReported SolubilityMolar ConcentrationCitation
Water22.99 °C409.6 mg/L~1.50 mM[7]
Water (with pH adjusted to 14 using NaOH and sonication)Not Specified1.1 mg/mL~4.04 mM[8]
DMSO25 °C~1 mg/mL~3.67 mM[1][6]
PBS (with sonication and heating to 60°C)60 °C1 mg/mL~3.67 mM[8]
Ethanol25 °CInsoluble-[1]

Note: Solubility values can vary slightly between different batches of the compound.[1]

Experimental Protocols

Protocol: Preparation of an Aqueous 7-ACA Stock Solution via pH Adjustment

This protocol describes a common method to dissolve 7-ACA for use in biological assays by preparing a basic stock solution.

  • Weigh the 7-ACA: Accurately weigh the desired amount of 7-ACA powder in a sterile container.

  • Add Solvent: Add a small volume of high-purity water (e.g., Milli-Q) to the powder. Do not expect the powder to dissolve at this stage.

  • Adjust pH: While stirring the suspension, slowly add a low-concentration solution of NaOH (e.g., 0.1 M or 1 M) dropwise.

  • Monitor Dissolution: Continue to add NaOH and stir until all the 7-ACA powder has completely dissolved and the solution is clear. The pH will be significantly basic. One method suggests adjusting the pH up to 14 for maximum solubility.[8]

  • Final Volume Adjustment: Once dissolved, add water to reach the final desired concentration and volume.

  • Sterilization (Optional): If required for your experiment, sterile-filter the solution using a 0.22 µm filter.[8]

  • Storage: It is highly recommended to prepare 7-ACA solutions fresh.[8] If short-term storage is necessary, store aliquots at -80°C to minimize degradation from freeze-thaw cycles.[8]

Visualizations

The following diagrams illustrate the key factors influencing 7-ACA solubility and a standard workflow for its dissolution.

cluster_solubility Factors Influencing 7-ACA Solubility ACA 7-ACA Molecule Amphoteric Amphoteric Nature (Acidic & Basic Groups) ACA->Amphoteric is an pI Isoelectric Point (pI) (Lowest Solubility) Amphoteric->pI results in an Solubility Solubility pI->Solubility determines point of minimum pH Solution pH pH->Solubility directly affects

Caption: Logical relationship of factors affecting 7-ACA solubility.

cluster_workflow Experimental Workflow for Dissolving 7-ACA Start Start: Weigh 7-ACA Powder AddWater Add small volume of pure water Start->AddWater AdjustpH Slowly add NaOH (aq) while stirring AddWater->AdjustpH CheckDissolution Is solution clear? AdjustpH->CheckDissolution CheckDissolution->AdjustpH No FinalVolume Adjust to final volume with water CheckDissolution->FinalVolume Yes Filter Sterile filter (0.22 µm) FinalVolume->Filter End End: Use immediately or store at -80°C Filter->End

Caption: Workflow for dissolving 7-ACA using pH adjustment.

References

Technical Support Center: Industrial-Scale Production of 7-ACA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the process optimization of industrial-scale 7-aminocephalosporanic acid (7-ACA) production. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic production of 7-ACA from Cephalosporin C (CPC).

Issue Potential Causes Troubleshooting Steps
Low 7-ACA Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or substrate concentration.- Verify and adjust the pH of the reaction mixture to the optimal range for the specific enzymes used (typically pH 7.5-8.5).[1][2] - Ensure the reaction temperature is maintained within the optimal range (usually 20-35°C) to maximize enzyme activity and stability.[1][3] - Optimize the initial concentration of Cephalosporin C. High concentrations can sometimes lead to substrate inhibition.[2]
Enzyme Inactivation: Inactivation of D-amino acid oxidase (DAAO) by hydrogen peroxide (a byproduct of the reaction), or inactivation of acylase by pH shifts or inhibitors.[4][5]- For two-step enzymatic processes, consider the co-immobilization of DAAO with catalase to decompose hydrogen peroxide in situ.[5] - In one-pot systems, a tri-enzymatic process including DAAO, glutaryl-7-ACA acylase (GLA), and catalase can be employed.[6] - Ensure the pH is strictly controlled throughout the reaction. - Analyze the reaction mixture for potential inhibitors.
Poor Enzyme Activity: Low specific activity of the free or immobilized enzyme.- Verify the activity of the enzyme batch before use. - If using immobilized enzymes, ensure the immobilization protocol was followed correctly and that the support is appropriate for the enzyme. Different carriers can significantly impact enzyme activity.[7][8] - Consider using enzymes from microbial sources, which have shown higher catalytic efficiency than mammalian sources for this application.[4]
Byproduct Formation: Formation of inactive side products like desacetyl-7-ACA.- Maintain mild reaction conditions (pH around 8.0 and temperature between 20-25°C) to minimize the formation of desacetyl side products.[1]
Enzyme Instability/Short Lifespan Harsh Reaction Conditions: Extreme pH or temperature.- Operate within the recommended pH and temperature ranges for the enzymes. - Immobilization can significantly enhance enzyme stability.[9]
Presence of Proteases: Contamination of the enzyme preparation with proteases can lead to degradation.- Use highly purified enzyme preparations.
Inadequate Immobilization: Poor linkage between the enzyme and the support can lead to leaching.- Optimize the immobilization method. For instance, using glutaraldehyde for crosslinking can improve stability.[9]
Difficulties in 7-ACA Purification Poor Crystallization: Formation of small, soft, or impure crystals.- Adjust the pH to the isoelectric point of 7-ACA (around 3.5) to induce crystallization.[5] - Optimize the crystallization temperature; lower temperatures (e.g., 2-15°C) are often preferred. - The presence of certain additives and organic solvents can improve crystal size and purity.
High Impurity Levels: Presence of unreacted CPC, intermediates like glutaryl-7-ACA (GL-7-ACA), or byproducts.- Ensure complete enzymatic conversion by monitoring the reaction progress using HPLC. - Optimize the purification process, which may include techniques like ion-exchange chromatography or recrystallization to remove specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the enzymatic process for 7-ACA production over the chemical method?

A1: The enzymatic process offers several significant advantages over traditional chemical deacylation. It is more environmentally friendly, avoiding the use of harsh and toxic chemicals and reducing waste generation.[5][10] The enzymatic reactions are conducted under mild aqueous conditions (neutral pH and moderate temperatures), which lowers energy consumption and production costs.[1][2] Moreover, the high specificity of enzymes often leads to a purer final product with fewer byproducts.

Q2: What is the difference between the one-step and two-step enzymatic conversion of Cephalosporin C to 7-ACA?

A2: The two-step enzymatic process is the more established industrial method.[1][6]

  • Step 1: D-amino acid oxidase (DAAO) converts Cephalosporin C (CPC) to an intermediate, keto-adipyl-7-ACA. This reaction also produces hydrogen peroxide, which then spontaneously converts the intermediate to glutaryl-7-ACA (GL-7-ACA).[1]

  • Step 2: Glutaryl-7-ACA acylase (GLA) then hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[1]

The one-step enzymatic process aims to simplify the procedure and reduce costs by using a single enzyme, Cephalosporin C acylase (CCA), that can directly hydrolyze CPC to 7-ACA.[7][8] While promising, finding or engineering highly efficient CCA enzymes remains an active area of research.[6] One-pot systems that combine DAAO and GLA (and often catalase) are also considered a form of simplified processing.[6]

Q3: How can the inactivation of D-amino acid oxidase (DAAO) by hydrogen peroxide be prevented?

A3: Hydrogen peroxide is a byproduct of the DAAO-catalyzed reaction and can inactivate the enzyme, reducing process efficiency.[5] A common and effective strategy is to introduce catalase into the reaction system. Catalase efficiently decomposes hydrogen peroxide into water and oxygen. This can be achieved by co-immobilizing catalase with DAAO on the same support material or by using a tri-enzymatic system in a one-pot reaction.[5][6]

Q4: What are the critical parameters to control during the enzymatic conversion process?

A4: The most critical parameters to control are:

  • pH: Enzyme activity is highly dependent on pH. The optimal pH for both DAAO and the acylases used in 7-ACA production is typically in the range of 7.5 to 8.5.[1][2]

  • Temperature: Maintaining the optimal temperature (generally 20-35°C) is crucial for maximizing reaction rates while ensuring enzyme stability.[1][3]

  • Dissolved Oxygen: The DAAO-catalyzed step is an oxidation reaction and requires a sufficient supply of dissolved oxygen.

  • Substrate and Enzyme Concentration: These need to be optimized to achieve a high conversion rate without causing substrate or product inhibition.

Q5: How is the reaction progress and product purity monitored?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring the reaction.[11][12] By taking samples at regular intervals, the concentrations of the starting material (CPC), intermediates (like GL-7-ACA), the final product (7-ACA), and any byproducts can be quantified.[12] This allows for precise determination of the conversion yield and purity of the product.

Data Presentation

Table 1: Comparison of Kinetic Parameters of D-Amino Acid Oxidases (DAAOs) from Different Sources for Cephalosporin C Conversion

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
Trigonopsis variabilisCephalosporin C12.51048.3
Rhodotorula gracilisCephalosporin C8.312515.1
Pig KidneyCephalosporin C20.01.00.05

Data adapted from various sources. Actual values may vary based on specific experimental conditions. The catalytic efficiency (k_cat/K_m) of DAAOs from microbial sources is significantly higher than that from the mammalian source, making them more suitable for industrial applications.[4]

Table 2: Influence of Immobilization Carrier on Cephalosporin C Acylase (CCA) Activity

Carrier TypeImmobilization MethodImmobilized Enzyme Activity (U/g)
Epoxy-activated (ES-103B)Covalent~180
Epoxy-activated (LX-1000EPC)Covalent~150
Amino-activated (LX-1000HA)Covalent~120

Data adapted from a study on CCA immobilization.[7][8] The choice of carrier material has a substantial impact on the final activity of the immobilized enzyme.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

Materials:

  • Cephalosporin C (CPC) solution (e.g., 20 g/L in a suitable buffer)

  • Immobilized D-amino acid oxidase (DAAO)

  • Immobilized Glutaryl-7-ACA acylase (GLA)

  • Phosphate buffer (0.1 M)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Bioreactor with temperature and pH control

Procedure:

Step 1: Oxidative Deamination of CPC

  • Prepare the CPC solution in the bioreactor and adjust the pH to approximately 7.5-8.0 using NaOH.

  • Bring the solution to the optimal temperature for DAAO (e.g., 25°C).

  • Add the immobilized DAAO to the reactor.

  • Maintain the reaction with gentle agitation and a constant supply of air or oxygen to ensure sufficient dissolved oxygen.

  • Monitor the conversion of CPC to GL-7-ACA by taking samples periodically and analyzing them via HPLC. This step typically takes 1-2 hours.[2]

Step 2: Hydrolysis of GL-7-ACA

  • Once the first step is complete, separate the immobilized DAAO from the reaction mixture (e.g., by filtration or decantation if using a packed bed reactor).

  • Transfer the GL-7-ACA solution to a second reactor.

  • Adjust the pH to the optimal range for GLA (typically 8.0-8.5).

  • Maintain the temperature at the optimum for GLA (e.g., 25-30°C).

  • Add the immobilized GLA to the reactor.

  • Monitor the conversion of GL-7-ACA to 7-ACA by HPLC.

  • Once the reaction is complete, separate the immobilized GLA for reuse.

Protocol 2: Purification of 7-ACA by Crystallization

Materials:

  • 7-ACA solution from the enzymatic conversion

  • Hydrochloric acid (e.g., 2M)

  • Acetone

  • Purified water

  • Crystallization vessel with cooling capabilities

Procedure:

  • Filter the final 7-ACA solution to remove any particulate matter.

  • Transfer the solution to the crystallization vessel and cool it to a temperature between 2-15°C.

  • Slowly add hydrochloric acid while stirring to adjust the pH to the isoelectric point of 7-ACA, which is approximately 3.5.

  • Continue to stir the solution at a low speed to allow for crystal formation and growth. This may take several hours.

  • Once crystallization is complete, collect the 7-ACA crystals by filtration (e.g., using a centrifuge or vacuum filtration).

  • Wash the collected crystals sequentially with cold water and then acetone to remove residual impurities and solvent.

  • Dry the purified 7-ACA crystals under vacuum at a low temperature (e.g., 25-45°C).

Protocol 3: HPLC Analysis of Reaction Mixture

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: A mixture of phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.0) and acetonitrile (e.g., 92:8 v/v).[13]

  • Standards for CPC, GL-7-ACA, and 7-ACA

  • Sample vials

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Set the UV detector to a wavelength of 254 nm.[11][13]

  • Set the column temperature (e.g., 35°C).[13]

  • Prepare a standard curve for each compound (CPC, GL-7-ACA, 7-ACA) by injecting known concentrations.

  • Withdraw a sample from the reaction mixture and immediately stop the enzymatic reaction (e.g., by adding acid or a denaturing agent).

  • Centrifuge or filter the sample to remove any solids.

  • Dilute the sample as necessary with the mobile phase.

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the peaks corresponding to CPC, GL-7-ACA, and 7-ACA by comparing their retention times and peak areas to the standard curves.

Visualizations

Enzymatic_Conversion_Workflow cluster_step1 Step 1: Oxidative Deamination cluster_step2 Step 2: Hydrolysis CPC Cephalosporin C (Substrate) DAAO_Reactor Reactor 1 Immobilized DAAO pH 7.5-8.0, 25°C CPC->DAAO_Reactor GL_7_ACA Glutaryl-7-ACA (Intermediate) DAAO_Reactor->GL_7_ACA H2O2 H₂O₂ DAAO_Reactor->H2O2 GLA_Reactor Reactor 2 Immobilized GLA pH 8.0-8.5, 25-30°C GL_7_ACA->GLA_Reactor O2 O₂ O2->DAAO_Reactor _7_ACA 7-ACA (Final Product) GLA_Reactor->_7_ACA

Caption: Workflow for the two-step enzymatic conversion of Cephalosporin C to 7-ACA.

CPC_Biosynthesis_Pathway cluster_precursors Precursors L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (pcbAB gene) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (pcbC gene) ACV->IPNS IPN Isopenicillin N IPNS->IPN Epimerase Epimerase (cefD1/cefD2 genes) IPN->Epimerase PenN Penicillin N Epimerase->PenN Expandase Expandase/Hydroxylase (cefEF gene) PenN->Expandase DAOC Deacetoxycephalosporin C (DAOC) Expandase->DAOC DAC Deacetylcephalosporin C (DAC) Expandase->DAC DAOC->Expandase Hydroxylation Acetyltransferase Acetyltransferase (cefG gene) DAC->Acetyltransferase CPC Cephalosporin C (Final Product) Acetyltransferase->CPC

Caption: Biosynthesis pathway of Cephalosporin C in Acremonium chrysogenum.

Troubleshooting_Logic Start Low 7-ACA Yield Detected Check_Conditions Verify Reaction Conditions (pH, Temp, Substrate Conc.) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Enzyme Assess Enzyme Activity (Free or Immobilized) Enzyme_OK Activity Normal? Check_Enzyme->Enzyme_OK Check_Byproducts Analyze for Byproducts (e.g., H₂O₂) Add_Catalase Implement H₂O₂ Removal (e.g., Add Catalase) Check_Byproducts->Add_Catalase H₂O₂ Detected End Yield Improved Check_Byproducts->End No Significant Byproducts Conditions_OK->Check_Enzyme Yes Adjust_Conditions Adjust pH, Temp, or Substrate Feed Conditions_OK->Adjust_Conditions No Enzyme_OK->Check_Byproducts Yes Replace_Enzyme Replace Enzyme Batch or Re-evaluate Immobilization Enzyme_OK->Replace_Enzyme No Adjust_Conditions->Check_Conditions Replace_Enzyme->Check_Enzyme Add_Catalase->End

Caption: Logical workflow for troubleshooting low 7-ACA yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Enzymes in 7-Aminocephalosporanic Acid (7-ACA) Production

Author: BenchChem Technical Support Team. Date: November 2025

The production of 7-aminocephalosporanic acid (7-ACA) is a critical step in the manufacturing of semi-synthetic cephalosporin antibiotics, a class of drugs that constitutes a significant portion of the global anti-infective market.[1] Traditionally, 7-ACA was produced through chemical deacylation of cephalosporin C (CPC), a process fraught with environmental and safety concerns due to the use of hazardous materials.[2] In recent years, enzymatic conversion has emerged as a more sustainable and efficient alternative, reducing process costs and environmental impact.[2][3]

This guide provides a comparative analysis of the different enzymatic strategies for 7-ACA production, focusing on the efficacy of the key enzymes involved. We will delve into the one-step and two-step enzymatic conversions, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Enzymatic Pathways for 7-ACA Production

There are two primary enzymatic routes for the conversion of Cephalosporin C to 7-ACA:

  • Two-Step Enzymatic Conversion: This is the industrially established method.[3] It involves two sequential enzymatic reactions:

    • Step 1: D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of cephalosporin C to an unstable intermediate, α-ketoadipyl-7-ACA. This intermediate then spontaneously converts to glutaryl-7-ACA (GL-7-ACA) in the presence of hydrogen peroxide, a byproduct of the initial reaction.[3][4]

    • Step 2: Glutaryl-7-ACA acylase (GLA) hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[4][5]

  • One-Step Enzymatic Conversion: This method simplifies the process by using a single enzyme, Cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipoyl side chain of cephalosporin C to yield 7-ACA.[1][5] While more straightforward, the development of highly efficient CCA enzymes has been a significant area of research.[1]

The enzymatic conversion of Cephalosporin C to 7-ACA can be visualized through the following pathway:

Enzymatic_Conversion_Pathway cluster_two_step Two-Step Enzymatic Process cluster_one_step One-Step Enzymatic Process Cephalosporin C Cephalosporin C GL-7-ACA GL-7-ACA Cephalosporin C->GL-7-ACA D-amino acid oxidase (DAAO) 7-ACA_2 7-ACA GL-7-ACA->7-ACA_2 Glutaryl-7-ACA acylase (GLA) Cephalosporin C_1 Cephalosporin C 7-ACA_1 7-ACA Cephalosporin C_1->7-ACA_1 Cephalosporin C acylase (CCA)

Figure 1: Enzymatic pathways for 7-ACA production.

Comparative Performance of Enzymes

The efficacy of these enzymatic routes is highly dependent on the specific characteristics of the enzymes used, including their specific activity, substrate affinity (Km), catalytic efficiency (kcat/Km), and stability, particularly when immobilized for industrial applications.

Enzyme/MutantSource OrganismProcessSubstrateSpecific Activity (U/mg)kcat/Km (s⁻¹mM⁻¹)Yield (%)Key Findings & Conditions
D-amino acid oxidase (DAAO) Trigonopsis variabilisTwo-StepCephalosporin C15-20->80 (process yield)Purified DAAO is stable for at least 6 months at -20°C.[6]
Glutaryl-7-ACA acylase (GLA) Recombinant E. coliTwo-StepGL-7-ACA--85 (molar yield)Used in an immobilized form for large-scale production at pH 8.0 and 20-25°C.[4]
Immobilized GLA -Two-StepGL-7-ACA48.01 U/g-76.98Activity was tested at 25°C. The immobilized enzyme retained about 62% of its initial activity after 72 reuses.[7]
Cephalosporin C acylase (CCA) - A12 Mutant Mutant from Pseudomonas sp.One-StepCephalosporin C6.0113-fold increase vs. wild type-The mutant showed improved catalytic efficiency at the beginning of the reaction.[1]
GLA Mutant Y151αF MutantTwo-StepGL-7-ACA-~2-fold increase vs. wild type-Km value decreased by approximately 50%, indicating a stronger bond with the substrate.[8]
GLA Mutant Q50βN MutantTwo-StepGL-7-ACA-~3-fold increase vs. wild type-kcat increased by about 42% and Km decreased by around 50%.[8]
γ-Glutamyltranspeptidase (GGT) Mutant E. coli K-12Two-Step (GLA activity)GL-7-ACA-~50-fold higher than parent-A triple mutant (D433N, Y444A, G484A) showed significantly enhanced catalytic efficiency.[9]

Note: "U" (Unit of enzyme activity) is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing enzyme efficacy. Below are generalized methodologies based on common practices cited in the literature.

A typical workflow for evaluating and comparing the efficacy of different enzymes for 7-ACA production is as follows:

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_analysis Analysis Cloning Gene Cloning & Expression Purification Enzyme Purification Cloning->Purification Immobilization Enzyme Immobilization Purification->Immobilization Reaction_Setup Reaction Setup (Substrate, Buffer, pH, Temp) Immobilization->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination HPLC HPLC Analysis (Quantify Substrate & Product) Termination->HPLC Data_Analysis Data Analysis (Calculate Activity, Yield, Kinetics) HPLC->Data_Analysis

Figure 2: Generalized experimental workflow for enzyme comparison.
Protocol for Enzyme Activity Assay

This protocol is designed to determine the specific activity of an enzyme in converting its substrate to a product.

  • Enzyme Preparation:

    • The enzyme (e.g., CCA or GLA) is expressed in a suitable host like E. coli and purified.

    • For assays with immobilized enzymes, the purified enzyme is attached to a solid support (e.g., anion-exchange resin).[10]

  • Reaction Mixture:

    • Prepare a solution of the substrate (e.g., 20 mg/ml Cephalosporin C or GL-7-ACA) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[1][7]

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding a known amount of the enzyme solution to the pre-incubated substrate solution.

    • Incubate the reaction mixture at the specified temperature with gentle agitation.

  • Sample Analysis:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an acid, such as 5% acetic acid.[1]

    • Analyze the concentration of the remaining substrate and the formed 7-ACA using High-Performance Liquid Chromatography (HPLC).

  • Calculation of Activity:

    • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of 7-ACA per minute under the specified conditions.[8]

    • Specific activity is calculated as units of activity per milligram of protein (U/mg).

Protocol for Enzyme Immobilization

Immobilization is crucial for enzyme stability, reusability, and industrial application.

  • Carrier Selection and Preparation:

    • Select a suitable carrier matrix, such as a high-porous hydrophilic carrier or an anion-exchange resin.[7]

    • Wash and equilibrate the carrier with a suitable buffer (e.g., 0.1 M Tris buffer, pH 8.0).[7]

  • Immobilization Procedure:

    • Dissolve the purified enzyme in the same buffer.

    • Add the enzyme solution to the prepared carrier.

    • Introduce a cross-linking agent, such as glutaraldehyde (e.g., 1% solution), and incubate to allow for covalent attachment of the enzyme to the carrier.[7]

  • Post-Immobilization Treatment:

    • After the immobilization period, wash the carrier extensively with buffer to remove any unbound enzyme.

    • Optionally, quench any unreacted aldehyde groups with a low molecular weight agent like L-lysine to enhance activity.[11]

    • Store the immobilized enzyme in a suitable buffer at a low temperature (e.g., 4°C).

Conclusion

The enzymatic production of 7-ACA represents a significant advancement over traditional chemical methods, offering a greener and more efficient manufacturing process. The two-step pathway using DAAO and GLA is a well-established industrial method that can achieve high molar yields of up to 85%.[4] However, the one-step process using a single Cephalosporin C acylase is an attractive alternative due to its simplicity.

Ongoing research in protein engineering continues to yield novel enzyme variants with significantly improved catalytic efficiency and stability. As demonstrated, mutations in GLA and GGT have led to substantial increases in kcat/Km values, making these enzymes more effective catalysts.[8][9] The choice between a one-step and two-step process, and the specific enzyme variant to be used, will depend on a variety of factors including the desired yield, process economics, and the stability of the biocatalyst under industrial operating conditions. The protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the development and optimization of 7-ACA production processes.

References

Structure-Activity Relationship of Novel 7-ACA Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. 7-aminocephalosporanic acid (7-ACA) serves as a crucial scaffold for the synthesis of cephalosporin antibiotics. Modifications at the C-7 acylamino side chain and the C-3 position of the 7-ACA nucleus have been extensively explored to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms, such as the production of β-lactamases. This guide provides a comparative analysis of novel 7-ACA derivatives, summarizing their antibacterial activity and elucidating key structure-activity relationships (SAR).

Comparative Antibacterial Activity of 7-ACA Derivatives

The antibacterial efficacy of novel 7-ACA derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency. The following tables summarize the reported MIC values for various classes of 7-ACA derivatives.

Table 1: Antibacterial Activity (MIC in µg/mL) of 7-ACA Derivatives with Thiazole and Thiazolidine Moieties
Compound/DerivativeStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaReference
Nitro-substituted Thiazole Derivative Moderate Activity---[1]
Amino-substituted Thiazole Derivative Good ActivityGood ActivityGood ActivityGood Activity[1]
Carbonothioylamino Derivatives (5a, 5b) Better than AmpicillinBetter than AmpicillinBetter than Ampicillin-[1]
Cephalosporanic Acid Derivatives (6a, 6b) Decreased ActivityBetter than AmpicillinBetter than Ampicillin-[1]

Note: "-" indicates data not reported in the cited source.

Table 2: Antibacterial Activity (MIC in µg/mL) of 7-ACA Derivatives with Aminothiazolylacetamido Moieties
Compound/DerivativeEnterobacter cloacaeKey Structural FeatureReference
XXa Improved ActivityAmino group at 2-position of 7-acyl moiety[2]
XXd Improved ActivityAmino group at 2-position of 7-acyl moiety[2]
XVb Improved ActivityAmino group at 2-position of 7-acyl moiety[2]
Methyl-substituted analog Loss of ActivityMethyl group instead of amino group[2]

Key Structure-Activity Relationship Insights

The biological activity of 7-ACA derivatives is intricately linked to their structural features. The following diagram illustrates the key modification points on the 7-ACA core structure and summarizes the observed impact on antibacterial activity based on available literature.

SAR_of_7ACA_Derivatives cluster_core 7-ACA Core Structure cluster_modifications Chemical Modifications & Impact on Activity 7-ACA 7-ACA Core C7-Acylamino Side Chain C3-Substituent C7_mod C7 Side Chain Modifications (Thiazole, Aminothiazole, etc.) - Crucial for antibacterial potency and spectrum. - Introduction of aminothiazolyl groups often enhances activity against Gram-negative bacteria. 7-ACA:f1->C7_mod C3_mod C3 Position Modifications - Influences pharmacokinetic properties and stability against β-lactamases. 7-ACA:f2->C3_mod Amino_group Amino Group at 2-position of Acyl Moiety - Leads to improved activity against certain Gram-negative bacteria like Enterobacter cloacae. C7_mod->Amino_group Methyl_group Methyl Group Substitution - Replacement of the amino group with a methyl group can lead to a loss of activity. Amino_group->Methyl_group substitution leads to

Key SAR points for 7-ACA derivatives.

Experimental Protocols

The evaluation of novel 7-ACA derivatives relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test bacterium from an agar plate.

  • Transfer the colonies into a tube containing a suitable broth medium.

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

  • Dilute the standardized bacterial suspension in the broth to the final inoculum density of approximately 5 x 10⁵ CFU/mL.[3]

b. Assay Procedure:

  • Perform serial twofold dilutions of the 7-ACA derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]

β-Lactamase Inhibition Assay

This assay is crucial for assessing the stability of 7-ACA derivatives against β-lactamase enzymes, a common mechanism of bacterial resistance.

a. Reagents and Enzyme Preparation:

  • Prepare a solution of the β-lactamase enzyme in an appropriate buffer.

  • Use a chromogenic β-lactamase substrate, such as Nitrocefin, which changes color upon hydrolysis.[4][5]

  • Prepare solutions of the test 7-ACA derivatives and a known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control.[4]

b. Assay Workflow:

Beta_Lactamase_Inhibition_Workflow start Start prepare_reagents Prepare β-lactamase, test compounds, and substrate solutions start->prepare_reagents dispense_compounds Dispense test compounds and controls into microplate wells prepare_reagents->dispense_compounds add_enzyme Add β-lactamase enzyme solution to wells dispense_compounds->add_enzyme incubate Incubate for a defined period add_enzyme->incubate add_substrate Add chromogenic substrate (e.g., Nitrocefin) incubate->add_substrate measure_absorbance Measure absorbance kinetically at the appropriate wavelength add_substrate->measure_absorbance calculate_inhibition Calculate percentage of inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for β-lactamase inhibition assay.

c. Data Analysis: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time. The percentage of β-lactamase inhibition is calculated by comparing the rate of hydrolysis in the presence of the test compound to the rate in the absence of any inhibitor.

Conclusion

The development of novel 7-ACA derivatives remains a promising strategy in the fight against bacterial infections. Structure-activity relationship studies have demonstrated that modifications at the C-7 and C-3 positions are critical for enhancing antibacterial activity and overcoming resistance. Specifically, the introduction of aminothiazolyl moieties at the C-7 position has been shown to be particularly effective. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of cephalosporin antibiotics.

References

A Comparative Guide to One-Step and Two-Step Enzymatic Production of 7-ACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the synthesis of semi-synthetic cephalosporin antibiotics, has evolved from environmentally harsh chemical methods to more sustainable enzymatic processes. This guide provides an objective comparison of the two primary enzymatic routes: the one-step and the two-step methods. This analysis is supported by experimental data from various studies to aid researchers and professionals in selecting the most suitable process for their needs.

At a Glance: One-Step vs. Two-Step Enzymatic 7-ACA Production

FeatureOne-Step Enzymatic ProcessTwo-Step Enzymatic Process
Enzyme(s) Cephalosporin C Acylase (CCA)D-amino acid oxidase (DAAO) and Glutaryl-7-ACA acylase (GLA)
Process Simplicity Simpler, single reactorMore complex, typically requires two separate reactors or a one-pot, two-enzyme system
Reaction Time Generally faster (e.g., 30-60 minutes)[1][2]Generally longer (e.g., 2.5-3 hours)[3]
Yield High yields reported (up to 98%)[2][3]High yields reported (up to 90.9%)[3]
Purity High purity reported (e.g., 99.5%)[2]High purity can be achieved
Cost Potentially lower due to process simplification and fewer enzymes[4]Can be more expensive due to the need for two separate enzymes[5]
Industrial Application Gaining traction with the development of engineered enzymesWell-established industrial process[3][6]

Process Overview and Reaction Pathways

The enzymatic conversion of Cephalosporin C (CPC) to 7-ACA involves the cleavage of the D-α-aminoadipoyl side chain. The one-step and two-step processes achieve this through different enzymatic strategies.

One-Step Enzymatic Production of 7-ACA

The one-step process utilizes a single enzyme, Cephalosporin C Acylase (CCA), to directly hydrolyze the amide bond of the D-α-aminoadipoyl side chain of CPC, yielding 7-ACA and D-α-aminoadipic acid. This method is valued for its simplicity and potential for cost reduction[4].

One_Step_Process CPC Cephalosporin C (CPC) CCA Cephalosporin C Acylase (CCA) CPC->CCA ACA 7-Aminocephalosporanic Acid (7-ACA) CCA->ACA Byproduct D-α-aminoadipic acid CCA->Byproduct

Caption: One-Step Enzymatic Conversion of CPC to 7-ACA.

Two-Step Enzymatic Production of 7-ACA

The two-step enzymatic process involves two distinct enzymatic reactions. First, D-amino acid oxidase (DAAO) oxidizes the D-α-aminoadipoyl side chain of CPC to form an unstable intermediate, which is then converted to glutaryl-7-ACA (GL-7-ACA). In the second step, glutaryl-7-ACA acylase (GLA) hydrolyzes GL-7-ACA to produce 7-ACA and glutaric acid[6]. This method is a well-established industrial process[3][6].

Two_Step_Process CPC Cephalosporin C (CPC) DAAO D-amino acid oxidase (DAAO) CPC->DAAO GL7ACA Glutaryl-7-ACA (GL-7-ACA) GLA Glutaryl-7-ACA acylase (GLA) GL7ACA->GLA ACA 7-Aminocephalosporanic Acid (7-ACA) DAAO->GL7ACA GLA->ACA Byproduct Glutaric acid GLA->Byproduct

Caption: Two-Step Enzymatic Conversion of CPC to 7-ACA.

Comparative Performance Data

The following table summarizes quantitative data from various studies on the one-step and two-step enzymatic production of 7-ACA. It is important to note that the data are from different sources and may not be directly comparable due to variations in experimental conditions.

ParameterOne-Step ProcessTwo-Step ProcessSource
Yield 96.7%-[1]
98% (conversion rate)-[2]
-85% (molar yield)[7]
->80%[3]
-90.9%[3]
Reaction Time 60 minutes-[1]
30 minutes-[2]
-180 minutes[3]
-2.5 hours[3]
Purity 99.5%-[2]
Enzyme Stability Immobilized CCA retained 50% activity after 24 cyclesImmobilized DAAO reusable up to 100 times; Immobilized GLA reusable for 180 cycles[5]

Experimental Protocols

One-Step Enzymatic Production of 7-ACA

This protocol is a generalized procedure based on common practices described in the literature.

One_Step_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme Prepare Cephalosporin C Acylase (CCA) Solution (Free or Immobilized) Mix Combine CCA and CPC Solutions in a Bioreactor Enzyme->Mix Substrate Prepare Cephalosporin C (CPC) Solution in Buffer (e.g., pH 8.0-9.5) Substrate->Mix Incubate Incubate at Optimal Temperature (e.g., 25-37°C) with Stirring Mix->Incubate Monitor Monitor Reaction Progress (e.g., by HPLC) Incubate->Monitor Separate Separate Enzyme from Reaction Mixture Monitor->Separate AdjustpH Adjust pH of Supernatant to Isoelectric Point of 7-ACA (approx. pH 3.5-4.0) Separate->AdjustpH Crystallize Crystallize 7-ACA at Low Temperature (e.g., 4°C) AdjustpH->Crystallize Isolate Isolate 7-ACA Crystals (e.g., by Filtration) and Dry Crystallize->Isolate

Caption: Experimental Workflow for One-Step 7-ACA Production.

Materials:

  • Cephalosporin C (CPC)

  • Cephalosporin C Acylase (CCA), free or immobilized

  • Buffer solution (e.g., phosphate buffer, pH 8.0-9.5)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: Dissolve CPC in the buffer to a desired concentration (e.g., 10-50 g/L). Add the CCA enzyme (free or immobilized) to the CPC solution in a temperature-controlled reactor.

  • Enzymatic Reaction: Maintain the reaction mixture at the optimal temperature (e.g., 25-37°C) and pH (e.g., 8.0-9.5) with gentle agitation. The optimal conditions can vary depending on the specific CCA used.

  • Monitoring: Periodically take samples from the reaction mixture and analyze the concentrations of CPC and 7-ACA by HPLC to monitor the conversion rate.

  • Enzyme Separation: Once the reaction is complete, separate the enzyme from the reaction mixture. If using an immobilized enzyme, this can be achieved by simple filtration or centrifugation.

  • Product Isolation: Adjust the pH of the supernatant to the isoelectric point of 7-ACA (typically around 3.5-4.0) to induce crystallization. Allow the crystallization to proceed at a low temperature (e.g., 4°C).

  • Purification: Collect the 7-ACA crystals by filtration, wash with cold water or an appropriate solvent, and dry under vacuum.

Two-Step Enzymatic Production of 7-ACA

This protocol outlines a typical two-step enzymatic conversion process.

Two_Step_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydrolysis cluster_purification2 Purification Prep1 Prepare CPC Solution and Immobilized DAAO React1 Incubate CPC with DAAO in Bioreactor 1 (e.g., pH 7.5-8.0, 25°C) Prep1->React1 Monitor1 Monitor Conversion to GL-7-ACA React1->Monitor1 Separate1 Separate Immobilized DAAO Monitor1->Separate1 Prep2 Transfer GL-7-ACA Solution to Bioreactor 2 with Immobilized GLA Separate1->Prep2 React2 Incubate at Optimal Conditions (e.g., pH 8.0, 25-30°C) Prep2->React2 Monitor2 Monitor Conversion to 7-ACA React2->Monitor2 Separate2 Separate Immobilized GLA Monitor2->Separate2 AdjustpH2 Adjust pH of Supernatant to Isoelectric Point of 7-ACA Separate2->AdjustpH2 Crystallize2 Crystallize 7-ACA at Low Temperature AdjustpH2->Crystallize2 Isolate2 Isolate 7-ACA Crystals and Dry Crystallize2->Isolate2

Caption: Experimental Workflow for Two-Step 7-ACA Production.

Materials:

  • Cephalosporin C (CPC)

  • Immobilized D-amino acid oxidase (DAAO)

  • Immobilized Glutaryl-7-ACA acylase (GLA)

  • Buffer solutions (e.g., phosphate buffer, pH 7.5-8.5)

  • Acid and base for pH adjustment

  • HPLC system for analysis

Procedure:

  • Step 1: Oxidative Deamination

    • Reaction Setup: In a first reactor, add a solution of CPC to a suspension of immobilized DAAO in a suitable buffer (e.g., pH 7.5-8.0).

    • Reaction: Incubate the mixture at an optimal temperature (e.g., 25°C) with aeration and agitation. The DAAO will convert CPC to GL-7-ACA.

    • Monitoring and Separation: Monitor the reaction by HPLC. Once the conversion is complete, separate the immobilized DAAO by filtration.

  • Step 2: Hydrolysis

    • Reaction Setup: Transfer the GL-7-ACA containing solution to a second reactor containing immobilized GLA.

    • Reaction: Adjust the pH to the optimum for GLA (e.g., pH 8.0) and incubate at the optimal temperature (e.g., 25-30°C) with stirring.

    • Monitoring and Separation: Monitor the formation of 7-ACA by HPLC. After the reaction is complete, separate the immobilized GLA.

  • Product Isolation and Purification: Follow the same procedure as in the one-step process (steps 5 and 6) to isolate and purify the 7-ACA crystals.

Conclusion

Both the one-step and two-step enzymatic processes offer significant advantages over traditional chemical methods for 7-ACA production, primarily in terms of environmental impact and milder reaction conditions.

The two-step process is a mature and industrially established method that reliably produces high yields of 7-ACA. Its main drawback is the complexity of using two separate enzymes, which can increase costs.

The one-step process represents a more recent and streamlined approach. The use of a single enzyme simplifies the process, potentially reducing production costs and time. The development of highly active and stable engineered Cephalosporin C acylases is making this method increasingly competitive and attractive for industrial applications.

The choice between the one-step and two-step process will depend on various factors, including the desired scale of production, cost considerations, and the availability of highly efficient enzymes. For new process development, the one-step method holds considerable promise for further optimization and cost reduction. For established large-scale production, the two-step method remains a robust and proven option.

References

A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, validated analytical method for the impurity profiling of 7-aminocephalosporanic acid (7-ACA) against an established alternative. The presented data is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs, ensuring the safety, efficacy, and quality of pharmaceutical products.

Introduction to 7-ACA Impurity Profiling

This compound (7-ACA) is a crucial intermediate in the synthesis of semi-synthetic cephalosporin antibiotics. The purity of 7-ACA is paramount as impurities can affect the efficacy and safety of the final drug product. Effective analytical methods are therefore essential for the identification and quantification of these impurities. This guide compares a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a High-Performance Thin-Layer Chromatography (HPTLC) method for 7-ACA impurity profiling.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below, enabling replication and assessment.

New Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This recently developed method offers high resolution and sensitivity for the separation and quantification of 7-ACA and its key impurities.

Chromatographic Conditions:

  • Column: C18 (SB-C18, 5 µm, 4.6 mm × 250 mm)[1]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (92:8, v/v). The phosphate buffer is prepared by dissolving 5 g of K2HPO4 and 5 g of KH2PO4 in 1 L of water, adjusted to pH 6.0[1].

  • Detection Wavelength: 254 nm[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 20 µL[1]

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a viable alternative for the analysis of 7-ACA, offering advantages in terms of sample throughput and cost-effectiveness. This method has been validated for the separation of cefoperazone and its impurities, including 7-ACA[2].

Chromatographic Conditions:

  • Stationary Phase: Silica gel HPTLC F254 plates[2]

  • Mobile Phase: A mixture of acetone, methanol, ethyl acetate, 2% sodium lauryl sulfate, and glacial acetic acid (3:2:3:0.8:0.2, by volume)[2].

  • Detection Wavelength: 254 nm[2]

Performance Comparison

The following table summarizes the key performance parameters of the new RP-HPLC method and the alternative HPTLC method, based on available validation data.

Parameter New RP-HPLC Method Alternative HPTLC Method
Linearity Range 7-ACA: 0.02534–504 µg/mLD-7-ACA: 0.0263–10.52 µg/mL7-ADCA: 0.02415–9.66 µg/mLCephalosporin C: 0.02625–10.5 µg/mL[1]1–10 µ g/band (for Cefoperazone)[2]
Correlation Coefficient (R²) 7-ACA: 0.9991D-7-ACA: 0.99967-ADCA: 0.9998Cephalosporin C: 0.9998[1]> 0.99[3]
Accuracy (% Recovery) 99.01–100.36%[1]98.2–100.3% (representative value)[4]
Precision (%RSD) < 1% (Intra-day and intermediate precision)[1]< 2% (representative value)[5]
Limit of Detection (LOD) Not explicitly stated for 7-ACA0.132 µ g/spot (representative value)[6]
Limit of Quantification (LOQ) Not explicitly stated for 7-ACA0.5227 µ g/band (representative value for a cephalosporin)[7]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow of analytical method validation and a comparison of the two presented methods.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_validation_params Define Validation Parameters select_method->define_validation_params prep_standards Prepare Standards & Samples define_validation_params->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision assess_linearity->assess_accuracy determine_lod_loq Determine LOD & LOQ assess_accuracy->determine_lod_loq assess_specificity Assess Specificity & Robustness determine_lod_loq->assess_specificity final_report Generate Final Report assess_specificity->final_report

Caption: General workflow for analytical method validation.

method_comparison_workflow cluster_rphplc New Method: RP-HPLC cluster_hptlc Alternative Method: HPTLC cluster_comparison Comparison start 7-ACA Sample with Impurities rphplc_injection Inject Sample onto C18 Column start->rphplc_injection hptlc_application Apply Sample to Silica Gel Plate start->hptlc_application rphplc_separation Separation with Phosphate Buffer/ Acetonitrile Mobile Phase rphplc_injection->rphplc_separation rphplc_detection UV Detection at 254 nm rphplc_separation->rphplc_detection rphplc_result High-Resolution Chromatogram rphplc_detection->rphplc_result compare_resolution Resolution rphplc_result->compare_resolution compare_sensitivity Sensitivity rphplc_result->compare_sensitivity compare_throughput Throughput rphplc_result->compare_throughput compare_cost Cost rphplc_result->compare_cost hptlc_development Develop Plate in Solvent Mixture hptlc_application->hptlc_development hptlc_detection Densitometric Scanning at 254 nm hptlc_development->hptlc_detection hptlc_result Densitogram hptlc_detection->hptlc_result hptlc_result->compare_resolution hptlc_result->compare_sensitivity hptlc_result->compare_throughput hptlc_result->compare_cost

Caption: Comparison of RP-HPLC and HPTLC workflows.

Conclusion

The new RP-HPLC method demonstrates excellent linearity, accuracy, and precision for the quantitative determination of 7-ACA and its key impurities. It is a highly specific and robust method suitable for routine quality control. The HPTLC method offers a simpler, high-throughput, and cost-effective alternative, which can be advantageous for screening large numbers of samples. The choice between the two methods will depend on the specific requirements of the analysis, including the need for high resolution and sensitivity versus the demand for rapid screening and lower operational costs. The proposed HPTLC method proved to be more sensitive, while the HPLC gave more reproducible results besides saving time[2].

References

A Comparative Guide to the Performance of Immobilized Enzymes for Repeated 7-ACA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The enzymatic synthesis of 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the production of semi-synthetic cephalosporin antibiotics, represents a greener and more efficient alternative to traditional chemical methods.[1][2][3] The reusability of the biocatalyst is a key factor for the economic viability of this process, making enzyme immobilization a critical technology.[4][5][6][7] This guide provides a comparative evaluation of the performance of various immobilized enzyme systems for repeated 7-ACA synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Immobilized Enzyme Systems

The choice of enzyme, support material, and immobilization method significantly impacts the operational stability and reusability of the biocatalyst.[8][9] Below is a summary of the performance of different immobilized enzymes used in 7-ACA synthesis.

EnzymeImmobilization Carrier & MethodReusabilityKey FindingsReference
Glutaryl-7-ACA (GL-7-ACA) Acylase High-porous hydrophilic carrier (FPHA) via glutaraldehyde cross-linkingRetained ~62% of initial activity after 72 reuses at 25°C.[10][11]Quenching unreacted aldehyde groups with L-lysine enhanced the activity of the immobilized enzyme.[10][11][10][11]
Cephalosporin C Acylase (CCA) Aminated support (LX1000-HA) with glutaraldehyde cross-linking and PEI modificationHalf-life of 28 cycles under CPC-catalyzing conditions.[12]Post-immobilization modification with polyethyleneimine (PEI) significantly improved thermostability.[12][12]
Penicillin G Acylase (PGA-750) Not specifiedMaintained ~90% relative yield after 7 batches and ~63% after 11 batches.[1]Demonstrated good operational stability in a fully aqueous medium for the synthesis of an N-bromoacetyl-7-ACA intermediate.[1][1]
GL-7-ACA Acylase Epoxide silanizationMaintained 89.0% and 83.5% of the initial 7-ACA production after 20 recycles at 25°C and 30°C, respectively.[13]Immobilization using epoxide silanization rendered the enzyme thermodynamically stable.[13][13]
Penicillin G Acylase (PGA) Amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles via covalent bondingShowed excellent cycling performance with easy recovery using magnets.[14]The immobilized enzyme exhibited higher stability against changes in pH and temperature compared to the free enzyme.[14][14]
Cephalosporin C Acylase (CCA) Epoxy-activated carrier (ES-103B)Not explicitly quantified in terms of reuse cycles, but showed higher activity compared to other carriers.[15][16]The immobilization process was optimized for enzyme amount and salt concentration, with the shaker method proving more effective for immobilization than a packed column.[15][16][15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments in the evaluation of immobilized enzymes for 7-ACA synthesis.

1. Immobilization of GL-7-ACA Acylase on FPHA Carrier

  • Materials: GL-7-ACA acylase, high-porous hydrophilic carrier (FPHA), glutaraldehyde, 0.1 M Tris buffer (pH 8.0), L-lysine.

  • Procedure:

    • Activate the FPHA carrier with a 1% glutaraldehyde solution in 0.1 M Tris buffer (pH 8.0).

    • Introduce the GL-7-ACA acylase solution to the activated carrier and allow the immobilization reaction to proceed.

    • To quench unreacted aldehyde groups, treat the immobilized enzyme with a 0.1% L-lysine solution.

    • Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme and reagents.

2. Synthesis of 7-ACA using Immobilized GL-7-ACA Acylase

  • Materials: Immobilized GL-7-ACA acylase, Glutaryl-7-ACA (GL-7-ACA) substrate, 100 mM phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare a solution of GL-7-ACA (1% w/v) in 100 mM phosphate buffer (pH 8.0).[10]

    • Add the immobilized GL-7-ACA acylase to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with agitation.[10]

    • Monitor the progress of the reaction by measuring the concentration of the product, 7-ACA, using High-Performance Liquid Chromatography (HPLC).[10]

3. Reusability Study of Immobilized Enzyme

  • Procedure:

    • Perform the 7-ACA synthesis reaction as described above for a defined period.

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • Wash the immobilized enzyme with buffer to remove any residual substrate and product.

    • Introduce a fresh batch of substrate solution to the recovered immobilized enzyme to start the next reaction cycle.

    • Repeat this process for a desired number of cycles, measuring the amount of 7-ACA produced in each cycle to determine the operational stability.

Visualizing Experimental Workflows

Diagrams illustrating the key processes provide a clear overview of the experimental design.

Immobilization_Workflow cluster_activation Carrier Activation cluster_immobilization Enzyme Immobilization cluster_quenching Quenching Carrier FPHA Carrier Glutaraldehyde 1% Glutaraldehyde in Tris Buffer (pH 8.0) Carrier->Glutaraldehyde Activation Activated_Carrier Activated Carrier Glutaraldehyde->Activated_Carrier Enzyme GL-7-ACA Acylase Solution Activated_Carrier->Enzyme Immobilized_Enzyme Immobilized Enzyme Enzyme->Immobilized_Enzyme Lysine 0.1% L-lysine Immobilized_Enzyme->Lysine Final_Biocatalyst Final Immobilized Biocatalyst Lysine->Final_Biocatalyst Synthesis_and_Reusability_Workflow Start Start Cycle 1 Reaction 7-ACA Synthesis (Immobilized Enzyme + Substrate) Start->Reaction Separation Separate Immobilized Enzyme (Filtration/Centrifugation) Reaction->Separation Product_Analysis Analyze 7-ACA (HPLC) Separation->Product_Analysis Wash Wash Immobilized Enzyme Separation->Wash Next_Cycle Start Next Cycle (Add Fresh Substrate) Wash->Next_Cycle Next_Cycle->Reaction End End after 'n' Cycles Next_Cycle->End After n cycles

References

A Greener Blueprint for Antibiotics: Enzymatic Synthesis of 7-ACA Outperforms Chemical Methods in Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the production methods for 7-aminocephalosporanic acid (7-ACA), a vital intermediate for cephalosporin antibiotics, reveals the significant environmental advantages of enzymatic synthesis over traditional chemical routes. The enzymatic process, particularly the two-step method, demonstrates superior performance in key areas of environmental impact, including reduced energy consumption, lower greenhouse gas emissions, and a dramatic decrease in waste generation.

The production of 7-ACA is a cornerstone of the pharmaceutical industry, and optimizing its synthesis for minimal environmental harm is a critical goal for researchers and drug development professionals. This guide provides a comparative analysis of the primary production methods—chemical synthesis and one-step and two-step enzymatic conversions—supported by quantitative data and detailed experimental insights.

Quantitative Comparison of 7-ACA Production Methods

The environmental performance of each 7-ACA production method has been evaluated using key metrics such as the Environmental Factor (E-factor), energy consumption, and greenhouse gas (GHG) emissions. The E-factor, representing the mass of waste generated per unit of product, serves as a crucial indicator of the process's efficiency and environmental burden.

Environmental MetricChemical SynthesisTwo-Step Enzymatic SynthesisOne-Step Enzymatic Synthesis
E-factor (kg waste/kg 7-ACA) > 30[1]< 1[1]Data not readily available, but expected to be comparable to or lower than the two-step process.
Energy Consumption ~60% higher than enzymatic[1][2][3]BaselineData not readily available, but expected to be in a similar range to the two-step process.
Greenhouse Gas (GHG) Emissions Double the impact of enzymatic[1][2][3]BaselineData not readily available, but expected to be in a similar range to the two-step process.
Hazardous Materials Usage High (involves toxic reagents and solvents)[4]Low (utilizes enzymes in aqueous media)Low (utilizes enzymes in aqueous media)
Process Complexity High (multiple steps, harsh conditions)[4]Moderate (two distinct enzymatic steps)[4][5]Low (single enzymatic step)[6]

Synthesis Pathways: A Visual Comparison

The fundamental differences in the production routes are visualized below, illustrating the conversion of cephalosporin C (CPC) to 7-ACA through chemical and enzymatic pathways.

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_two_step Two-Step Process cluster_one_step One-Step Process CPC_chem Cephalosporin C Intermediate_chem Protected Cephalosporin C CPC_chem->Intermediate_chem Protection Seven_ACA_chem 7-ACA Intermediate_chem->Seven_ACA_chem Cleavage (e.g., PCl5, pyridine) CPC_enz_2 Cephalosporin C GL_7_ACA Glutaryl-7-ACA (GL-7-ACA) CPC_enz_2->GL_7_ACA D-amino acid oxidase (DAAO) Seven_ACA_enz_2 7-ACA GL_7_ACA->Seven_ACA_enz_2 Glutaryl-7-ACA acylase (GLA) CPC_enz_1 Cephalosporin C Seven_ACA_enz_1 7-ACA CPC_enz_1->Seven_ACA_enz_1 Cephalosporin C acylase (CCA)

Figure 1: Comparison of 7-ACA Synthesis Pathways.

The chemical route involves the protection of the cephalosporin C molecule followed by a harsh chemical cleavage to yield 7-ACA.[4] In contrast, the enzymatic methods utilize specific enzymes to catalyze the conversion in milder, aqueous conditions. The two-step process first employs D-amino acid oxidase (DAAO) to convert cephalosporin C to glutaryl-7-ACA (GL-7-ACA), which is then hydrolyzed by glutaryl-7-ACA acylase (GLA) to produce 7-ACA.[4][5] The one-step process simplifies this further by using a single enzyme, cephalosporin C acylase (CCA), to directly convert cephalosporin C to 7-ACA.[6]

Experimental Protocols: Assessing Environmental Impact

A cornerstone of comparative environmental analysis is the Life Cycle Assessment (LCA). The following outlines a general protocol for conducting a cradle-to-gate LCA for 7-ACA production, a methodology that has been instrumental in quantifying the environmental burdens of different synthesis routes.[2][3][7]

Objective: To quantify and compare the environmental impacts of chemical and enzymatic (one-step and two-step) production of 1 kg of 7-ACA.

System Boundaries: The assessment begins with the extraction of raw materials ("cradle") and ends at the factory gate, before the product is transported to the next stage of its life cycle. This includes the production of all starting materials, solvents, enzymes, and energy inputs, as well as waste treatment.

Life Cycle Inventory (LCI) Data Collection:

  • Inputs:

    • Mass and source of all raw materials (e.g., cephalosporin C, protecting agents, solvents for chemical synthesis; enzymes, substrates for enzymatic synthesis).

    • Energy consumption (electricity, steam, etc.) for each unit process.

    • Water usage.

  • Outputs:

    • Mass of the final product (1 kg of 7-ACA).

    • Mass and composition of all waste streams (solid, liquid, and gaseous).

    • Emissions to air, water, and soil.

Life Cycle Impact Assessment (LCIA): The collected LCI data is then translated into potential environmental impacts using characterization models. Key impact categories to be assessed include:

  • Global Warming Potential (kg CO2 eq.)

  • Acidification Potential (kg SO2 eq.)

  • Eutrophication Potential (kg N eq.)

  • Photochemical Ozone Creation Potential (kg C2H4 eq.)

  • Energy Demand (MJ)

Data Analysis and Interpretation: The results for each production method are compared to identify the most significant sources of environmental impact and to determine the overall most environmentally favorable route.

Experimental Workflow for Environmental Impact Assessment

The logical flow of a comparative life cycle assessment for 7-ACA production methods is depicted in the following diagram.

Define_Goal Define Goal and Scope (e.g., Compare 1 kg 7-ACA production) LCI_Chem Life Cycle Inventory (LCI) - Chemical Synthesis Define_Goal->LCI_Chem LCI_Enz_2 Life Cycle Inventory (LCI) - Two-Step Enzymatic Define_Goal->LCI_Enz_2 LCI_Enz_1 Life Cycle Inventory (LCI) - One-Step Enzymatic Define_Goal->LCI_Enz_1 LCIA Life Cycle Impact Assessment (LCIA) (e.g., GWP, Energy Demand) LCI_Chem->LCIA LCI_Enz_2->LCIA LCI_Enz_1->LCIA Interpretation Interpretation and Comparison - Identify hotspots - Determine preferred method LCIA->Interpretation

Figure 2: Workflow for Comparative LCA of 7-ACA Production.

Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.